3-amino-1H-pyrazole-4,5-dicarbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 363020. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1H-pyrazole-4,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5/c6-1-3-4(2-7)9-10-5(3)8/h(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPICOUKAFAPIOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(NN=C1N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20320676 | |
| Record name | 3-amino-1H-pyrazole-4,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20320676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54385-49-8 | |
| Record name | 54385-49-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-amino-1H-pyrazole-4,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20320676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Aminopyrazole Dicarbonitriles
A Senior Application Scientist's Perspective on Navigating Isomeric Complexity in Heterocyclic Synthesis
Preamble: A Critical Distinction in Pyrazole Synthesis
In the field of heterocyclic chemistry, precision in nomenclature and structural understanding is paramount. The synthesis of aminopyrazole dicarbonitriles serves as a compelling case study. A frequent point of confusion arises between two closely related isomers: 3-amino-1H-pyrazole-4,5-dicarbonitrile (Target A) and 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile (Target B) . While both are valuable synthons, their formation pathways are distinct and depend critically on the choice of precursors.
It is a common misconception that the reaction of malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile) with hydrazine yields Target A. Extensive research has firmly established that this reaction overwhelmingly produces the isomeric Target B.[1][2][3][4] This guide is structured to address this critical distinction, providing clear, reliable protocols for both molecules, thereby empowering researchers to confidently synthesize the specific isomer required for their work.
Part I of this guide will detail the well-documented and robust synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile (Target B) from malononitrile dimer.
Part II will then provide a focused guide to the synthesis of the titular This compound (Target A) , which necessitates a different set of precursors, most notably tetracyanoethylene or diaminomaleonitrile.
| Structure | IUPAC Name | Common Precursors |
![]() | Target A: this compound | Tetracyanoethylene, Diaminomaleonitrile |
![]() | Target B: 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Malononitrile Dimer |
Part I: Synthesis of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile from Malononitrile Dimer
This synthesis is a cornerstone reaction for accessing a versatile, polyfunctionalized pyrazole intermediate widely used in the construction of fused heterocyclic systems.[2]
Reaction Mechanism: A Tale of Cyclization
The formation of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile from malononitrile dimer and hydrazine is a classic example of heterocyclization. The causality of the reaction pathway is driven by the nucleophilicity of hydrazine and the electrophilic nature of the nitrile groups and the α,β-unsaturated system within the dimer.
The proposed mechanism proceeds as follows:
-
Nucleophilic Attack: The reaction initiates with a nucleophilic attack of a hydrazine nitrogen atom on one of the nitrile groups of the malononitrile dimer.
-
Intramolecular Cyclization: This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the other nitrile group, forming a five-membered ring intermediate.
-
Tautomerization & Aromatization: The intermediate then undergoes tautomerization to achieve the stable aromatic pyrazole ring system.
Caption: Reaction workflow for the synthesis of Target B.
Field-Proven Experimental Protocol
This protocol is a robust, self-validating method adapted from established literature procedures.[2] The key to reproducibility lies in controlling the reaction temperature and ensuring efficient isolation of the product, which precipitates from the reaction mixture upon cooling.
Materials & Equipment:
-
Malononitrile Dimer (2-aminopropene-1,1,3-tricarbonitrile)
-
Hydrazine Hydrate (80% solution in water is common)
-
Ethanol (95% or absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Büchner funnel and filter paper
Step-by-Step Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Add malononitrile dimer (e.g., 13.2 g, 0.1 mol) and ethanol (100 mL) to the flask. Stir the suspension.
-
Hydrazine Addition: Slowly add hydrazine hydrate (e.g., 6.25 g, 0.1 mol of 80% solution) to the stirred suspension. The addition is typically exothermic, and gentle warming may be observed.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The suspension will gradually dissolve, and the solution may turn pale yellow.
-
Crystallization: After the reflux period, remove the heat source and allow the mixture to cool slowly to room temperature. Further cool the flask in an ice bath for 30-60 minutes to maximize product crystallization.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the product, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, in a vacuum oven at 50-60°C to a constant weight.
Characterization:
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: ~175-178 °C.
-
Yield: Typically 75-85%.
Optimization Parameters
The yield and purity of the product can be influenced by several factors. A modified method involves using the potassium salt of the malononitrile dimer and hydrazinium sulfate in water, which can simplify the process by avoiding the need to isolate the dimer itself.[2][3]
| Parameter | Condition | Rationale & Impact on Yield | Reference |
| Solvent | Ethanol, Methanol, Water | Alcohols are common and effective. Water is a greener alternative and can be optimal when using the salt-based method, as the product is poorly soluble in cold water, aiding precipitation. | [2] |
| Temperature | Reflux | Heating is necessary to ensure the reaction goes to completion in a reasonable timeframe. Lower temperatures result in significantly slower reaction rates. | [1] |
| Stoichiometry | Equimolar (1:1) | A 1:1 molar ratio of dimer to hydrazine is standard. Using a large excess of hydrazine is unnecessary and complicates purification. | [5] |
Part II: Synthesis of this compound
Achieving the synthesis of Target A requires a strategic shift in precursors. The most direct and well-documented routes start from C4 dinitrile compounds like tetracyanoethylene (TCNE) or its derivative, diaminomaleonitrile (DAMN).
Synthetic Strategy: From TCNE or DAMN
The core logic for synthesizing Target A involves constructing the pyrazole ring from a precursor that already contains the adjacent C4 and C5 nitrile groups.
-
Route from Tetracyanoethylene (TCNE): TCNE reacts with hydrazine derivatives to form N-substituted pyrazoles.[6] The reaction proceeds via tricyanovinyl intermediates, where hydrazine adds across the electron-deficient double bond, followed by intramolecular cyclization onto a nitrile group. This pathway can sometimes lead to a mixture of 3-amino and 5-amino pyrazole isomers depending on the reaction conditions and hydrazine substituent.[6]
-
Route from Diaminomaleonitrile (DAMN): DAMN, a tetramer of hydrogen cyanide, is an excellent synthon for nitrogen-containing heterocycles.[7][8] A plausible, though less commonly cited, pathway involves the reaction of DAMN with nitrous acid (HONO). This reaction can induce diazotization of one amino group, followed by a ring-closing reaction to form the pyrazole ring system.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]
- 8. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amine Reactivity [www2.chemistry.msu.edu]
Spectroscopic Characterization of 3-amino-1H-pyrazole-4,5-dicarbonitrile: A Predictive Analysis
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic data for 3-amino-1H-pyrazole-4,5-dicarbonitrile (CAS: 54385-49-8; MW: 133.11). Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous pyrazole structures to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, chemists, and drug development professionals requiring a robust spectroscopic profile for the identification, characterization, and quality control of this important heterocyclic building block.
Introduction and Molecular Structure
This compound is a highly functionalized heterocyclic compound. Its structure features a pyrazole core, an aromatic five-membered ring with two adjacent nitrogen atoms, which is a prevalent scaffold in medicinal chemistry. The ring is substituted with an amino group at the C3 position and two nitrile groups at the C4 and C5 positions. This unique arrangement of electron-donating (amino) and electron-withdrawing (dinitrile) groups creates a distinct electronic environment that profoundly influences its spectroscopic properties.
The molecule can exist in different tautomeric forms, a common characteristic of N-unsubstituted pyrazoles, which can affect its spectroscopic signature, particularly in NMR and IR spectroscopy.[1][2]
Caption: Molecular structure of this compound.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for structural elucidation. The predicted spectra are based on the unique electronic environment of the pyrazole ring and its substituents.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple due to the absence of C-H bonds on the pyrazole ring. The spectrum will be characterized by signals from the N-H protons of the pyrazole ring and the amino group.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| N1-H (Pyrazole) | > 11.0 | Broad Singlet | The acidic proton of the pyrazole ring is expected to be significantly deshielded and may be broad due to tautomeric exchange and hydrogen bonding.[3] |
| C3-NH₂ (Amino) | 5.5 - 7.5 | Broad Singlet | These protons are attached to an electron-rich aromatic system. The signal is expected to be broad due to quadrupole effects from the adjacent nitrogen and potential hydrogen bonding. |
Causality and Insights: The choice of a hydrogen-bond-accepting solvent like DMSO-d₆ is crucial for observing exchangeable protons like N-H. In a non-polar solvent like CDCl₃, these peaks might be broader or not observed at all. The significant downfield shift of the pyrazole N1-H is a hallmark of N-unsubstituted pyrazoles and is indicative of its acidic nature.[3]
Carbon-13 (¹³C) NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms of the molecule. The chemical shifts are governed by the hybridization and the electronic influence of the attached functional groups.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C3 | 150 - 158 | Attached to the electron-donating amino group, this carbon is shielded relative to other substituted pyrazole C3/C5 carbons but remains in the typical downfield region for pyrazoles.[4] |
| C4 | 85 - 95 | This carbon is significantly shielded, being positioned between two carbons and attached to a nitrile group. Its upfield shift is characteristic of the C4 position in many pyrazole systems.[5] |
| C5 | 115 - 125 | Attached to an electron-withdrawing nitrile group, this carbon is deshielded relative to C4. |
| C≡N (at C4) | 110 - 118 | The sp-hybridized carbon of the nitrile group falls into a well-defined chemical shift window.[6][7] |
| C≡N (at C5) | 110 - 118 | Expected to be in a similar region to the other nitrile carbon, though minor differences may arise from their distinct positions on the ring.[8] |
Causality and Insights: The ¹³C NMR spectrum provides a direct fingerprint of the carbon skeleton. The nitrile carbons are readily identifiable in their characteristic region of 110-120 ppm.[6] The relative positions of the pyrazole ring carbons (C3, C4, C5) are highly informative. The C4 carbon is typically the most upfield in substituted pyrazoles, while C3 and C5 are more deshielded.[5] The electron-donating amino group at C3 will cause a shielding effect compared to a substituent like a phenyl group, while the electron-withdrawing nitrile groups at C4 and C5 will have a deshielding influence on the carbons they are attached to.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by characteristic vibrations of the N-H, C≡N, and pyrazole ring bonds.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (NH₂) | Asymmetric & Symmetric Stretch | 3450 - 3300 (two bands) | Medium-Strong |
| Pyrazole Ring (N-H) | Stretch (H-bonded) | 3250 - 3100 | Medium, Broad |
| Nitrile (C≡N) | Stretch | 2240 - 2225 | Strong, Sharp |
| Primary Amine (NH₂) | Scissoring (Bending) | 1650 - 1600 | Medium-Strong |
| Pyrazole Ring | C=N and C=C Stretch | 1600 - 1450 | Medium (multiple bands) |
Causality and Insights: The IR spectrum provides unambiguous evidence for the presence of the primary amine and nitrile functionalities.
-
N-H Region: The presence of two distinct peaks between 3300 and 3450 cm⁻¹ is a classic signature of a primary amine (NH₂).[9] A broader band centered around 3200 cm⁻¹ is expected for the pyrazole N-H stretch, with the broadening indicative of intermolecular hydrogen bonding.[10][11]
-
Nitrile Region: The C≡N triple bond stretch gives rise to an exceptionally sharp and intense absorption in the 2240-2225 cm⁻¹ region.[12] Its intensity is due to the large change in dipole moment during the vibration. Its position in a region with few other absorptions makes it highly diagnostic.
-
Fingerprint Region: A series of bands between 1450 and 1650 cm⁻¹ will correspond to the aromatic ring stretching (C=C and C=N) and the NH₂ scissoring vibration.[10][13]
Predicted Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern, which is crucial for confirming the molecular formula and structural features.
Expected Molecular Ion: The molecule has a chemical formula of C₅H₃N₅. Following the Nitrogen Rule , a molecule with an odd number of nitrogen atoms (five in this case) will have an odd nominal molecular weight.
-
Predicted Molecular Ion (M⁺·): m/z = 133
Predicted Fragmentation Pathway: The fragmentation will likely be initiated by the stable aromatic pyrazole ring. Common losses for nitrogen heterocycles include the elimination of neutral molecules like hydrogen cyanide (HCN).
-
Primary Fragmentation: A common pathway for pyrazoles is the loss of HCN (27 Da).[14] The initial loss of HCN from the molecular ion would result in a fragment at m/z 106 .
-
Secondary Fragmentation: This fragment ion at m/z 106 could undergo a subsequent loss of a second molecule of HCN, leading to a fragment at m/z 79 .
Caption: Predicted major fragmentation pathway for this compound.
Experimental Methodologies
To acquire high-quality, verifiable data, the following standardized protocols should be employed.
Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is recommended to ensure solubility and to observe exchangeable N-H protons.
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and perform automated shimming to optimize magnetic field homogeneity.
-
Acquire a standard ¹H spectrum (e.g., 16 scans, 1-second relaxation delay).
-
Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs.
-
Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).
-
Protocol: FTIR Spectroscopy
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.
Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or by dissolving in a suitable volatile solvent (e.g., methanol) for GC-MS or LC-MS analysis.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Analysis: Scan a mass range from m/z 30 to 200 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion peak (M⁺·) and analyze the major fragment ions to confirm the fragmentation pattern.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. eng.uc.edu [eng.uc.edu]
- 10. researchgate.net [researchgate.net]
- 11. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 3-amino-1H-pyrazole-4,5-dicarbonitrile: Synthesis, Reactivity, and Applications in Medicinal Chemistry
Foreword
Welcome to an in-depth exploration of 3-amino-1H-pyrazole-4,5-dicarbonitrile, a pivotal heterocyclic building block in modern medicinal chemistry. This guide is crafted for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical methodologies. We will navigate through its synthesis, delve into its chemical reactivity, and uncover its significant role in the creation of novel therapeutic agents. Our focus remains on the "why" behind the "how," providing a causal understanding of experimental choices to empower your research endeavors.
Core Identification and Physicochemical Properties
Proper identification of a chemical entity is the foundation of scientific integrity. This compound is systematically named according to IUPAC nomenclature, ensuring unambiguous communication within the scientific community.
IUPAC Name: this compound[1].
This compound is also known by several synonyms, which is important to recognize when conducting literature searches. These include 5-amino-1H-pyrazole-3,4-dicarbonitrile, 3,4-Dicyano-5-aminopyrazole, and 3-Aminopyrazole-4,5-dicarbonitrile[1][2].
| Identifier | Value | Source |
| CAS Number | 54385-49-8 | [1][3][4][5] |
| Molecular Formula | C5H3N5 | [1][3][4] |
| Molecular Weight | 133.11 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Melting Point | 260 °C (decomposes) | [3] |
| Density | 1.54 g/cm3 | [2] |
| Flash Point | 332.8 °C | [2] |
These fundamental properties are critical for its handling, reaction setup, and purification. The high melting point with decomposition suggests a stable, possibly planar molecule with strong intermolecular interactions.
Synthesis of this compound
The synthesis of this compound is a well-established process. A common and efficient method involves the hydrolysis of an intermediate, 3-cyano-4-cyano-5-amino-1H-pyrazole-1-carboxamide, in boiling water. This process is favored for its simplicity, use of an environmentally benign solvent (water), and high yield.
Experimental Protocol: Synthesis from 3-cyano-4-cyano-5-amino-1H-pyrazole-1-carboxamide[3]
Objective: To synthesize this compound with high purity and yield.
Materials:
-
3-cyano-4-cyano-5-amino-1H-pyrazole-1-carboxamide (15.6 g, 0.089 mol)
-
Deionized water (150 ml)
-
Reflux apparatus
-
Filtration setup (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, bring 150 ml of deionized water to a boil.
-
Addition of Reactant: Add 3-cyano-4-cyano-5-amino-1H-pyrazole-1-carboxamide (15.6 g) in small portions to the boiling water. The portion-wise addition is crucial to control the reaction rate and prevent excessive foaming.
-
Reflux: Once the addition is complete, maintain the reaction mixture at reflux with stirring for 5 minutes. This short reaction time is indicative of a rapid and efficient hydrolysis.
-
Cooling and Precipitation: After the reflux period, cool the reaction mixture. The product, being less soluble in cold water, will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration.
-
Washing and Drying: Wash the collected solid with water to remove any soluble impurities. Air-dry the product to obtain 3-cyano-5-amino-1H-pyrazole-4-carbonitrile.
-
Yield: This protocol affords a high yield of the desired product (10.4 g, 88%).
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Role as a Synthetic Precursor
The chemical architecture of this compound, featuring an amino group and two adjacent cyano groups on a pyrazole core, makes it a versatile precursor for the synthesis of various fused heterocyclic systems. This reactivity is particularly exploited in the construction of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant interest in drug discovery.
The amino group can act as a nucleophile, while the cyano groups can participate in cyclization reactions. This dual reactivity allows for the regioselective synthesis of complex molecules. For instance, condensation reactions with non-symmetrical dielectrophiles lead to the formation of substituted pyrazolo[1,5-a]pyrimidines[6][7].
Reaction Pathway Diagram
Caption: Reactivity of this compound.
Applications in Drug Development
The pyrazole scaffold is a well-recognized privileged structure in medicinal chemistry, appearing in numerous approved drugs[8]. This compound serves as a key starting material for the synthesis of compounds targeting a variety of biological pathways, most notably in the development of kinase inhibitors.
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer[9]. The development of selective CDK inhibitors is a major focus of oncology research. The pyrazolo[1,5-a]pyrimidine core, readily synthesized from this compound, has proven to be an effective scaffold for the design of potent and selective kinase inhibitors[9].
Signaling Pathway Involvement
While this compound itself is a precursor and not a direct modulator of signaling pathways, its derivatives, particularly the pyrazolo[1,5-a]pyrimidines, are designed to inhibit kinases that are key components of cell cycle regulation pathways.
Caption: Inhibition of cell cycle progression by kinase inhibitors.
Safety and Handling
As with any chemical substance, proper safety precautions are paramount when handling this compound.
-
Handling: Should be handled in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols[2].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[2][10].
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. This may involve removal to a licensed chemical destruction plant[2].
It is essential to consult the full Safety Data Sheet (SDS) before handling this compound[2][10].
Conclusion
This compound is a cornerstone synthetic intermediate with profound implications for drug discovery and development. Its straightforward synthesis, coupled with its versatile reactivity, provides a reliable pathway to complex heterocyclic scaffolds of high medicinal value. This guide has aimed to provide a comprehensive overview, grounded in scientific principles and practical application, to aid researchers in harnessing the full potential of this remarkable molecule. The continued exploration of its chemistry will undoubtedly lead to the discovery of new therapeutic agents that address unmet medical needs.
References
- 1. This compound | C5H3N5 | CID 338830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 54385-49-8 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the core physical and chemical properties of pyrazole derivatives, a class of heterocyclic compounds of paramount importance in medicinal chemistry and drug development.[1][2][3] We will delve into the structure-property relationships that govern their behavior, offering insights into their synthesis, reactivity, and characterization. This document is intended to serve as a valuable resource for researchers and scientists actively engaged in the design and development of novel therapeutics based on the pyrazole scaffold.
Introduction: The Pyrazole Core - A Privileged Scaffold in Medicinal Chemistry
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[4][5] This unique structural motif imparts a rich and versatile chemistry, making it a "privileged scaffold" in drug discovery. The presence of the pyrazole nucleus is found in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][4][6] Understanding the fundamental physical and chemical properties of this scaffold is crucial for the rational design of new and effective drug candidates.
The pyrazole ring is a planar, aromatic system with 6 π-electrons.[4] One nitrogen atom is pyrrole-like (proton donor) and the other is pyridine-like (proton acceptor), contributing to its unique acidic and basic properties.[5] This amphoteric nature, combined with the distinct electronic environment of each atom in the ring, dictates its reactivity and interactions with biological targets.
Core Physical Properties: The Foundation of Druglikeness
The physical properties of pyrazole derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Key parameters such as solubility, melting point, boiling point, and pKa directly influence absorption, distribution, metabolism, and excretion (ADME) characteristics.
Solubility
The solubility of pyrazole derivatives is highly dependent on their substitution pattern. The parent pyrazole is a colorless solid with limited solubility in water but is more soluble in organic solvents like ethanol and methanol.[7] The introduction of polar functional groups, such as carboxyl or amino groups, can significantly enhance aqueous solubility, a desirable trait for many drug candidates. Conversely, the addition of lipophilic moieties, like aryl or alkyl chains, will increase solubility in non-polar environments. The ability to form hydrogen bonds also plays a significant role in the solubility of these compounds.[8]
Melting and Boiling Points
Unsubstituted pyrazole has a melting point of 67-70°C and a boiling point of 186-188°C.[9][10] These relatively high values for a small molecule are attributed to intermolecular hydrogen bonding, which leads to the formation of dimeric structures.[3][11] Substitution on the pyrazole ring can significantly alter these properties. N-alkylation or N-arylation disrupts this hydrogen bonding, generally leading to lower melting and boiling points compared to their NH-pyrazole counterparts.
Acidity and Basicity (pKa)
The pyrazole ring exhibits both weak acidic and weak basic properties. The pyrrole-like NH group is weakly acidic, while the pyridine-like nitrogen is weakly basic. The pKa of pyrazole itself is approximately 2.5, indicating it is a weak base.[12] The pKb has been reported as 11.5.[4][13] The electronic nature of substituents on the ring can modulate these properties. Electron-withdrawing groups will increase the acidity of the NH proton, while electron-donating groups will enhance the basicity of the pyridine-like nitrogen.[14]
Table 1: Physicochemical Properties of Pyrazole and Selected Derivatives
| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | pKa |
| Pyrazole | C₃H₄N₂ | 67-70[9][10] | 186-188[9][10] | 2.5[12] |
| 1-Methylpyrazole | C₄H₆N₂ | - | 127-128 | - |
| 4-Nitropyrazole | C₃H₃N₃O₂ | 162-164 | - | - |
| 5-Amino-1-phenylpyrazole-4-carboxamide | C₁₀H₁₀N₄O | 181[8] | - | - |
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic techniques are indispensable for the structural elucidation and characterization of pyrazole derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the protons on the pyrazole ring are characteristic. For the parent pyrazole, the C4-H proton typically appears as a triplet around 6.3 ppm, while the C3-H and C5-H protons are observed as doublets at approximately 7.6 ppm. The N-H proton is often a broad singlet at a higher chemical shift (around 12.6 ppm).
-
¹³C NMR: The carbon signals for pyrazole appear with C4 being the most shielded (around 105 ppm) and C3 and C5 being more deshielded (around 134-135 ppm).[13]
-
-
Infrared (IR) Spectroscopy: The N-H stretching vibration in NH-pyrazoles is a prominent feature, typically appearing as a broad band in the region of 3100-3500 cm⁻¹. C=N and C=C stretching vibrations within the ring are also observable.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Pyrazoles exhibit characteristic UV absorption maxima. For the parent pyrazole in ethanol, the λmax is around 210 nm.[13] The position and intensity of these absorptions are sensitive to the substitution pattern on the ring.
Chemical Properties and Reactivity: A Playground for Synthesis
The reactivity of the pyrazole ring is a fascinating interplay of its aromaticity and the influence of the two nitrogen atoms. The electron distribution within the ring dictates its susceptibility to electrophilic and nucleophilic attack.[14]
Electrophilic Aromatic Substitution
The C4 position of the pyrazole ring is the most electron-rich and, therefore, the primary site for electrophilic attack.[1][15][16][17] Common electrophilic substitution reactions include:
-
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group at the C4 position.[15][18]
-
Sulfonation: Treatment with fuming sulfuric acid yields pyrazole-4-sulfonic acid.[3][15]
-
Halogenation: Pyrazoles can be halogenated at the C4 position under controlled conditions.[3]
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl group at the C4 position using a mixture of phosphorus oxychloride and dimethylformamide.[15]
Under strongly acidic conditions, the pyridine-like N2 nitrogen can be protonated, forming a pyrazolium cation. This deactivates the ring towards electrophilic attack, particularly at C4, and can sometimes direct substitution to the C3 position.[13][17]
Caption: General mechanism for electrophilic substitution at the C4 position of the pyrazole ring.
Nucleophilic Aromatic Substitution
The pyrazole ring is generally electron-rich and resistant to nucleophilic attack.[19] However, nucleophilic substitution can occur if the ring is activated by strongly electron-withdrawing groups, such as a nitro or formyl group, or if a good leaving group is present at the C3 or C5 positions.[19] For instance, 5-chloropyrazoles activated by an electron-withdrawing group can undergo nucleophilic aromatic substitution.[19]
N-Substitution
The nitrogen atoms of the pyrazole ring are nucleophilic and readily react with electrophiles.
-
N-Alkylation and N-Arylation: The NH-pyrazole can be easily alkylated or arylated at the N1 position using alkyl halides or aryl halides.[20]
-
N-Acylation: Acyl groups can be introduced at the N1 position by reacting the pyrazole with acyl chlorides or anhydrides.[3]
For N-unsubstituted pyrazoles, N-substitution can compete with C-substitution. Protecting the N1 position with a removable group is a common strategy to favor C-substitution.[17]
Synthesis of Pyrazole Derivatives: Building the Core
A variety of synthetic methods have been developed to construct the pyrazole ring. The most common and versatile approach is the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[16]
Knorr Pyrazole Synthesis
This classic method involves the reaction of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine.[16] The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the pyrazole. The regioselectivity of this reaction can be an issue when using unsymmetrical dicarbonyl compounds and substituted hydrazines.
Caption: Simplified workflow of the Knorr pyrazole synthesis.
From α,β-Unsaturated Carbonyl Compounds
The reaction of α,β-unsaturated aldehydes or ketones with hydrazines is another widely used method for pyrazole synthesis.[20] This reaction typically proceeds through a Michael addition followed by cyclization and oxidation to afford the aromatic pyrazole ring.
1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between a nitrile imine (generated in situ from a hydrazonoyl halide) and an alkyne is a powerful method for the synthesis of polysubstituted pyrazoles.[1]
Structure-Property Relationships and Implications for Drug Design
The substituents on the pyrazole ring have a profound impact on its physical, chemical, and biological properties. A thorough understanding of these structure-activity relationships (SAR) is essential for rational drug design.[21][22][23][24]
For instance, in the development of cannabinoid receptor antagonists, it was found that a para-substituted phenyl ring at the C5-position, a carboxamido group at the C3-position, and a 2,4-dichlorophenyl substituent at the N1-position were crucial for potent and selective activity.[21][23] This highlights how fine-tuning the substitution pattern can optimize the interaction of a pyrazole-based drug with its biological target.
The pyrazole ring can also act as a bioisostere for other aromatic systems, such as a phenyl or imidazole ring.[12] This strategy can be employed to improve the physicochemical properties of a lead compound, such as enhancing solubility or metabolic stability.[12]
Experimental Protocol: A Representative Synthesis of a 1,3,5-Trisubstituted Pyrazole
Objective: To synthesize 1,3,5-triphenyl-1H-pyrazole via the cyclocondensation of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) with phenylhydrazine.
Materials:
-
1,3-Diphenyl-1,3-propanedione
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 1,3-diphenyl-1,3-propanedione (1.0 eq) in a minimal amount of glacial acetic acid.
-
To this solution, add phenylhydrazine (1.1 eq) dropwise with stirring.
-
Reflux the reaction mixture for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 1,3,5-triphenyl-1H-pyrazole.
-
Dry the purified product under vacuum and characterize by NMR, IR, and mass spectrometry.
Conclusion
The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its unique combination of physical and chemical properties, coupled with its synthetic accessibility, makes it an attractive starting point for drug design. A deep understanding of the principles outlined in this guide will empower researchers to rationally design and synthesize novel pyrazole derivatives with improved efficacy and safety profiles.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. orientjchem.org [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pharmajournal.net [pharmajournal.net]
- 10. chemicalpoint.eu [chemicalpoint.eu]
- 11. ijnrd.org [ijnrd.org]
- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 14. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 17. benchchem.com [benchchem.com]
- 18. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 21. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. scispace.com [scispace.com]
The Enduring Legacy of the Pyrazole Ring: A Technical Guide to its Synthesis from Historical Discovery to Modern Applications
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal and agricultural chemistry. Its journey from an academic curiosity in the late 19th century to a privileged scaffold in blockbuster drugs and essential agrochemicals is a testament to the ingenuity of synthetic chemists. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of pyrazole synthesis. We will delve into the foundational classical methods, meticulously detailing their mechanisms and experimental protocols, and trace their progression to contemporary, highly efficient synthetic strategies. This guide is tailored for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical, field-proven insights into the synthesis of this vital heterocyclic motif.
The Dawn of Pyrazole Chemistry: A Historical Perspective
The story of pyrazole begins in the late 19th century, a period of fervent discovery in organic chemistry. The German chemist Ludwig Knorr is credited with first coining the term "pyrazole" in 1883 while investigating the reaction of ethyl acetoacetate with phenylhydrazine.[1][2] This serendipitous discovery led to the synthesis of 1-phenyl-3-methyl-5-pyrazolone, a compound that would later form the basis of the first synthetic fever-reducing drug, Antipyrine.[1]
While Knorr introduced the pyrazole family, the first synthesis of the parent pyrazole ring was achieved by another German chemist, Eduard Buchner , in 1889, through the reaction of diazomethane with acetylene. A few years later, in 1898, Hans von Pechmann further developed this chemistry, establishing what is now known as the Pechmann pyrazole synthesis.[3] These pioneering efforts laid the groundwork for over a century of innovation in pyrazole chemistry.
Classical Syntheses: The Foundational Pillars
The early methods for constructing the pyrazole ring remain relevant today, not only for their historical significance but also for their robustness and utility in various synthetic applications.
The Knorr Pyrazole Synthesis: A Timeless Condensation
The Knorr synthesis, the first and most fundamental method for preparing pyrazoles, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] This reaction is typically acid-catalyzed and proceeds through a cyclocondensation mechanism.
Mechanism and the Challenge of Regioselectivity
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization, involving the second nitrogen atom and the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.[4]
A critical consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is regioselectivity . The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[6] The outcome is influenced by a delicate balance of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions, particularly the pH.[6][7]
-
Electronic Effects: The more electrophilic carbonyl carbon is generally attacked first. For instance, in a dicarbonyl compound with an electron-withdrawing group (e.g., -CF₃), the adjacent carbonyl is more susceptible to nucleophilic attack.[6]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the attack to the less sterically hindered carbonyl group.[6]
-
Reaction pH: Acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms and influencing the initial site of attack.[6][7]
Below is a generalized workflow for the Knorr pyrazole synthesis, highlighting the key stages.
Caption: A generalized experimental workflow for the Knorr pyrazole synthesis.
Detailed Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone)
This protocol is adapted from the original work of Knorr and subsequent refinements for the synthesis of Edaravone, a neuroprotective agent.[8]
-
Materials:
-
Ethyl acetoacetate (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Diethyl ether
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). Note: This addition is exothermic.[4]
-
Heat the reaction mixture under reflux for 1 hour.[4]
-
Cool the resulting syrup in an ice bath.
-
Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[8]
-
Collect the crude product by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Recrystallize the crude product from ethanol to obtain pure 3-methyl-1-phenyl-2-pyrazolin-5-one.
-
The Pechmann Pyrazole Synthesis: A Cycloaddition Approach
The Pechmann synthesis provides an alternative route to pyrazoles through the 1,3-dipolar cycloaddition of diazomethane with acetylenes.[3] This method is particularly useful for the synthesis of the parent pyrazole ring and its derivatives with specific substitution patterns.
Mechanism of 1,3-Dipolar Cycloaddition
The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the diazomethane acts as the 1,3-dipole and the acetylene as the dipolarophile. The initial cycloaddition forms a non-aromatic 3H-pyrazole intermediate, which then tautomerizes to the stable aromatic pyrazole.
Caption: The mechanistic pathway of the Pechmann pyrazole synthesis.
Experimental Protocol: General Procedure for Pechmann Pyrazole Synthesis
Safety Precaution: Diazomethane is a toxic and explosive gas and should be handled with extreme caution in a well-ventilated fume hood using appropriate safety equipment.
-
Materials:
-
An alkyne derivative
-
A solution of diazomethane in a suitable solvent (e.g., diethyl ether)
-
-
Procedure:
-
Dissolve the alkyne in a suitable solvent (e.g., diethyl ether) in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add the diazomethane solution to the stirred solution of the alkyne.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully remove the excess diazomethane by bubbling a stream of nitrogen through the solution.
-
Remove the solvent under reduced pressure to obtain the crude pyrazole product.
-
Purify the product by column chromatography or recrystallization.
-
Modern Synthetic Strategies: Efficiency, Diversity, and Sustainability
While the classical methods remain valuable, the demands of modern drug discovery and green chemistry have driven the development of more efficient, versatile, and environmentally benign approaches to pyrazole synthesis.
Multicomponent Reactions (MCRs): Building Complexity in a Single Step
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, have emerged as a powerful tool for the synthesis of complex pyrazoles. These reactions offer high atom economy, operational simplicity, and rapid access to diverse molecular scaffolds.[9][10]
A common MCR strategy for pyrazole synthesis involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative, often in the presence of a catalyst.
Caption: A schematic representation of a three-component pyrazole synthesis.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has revolutionized pyrazole synthesis by dramatically reducing reaction times from hours to minutes, often with improved yields and cleaner reaction profiles.[11][12] The efficient and uniform heating provided by microwave irradiation can accelerate the classical Knorr condensation and other pyrazole-forming reactions.
Experimental Protocol: Microwave-Assisted Synthesis of a Pyrazole Derivative
-
Materials:
-
A chalcone derivative (1.0 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
In a microwave reactor vial, combine the chalcone, hydrazine hydrate, ethanol, and a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and temperature (e.g., 100-150 °C) for 5-15 minutes.
-
After cooling, the product can be isolated by precipitation with water followed by filtration and recrystallization.
-
Catalytic Methods: Enhancing Selectivity and Efficiency
The use of catalysts, including transition metals (e.g., copper, silver, palladium) and nano-catalysts, has significantly advanced pyrazole synthesis.[13] Catalysts can enhance reaction rates, improve yields, and, crucially, control regioselectivity in reactions like the Knorr synthesis. For example, specific Lewis acid catalysts can preferentially activate one carbonyl group of an unsymmetrical 1,3-dicarbonyl compound, leading to the selective formation of a single regioisomer.
Data Presentation: A Comparative Overview of Synthetic Methods
To provide a practical perspective for researchers, the following table summarizes typical reaction conditions and yields for various pyrazole synthesis methods.
| Synthesis Method | Key Reactants | Typical Conditions | Yield Range (%) | Key Advantages |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Acid/base catalysis, RT to reflux | 70-95[14] | Readily available starting materials, simple procedure. |
| Pechmann Synthesis | Diazomethane, Alkyne | Typically at RT | Moderate to good | Access to parent pyrazole and specific isomers. |
| From α,β-Unsaturated Carbonyls | Chalcone, Hydrazine | Two steps: pyrazoline formation and oxidation | 66-88[14] | Wide availability of starting materials. |
| 1,3-Dipolar Cycloaddition | Nitrile Imine, Alkyne | Base-mediated, RT | 70-86[14] | High regioselectivity, mild conditions. |
| Multicomponent Synthesis | Aldehyde, 1,3-Dicarbonyl, Hydrazine | Often catalytic, can use green solvents | Good to excellent | High atom economy, operational simplicity. |
| Microwave-Assisted Synthesis | Various | Microwave irradiation, short reaction times | Often >90 | Rapid, high yields, cleaner reactions. |
Application in Drug Development: The Synthesis of Celecoxib
The profound impact of pyrazole synthesis on modern medicine is exemplified by the development of Celecoxib (Celebrex®), a selective COX-2 inhibitor used for the treatment of arthritis and pain.[15][16] The synthesis of Celecoxib relies on a modified Knorr-type condensation.
The key step in the industrial synthesis of Celecoxib involves the cyclocondensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfonamidophenylhydrazine.[17] This reaction highlights the importance of controlling regioselectivity, as the desired isomer is the one with the p-tolyl group at the 5-position and the trifluoromethyl group at the 3-position of the pyrazole ring.
Caption: A simplified schematic of the key synthetic step for Celecoxib.
Conclusion
The synthesis of the pyrazole ring has evolved from its historical roots in the late 19th century into a sophisticated and diverse field of modern organic chemistry. The classical Knorr and Pechmann syntheses provided the foundational knowledge, which has been built upon by the development of powerful contemporary methods such as multicomponent reactions, microwave-assisted synthesis, and advanced catalytic systems. This technical guide has provided an in-depth overview of this journey, offering both the historical context and the practical details necessary for researchers in the field. The enduring importance of the pyrazole scaffold in medicine and agriculture ensures that the quest for new and improved synthetic methodologies will continue to be a vibrant and impactful area of scientific inquiry.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Pechmann Pyrazole Synthesis [drugfuture.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 10. longdom.org [longdom.org]
- 11. ijprajournal.com [ijprajournal.com]
- 12. scilit.com [scilit.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. benchchem.com [benchchem.com]
- 17. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-amino-1H-pyrazole-4,5-dicarbonitrile: A Privileged Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-amino-1H-pyrazole-4,5-dicarbonitrile, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its fundamental molecular and structural characteristics, detailed synthesis protocols, and state-of-the-art analytical characterization. The core of this guide will focus on the instrumental role of this scaffold in the development of targeted therapeutics, particularly as a precursor to potent kinase inhibitors and other biologically active agents. Through a synthesis of established literature and practical insights, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively utilize this versatile molecule in their research and development endeavors.
Introduction: The Significance of the Pyrazole Core
The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, renowned for its metabolic stability and its capacity to form crucial hydrogen bond interactions with biological targets.[1] Its derivatives have given rise to a multitude of approved drugs with diverse therapeutic applications. This compound, in particular, has emerged as a highly versatile precursor for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. These bicyclic structures are of significant interest due to their demonstrated efficacy as kinase inhibitors and modulators of central nervous system targets.[2][3] This guide will provide an in-depth exploration of the chemistry and therapeutic potential of this important molecule.
Molecular Structure and Physicochemical Properties
The foundational knowledge of a molecule's structure and properties is paramount to its successful application in synthesis and drug design.
Molecular Formula and Structure
The chemical identity of this compound is defined by its molecular formula and unique arrangement of atoms.
-
Molecular Formula: C₅H₃N₅[4]
-
IUPAC Name: this compound[3]
-
CAS Number: 54385-49-8[3]
-
Molecular Weight: 133.11 g/mol [3]
The molecule consists of a five-membered pyrazole ring substituted with an amino group at the 3-position and two nitrile groups at the 4 and 5-positions. The presence of these functional groups imparts a high degree of reactivity and potential for diverse chemical transformations.
Caption: 2D structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below. This data is essential for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Reference |
| Melting Point | 260 °C (decomposes) | [5] |
| Density | 1.54 g/cm³ | [4] |
| XLogP3 | 0.2 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Topological Polar Surface Area | 102 Ų | [3] |
Synthesis and Characterization
The reliable synthesis and thorough characterization of this compound are critical first steps in its application for drug discovery.
Synthetic Protocol
A common and efficient method for the synthesis of this compound involves the hydrolysis of 5-amino-3,4-dicyano-1H-pyrazole-1-carboxamide.[5]
Experimental Procedure:
-
To 150 mL of boiling water, add 15.6 g (0.089 mol) of 5-amino-3,4-dicyano-1H-pyrazole-1-carboxamide in small portions.
-
Upon complete addition, stir the reaction mixture at reflux for 5 minutes.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with water.
-
Air dry the solid to afford the final product.
Expected Yield: Approximately 10.4 g (88%).[5]
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the amine (N-H stretching around 3300-3500 cm⁻¹), nitrile (C≡N stretching around 2220-2260 cm⁻¹), and pyrazole ring vibrations.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would likely show a broad singlet for the two protons of the amino group (NH₂) and another broad singlet for the proton on the pyrazole ring nitrogen (NH). The exact chemical shifts would be dependent on the solvent used. For comparison, the NH₂ protons in 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile appear as a singlet at δ 6.50 ppm, and the pyrazole NH proton appears as a broad singlet at δ 12.16 ppm in DMSO-d₆.[6]
-
¹³C NMR: A predicted ¹³C NMR spectrum is available, which can serve as a guide for experimental verification.[8] Key signals would include those for the two distinct nitrile carbons and the three carbons of the pyrazole ring.
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (133.11 g/mol ).
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a scaffold for the synthesis of biologically active molecules. Its derivatives have shown significant promise in several therapeutic areas.
Precursor to Pyrazolo[1,5-a]pyrimidines
A primary application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines. This is typically achieved through a cyclocondensation reaction with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound.[2] This reaction provides a versatile and efficient route to a wide range of substituted pyrazolo[1,5-a]pyrimidines.
Caption: General scheme for pyrazolo[1,5-a]pyrimidine synthesis.
Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound have been investigated as inhibitors of several important kinases.
Tropomyosin Receptor Kinase (Trk) Inhibitors: Certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibitory activity against Trk kinases.[9] One study reported compounds with IC₅₀ values of less than 5 nM.[9]
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: Dual inhibitors of CDK2 and TrkA have been developed from pyrazolo[1,5-a]pyrimidine scaffolds, with some compounds exhibiting IC₅₀ values as low as 0.09 µM against CDK2.[9]
Phosphoinositide 3-kinase δ (PI3Kδ) Inhibitors: A series of indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to be highly selective inhibitors of PI3Kδ, with the most potent compound having an IC₅₀ of 2.8 nM.[10]
The table below summarizes the inhibitory activities of some pyrazolo[1,5-a]pyrimidine derivatives.
| Target Kinase | Compound Type | IC₅₀ | Reference |
| Trk | Pyrazolo[1,5-a]pyrimidine derivative | < 5 nM | [9] |
| CDK2 | Pyrazolo[1,5-a]pyrimidine derivative | 0.09 µM | [9] |
| TrkA | Pyrazolo[1,5-a]pyrimidine derivative | 0.23 µM | [9] |
| PI3Kδ | Indol-4-yl-pyrazolo[1,5-a]pyrimidine | 2.8 nM | [10] |
Sedative-Hypnotic Agents
The pyrazolo[1,5-a]pyrimidine core is also found in the non-benzodiazepine sedative-hypnotic drug, Zaleplon.[11] Zaleplon and its analogs act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter in the central nervous system.[2] By enhancing the effect of GABA, these compounds produce a sedative effect, making them effective for the treatment of insomnia. The mechanism of action involves binding to the alpha-1 subunit of the GABA-A receptor, which leads to an increased influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.[2]
Conclusion
This compound is a molecule of significant strategic importance in the field of drug discovery. Its straightforward synthesis and the versatile reactivity of its functional groups make it an ideal starting material for the construction of complex heterocyclic systems. The demonstrated success of its pyrazolo[1,5-a]pyrimidine derivatives as potent and selective kinase inhibitors and CNS-active agents underscores the immense potential of this scaffold. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a solid foundation for researchers to leverage this valuable building block in the pursuit of novel therapeutics.
References
- 1. 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | C16H12N4O | CID 22346784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H3N5 | CID 338830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Amino-4-cyanopyrazole | C4H4N4 | CID 85515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis and biological evaluation of pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido radiopharmaceuticals as imaging agents for tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Novel Pyrazole Compounds: From Screening to Mechanism of Action
Abstract
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged structure" in medicinal chemistry.[1][2] Its unique chemical properties allow for versatile substitutions, leading to a vast library of derivatives with a wide spectrum of biological activities.[3] Clinically successful drugs, such as the anti-inflammatory agent Celecoxib, underscore the therapeutic potential of this core structure.[4][5] This guide provides an in-depth technical overview for researchers and drug development professionals on the burgeoning field of novel pyrazole compounds. We will explore their significant anticancer, antimicrobial, and anti-inflammatory activities, detail the robust experimental workflows required for their evaluation, and elucidate common mechanisms of action, thereby providing a comprehensive framework for advancing pyrazole-based drug discovery programs.
The Pyrazole Core: A Foundation for Diverse Pharmacology
The pyrazole ring is a cornerstone of heterocyclic chemistry, valued for its stability and synthetic tractability.[1] Its prevalence in biologically active molecules stems from its ability to act as a versatile scaffold, presenting functional groups in specific spatial orientations that facilitate interactions with diverse biological targets.[2] Researchers have successfully synthesized and evaluated numerous pyrazole derivatives, demonstrating potent activities including anticancer, antimicrobial, anti-inflammatory, antituberculosis, antidiabetic, and neuroprotective effects.[3][6][7][8][9] This chemical diversity allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making pyrazoles a highly attractive starting point for lead generation and optimization.
Key Biological Activities of Novel Pyrazole Derivatives
The therapeutic potential of pyrazole compounds spans multiple disease areas. The following sections highlight three of the most extensively researched and promising activities.
Anticancer Activity
Novel pyrazole compounds have emerged as potent anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[10]
Mechanisms of Action:
-
Tubulin Polymerization Inhibition: A primary mechanism involves the disruption of microtubule dynamics, which are critical for cell division. Certain pyrazole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][11][12] For example, one novel pyrazole, PTA-1, was identified as a potent inhibitor of tubulin polymerization, demonstrating significant cytotoxicity against triple-negative breast cancer cells.[11]
-
Kinase Inhibition: Many pyrazoles are designed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor cell proliferation and angiogenesis.[13]
-
Apoptosis Induction: By targeting various cellular pathways, pyrazole compounds can trigger programmed cell death (apoptosis) in cancer cells, a hallmark of effective chemotherapy.[11][14]
Quantitative Data Summary: The in vitro cytotoxic activity of novel pyrazoles is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound Class/ID | Target Cell Line | Mechanism | IC₅₀ (µM) | Reference |
| Pyrazole-Naphthalene Derivative (168) | MCF-7 (Breast) | Tubulin Polymerization Inhibition | 2.78 | [6] |
| Pyrazole Derivative (5b) | K562 (Leukemia) | Tubulin Polymerization Inhibition | 0.021 | [12] |
| Pyrazole Derivative (5b) | A549 (Lung) | Tubulin Polymerization Inhibition | 0.69 | [12] |
| Pyrazole-Indole Hybrid (7a) | HepG2 (Liver) | Apoptosis Induction | 6.1 | [14] |
| Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine (3) | HEPG2 (Liver) | EGFR Inhibition | 0.06 (Enzymatic) | [13] |
| Dihydropyrano[2,3-c]pyrazole (9) | HEPG2 (Liver) | VEGFR-2 Inhibition | 0.22 (Enzymatic) | [13] |
Antimicrobial Activity
With the rise of multidrug-resistant (MDR) pathogens, the need for new antimicrobial agents is critical. Pyrazole derivatives have demonstrated significant antibacterial and antifungal properties.[6][15]
Mechanisms of Action:
-
Enzyme Inhibition: A key bacterial target is DNA gyrase, an enzyme essential for DNA replication. Pyrazole derivatives have been shown to inhibit this enzyme, leading to bacterial death.[16]
-
Broad-Spectrum Activity: Many compounds exhibit activity against both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[16][17]
Quantitative Data Summary: Antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[18]
| Compound Class/ID | Target Microorganism | MIC (µg/mL) | Reference |
| Aminoguanidine-derived pyrazole (12) | E. coli | 1 | [16] |
| Aminoguanidine-derived pyrazole (12) | Multidrug-resistant S. aureus | 1 - 32 | [16] |
| Pyrazole Derivative (3) | E. coli | 0.25 | [17] |
| Pyrazole Derivative (4) | S. epidermidis | 0.25 | [17] |
| Pyrazole-Thiadiazine Derivative (21a) | S. aureus | 62.5 | [19] |
| Pyrazole-Thiadiazine Derivative (21a) | Aspergillus niger | 2.9 | [19] |
| Pyrazoline Derivative (9) | Drug-resistant S. aureus | 4 | [20] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Pyrazoles are well-established anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][21]
Mechanisms of Action:
-
Selective COX-2 Inhibition: The therapeutic anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) come from inhibiting COX-2, while undesirable side effects (like gastric issues) often arise from inhibiting the constitutively expressed COX-1 enzyme. Many novel pyrazoles are designed for high selectivity toward COX-2, aiming for a better safety profile.[5][6]
-
Cytokine and Mediator Suppression: Potent pyrazole derivatives have been shown to inhibit the production of key pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE-2) in cellular models of inflammation.[4]
Quantitative Data Summary: The efficacy of anti-inflammatory pyrazoles is measured by their ability to inhibit COX enzymes (IC₅₀) and their selectivity index (SI).
| Compound Class/ID | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | Reference |
| Trimethoxy Pyrazole-Pyridazine Hybrid (6f) | 1.15 | > 86.9 | [4] |
| Pyrazole Derivative (1) | 0.31 | > 222 | [5] |
| Pyrazole Derivative (9) | 0.26 | 192.3 | [5] |
Experimental Workflows for Screening & Validation
A systematic and robust screening cascade is essential for identifying and validating novel bioactive pyrazole compounds. The following workflow and protocols provide a self-validating framework for discovery.
General Screening Workflow
This diagram illustrates a typical high-level workflow in a drug discovery program targeting pyrazole derivatives. Each step serves as a critical filter to advance only the most promising candidates.
Caption: High-level workflow for pyrazole drug discovery.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a foundational colorimetric method for assessing cell viability. Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[22] The intensity of this color is directly proportional to the number of viable cells.
Methodology:
-
Cell Plating:
-
Rationale: To ensure logarithmic growth and reproducible results, a pre-determined optimal cell density is critical.[23]
-
Procedure: Seed cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight (or until cells adhere) at 37°C in a 5% CO₂ humidified atmosphere.[23][24]
-
-
Compound Treatment:
-
Rationale: A serial dilution series is necessary to determine the dose-response relationship and calculate the IC₅₀.
-
Procedure: Prepare serial dilutions of the pyrazole compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a "vehicle control" (e.g., DMSO diluted to the highest concentration used for compounds) and a "positive control" (a known anticancer drug like doxorubicin). Incubate for 48-72 hours.[14][23]
-
-
MTT Addition and Incubation:
-
Rationale: Incubation with MTT allows viable cells to convert the substrate to formazan. Using serum-free medium at this step is recommended to avoid interference from serum components.
-
Procedure: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[24]
-
-
Formazan Solubilization:
-
Rationale: The insoluble formazan crystals must be fully dissolved to allow for accurate spectrophotometric measurement.
-
Procedure: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well.[24][25] Shake the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Rationale: The absorbance at ~570 nm is proportional to the amount of formazan, and thus, the number of viable cells. A reference wavelength corrects for background noise.
-
Procedure: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[22]
-
Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18] It provides a quantitative result that is crucial for evaluating potency.
Methodology:
-
Inoculum Preparation:
-
Rationale: A standardized bacterial concentration is paramount for inter-assay comparability and accuracy. The 0.5 McFarland turbidity standard ensures a consistent starting number of bacteria (~1.5 x 10⁸ CFU/mL).
-
Procedure: From a fresh culture plate, select several bacterial colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. Dilute this suspension to the final required concentration (typically ~5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[18]
-
-
Compound Dilution:
-
Rationale: A two-fold serial dilution provides a logarithmic concentration gradient to precisely identify the MIC.
-
Procedure: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole compounds in broth. The typical concentration range tested is 0.06 to 128 µg/mL.[20][26]
-
-
Inoculation and Controls:
-
Rationale: Controls are essential to validate the test. The growth control ensures the bacteria are viable, and the sterility control ensures the medium is not contaminated.[18]
-
Procedure: Inoculate each well containing the compound with the standardized bacterial inoculum.
-
Growth Control: One well should contain only broth and inoculum (no compound).
-
Sterility Control: One well should contain only broth (no inoculum).
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin) should be run in parallel.[17]
-
-
-
Incubation:
-
Procedure: Cover the plate and incubate at 37°C for 16-20 hours.[26]
-
-
MIC Determination:
-
Rationale: The MIC is determined by visual inspection for turbidity.
-
Procedure: After incubation, examine the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear) compared to the turbid growth control well.[18]
-
Protocol 3: In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)
Commercial fluorometric or colorimetric assay kits provide a standardized method to screen for direct inhibition of the COX-2 enzyme.[27][28] The principle involves supplying the enzyme with its substrate (arachidonic acid) and measuring the formation of its product (prostaglandin G2 or H2).
Methodology (Based on a Fluorometric Kit): [27][29]
-
Reagent Preparation:
-
Rationale: Proper reconstitution and dilution of enzymes and reagents according to the manufacturer's protocol is critical for optimal activity.
-
Procedure: Reconstitute human recombinant COX-2 enzyme, COX Probe, and Cofactor in the provided assay buffer. Keep the enzyme on ice at all times.[27]
-
-
Plate Setup:
-
Rationale: Including proper controls is necessary to calculate percent inhibition accurately.
-
Procedure: In a 96-well opaque plate, set up the following:
-
Enzyme Control (100% Activity): Add assay buffer, COX-2 enzyme, and inhibitor solvent (e.g., DMSO).
-
Inhibitor Control: Add a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[27]
-
Test Wells: Add assay buffer, COX-2 enzyme, and the pyrazole test compounds at various concentrations.
-
-
-
Reaction Initiation:
-
Rationale: The reaction is time-sensitive and must be initiated simultaneously across all wells for accurate kinetic readings.
-
Procedure: Prepare a reaction mix containing the COX Probe and Cofactor. Add this mix to all wells. To initiate the reaction, add the substrate (Arachidonic Acid) to all wells using a multichannel pipette.[27][29]
-
-
Fluorescence Measurement:
-
Procedure: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence kinetically for 5-10 minutes at an excitation/emission of ~535/587 nm.[27]
-
-
Data Analysis:
-
Rationale: The rate of fluorescence increase is proportional to COX-2 activity.
-
Procedure: Calculate the rate of reaction (slope) from the linear portion of the kinetic curve. Determine the percent inhibition for each compound concentration relative to the enzyme control. Plot percent inhibition versus compound concentration to calculate the IC₅₀ value.
-
Elucidating the Mechanism of Action (MoA)
Understanding how a compound exerts its biological effect is crucial for its development. For pyrazoles, a common MoA is the inhibition of key enzymes through competitive binding in the active site.
The diagram below illustrates the anti-inflammatory mechanism of a selective pyrazole-based COX-2 inhibitor. By blocking COX-2, the compound prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins, thereby reducing inflammation and pain.
Caption: MoA of a selective pyrazole COX-2 inhibitor.
Future Perspectives & Conclusion
The pyrazole scaffold is a remarkably fruitful starting point for the development of novel therapeutics.[6][30] The breadth of biological activities, from anticancer to antimicrobial and anti-inflammatory, ensures its continued relevance in medicinal chemistry.[3] Future research will likely focus on developing pyrazole hybrids that combine multiple pharmacophores to achieve dual-action therapies (e.g., dual COX-2/5-LOX inhibitors) for improved efficacy and safety profiles.[21] Furthermore, applying computational modeling and in-silico screening will accelerate the identification of derivatives with enhanced potency and target selectivity.[16] The robust screening and validation workflows detailed in this guide provide a reliable framework for researchers to systematically explore this promising chemical space and unlock the full therapeutic potential of novel pyrazole compounds.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. srrjournals.com [srrjournals.com]
- 11. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode [mdpi.com]
- 21. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. texaschildrens.org [texaschildrens.org]
- 24. atcc.org [atcc.org]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. assaygenie.com [assaygenie.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-amino-1H-pyrazole-4,5-dicarbonitrile
Abstract: This technical guide provides a comprehensive overview of 3-amino-1H-pyrazole-4,5-dicarbonitrile (CAS No. 54385-49-8), a pivotal heterocyclic building block in synthetic and medicinal chemistry. The document details the compound's identification, physicochemical properties, validated synthesis protocols, and key applications, with a focus on its role as a precursor to fused heterocyclic systems of therapeutic interest. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.
Compound Identification and Chemical Structure
This compound is a highly functionalized pyrazole derivative. Its structure, featuring a primary amine and two adjacent nitrile groups, makes it a reactive and versatile precursor for the synthesis of complex nitrogen-containing heterocycles.
The compound is identified by the following key descriptors:
| Identifier | Value | Source |
| CAS Number | 54385-49-8 | [1] |
| Molecular Formula | C₅H₃N₅ | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-amino-1H-pyrazole-3,4-dicarbonitrile | [1] |
| Molecular Weight | 133.11 g/mol | [1] |
| InChI Key | ZPICOUKAFAPIOK-UHFFFAOYSA-N | [2] |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!", fontcolor="#202124"]; N2 [label="N", pos="-1.3,0.75!", fontcolor="#202124"]; C3 [label="C", pos="-1.3,-0.75!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.5!", fontcolor="#202124"]; C5 [label="C", pos="1.3,-0.75!", fontcolor="#202124"]; N_H [label="H", pos="0,2.3!", fontcolor="#202124"];
// Substituent nodes NH2_N [label="N", pos="-2.6,-1.25!", fontcolor="#202124"]; NH2_H1 [label="H", pos="-3.2,-0.6!", fontcolor="#202124"]; NH2_H2 [label="H", pos="-3.2,-1.9!", fontcolor="#202124"];
C4_CN_C [label="C", pos="0,-2.8!", fontcolor="#202124"]; C4_CN_N [label="N", pos="0,-4.0!", fontcolor="#202124"];
C5_CN_C [label="C", pos="2.6,-1.25!", fontcolor="#202124"]; C5_CN_N [label="N", pos="3.8,-1.75!", fontcolor="#202124"];
// Ring bonds N1 -- N2 [len=1.5]; N2 -- C3 [len=1.5]; C3 -- C4 [len=1.5, style=double]; C4 -- C5 [len=1.5]; C5 -- N1 [len=1.5, style=double];
// NH bond N1 -- N_H [len=1.0];
// Substituent bonds C3 -- NH2_N [len=1.5]; NH2_N -- NH2_H1 [len=1.0]; NH2_N -- NH2_H2 [len=1.0];
C4 -- C4_CN_C [len=1.5]; C4_CN_C -- C4_CN_N [len=1.5, style=double]; C4_CN_C -- C4_CN_N [len=1.5, style=double]; // Triple bond simulation
C5 -- C5_CN_C [len=1.5]; C5_CN_C -- C5_CN_N [len=1.5, style=double]; C5_CN_C -- C5_CN_N [len=1.5, style=double]; // Triple bond simulation }
Caption: Chemical structure of this compound.
Physicochemical and Computed Properties
The properties of this compound are summarized below. These values are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source |
| Physical Form | Powder or crystals | [2] |
| XLogP3 | 0.2 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Topological Polar Surface Area | 102 Ų | [1] |
| Density (Computed) | 1.54 g/cm³ | [3] |
| Boiling Point (Computed) | 626.7°C at 760 mmHg | [3] |
| Flash Point (Computed) | 332.8°C | [3] |
Synthesis Protocol and Mechanism
The synthesis of this compound is well-documented. One common and high-yield approach involves the thermal hydrolysis of an N-carboxamide pyrazole precursor. This method is advantageous due to its simplicity and use of water as a solvent.
Synthesis via Hydrolysis of 5-amino-3,4-dicyano-1H-pyrazole-1-carboxamide
This protocol is adapted from a procedure outlined by ChemicalBook.[2]
Reaction Scheme:
Caption: Workflow for the synthesis of the target compound via hydrolysis.
Materials and Equipment:
-
5-amino-3,4-dicyano-1H-pyrazole-1-carboxamide (precursor)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and standard laboratory glassware
Step-by-Step Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add 150 mL of deionized water to the flask and bring it to a rolling boil using a heating mantle.
-
Reactant Addition: To the boiling water, add 15.6 g (0.089 mol) of 5-amino-3,4-dicyano-1H-pyrazole-1-carboxamide in small portions.
-
Causality Note: Adding the precursor in portions to boiling water prevents clumping and ensures rapid dissolution and even heating, which is crucial for driving the hydrolysis reaction to completion efficiently.
-
-
Reaction: Once the addition is complete, maintain the reaction mixture at reflux with vigorous stirring for 5 minutes.
-
Crystallization: After 5 minutes, remove the heat source and allow the mixture to cool to room temperature. The product will precipitate out of the solution as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with cold deionized water to remove any residual impurities. Allow the product to air dry completely.
-
Yield: This procedure typically affords the target compound, this compound, in high yield (approximately 10.4 g, 88%).[2]
Applications in Drug Discovery and Organic Synthesis
The unique arrangement of reactive functional groups makes this compound a valuable scaffold for constructing more complex heterocyclic systems. Its primary utility lies in its role as a precursor, particularly for fused pyrazole derivatives that are prevalent in medicinal chemistry.
Precursor to Pyrazolo[1,5-a]pyrimidines
The most significant application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines. The amino group and one of the adjacent nitrile groups can readily participate in condensation reactions with 1,3-dielectrophiles (e.g., β-diketones, β-ketoesters) to form the fused pyrimidine ring.
References
Methodological & Application
The Versatile Scaffold: Application Notes for 3-amino-1H-pyrazole-4,5-dicarbonitrile in Medicinal Chemistry
Introduction: The Privileged Pyrazole Core
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of therapeutic agents.[2][3] The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, a feature that allows for diverse biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[2][4] This guide focuses on a particularly valuable derivative: 3-amino-1H-pyrazole-4,5-dicarbonitrile (CAS 54385-49-8) . With its multiple reactive sites—an amino group and two nitrile functionalities—this compound serves as a highly versatile building block for synthesizing complex heterocyclic systems with significant therapeutic potential, especially in the realm of kinase inhibition.[4][5][6]
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of this compound. We will delve into its synthetic utility, showcase its application in the development of kinase inhibitors, and provide detailed, field-proven protocols for both synthesis and biological evaluation.
Section 1: The Synthetic Versatility of this compound
The strategic placement of the amino and dinitrile groups on the pyrazole core makes this compound an ideal starting material for constructing fused heterocyclic systems. The nucleophilic amino group and the electrophilic nitrile carbons provide multiple avenues for cyclization reactions, leading to the formation of diverse scaffolds like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines.[7][8] These fused systems are structurally analogous to purines, enabling them to interact with a wide range of biological targets, including protein kinases.[7]
Synthesis of the Core Scaffold
The parent compound, this compound, can be synthesized through various routes. One common method involves the cyclization of a dicyano-precursor with hydrazine or its derivatives. A documented synthesis involves the hydrolysis of 5-amino-3,4-dicyano-1H-pyrazole-1-carboxamide in boiling water to yield the desired product with high purity.[9]
Application in Fused Heterocycle Synthesis: Pyrazolo[3,4-b]pyridines
A prime application of this scaffold is the synthesis of pyrazolo[3,4-b]pyridines. These bicyclic heterocycles are of significant interest due to their broad spectrum of biological activities, including their role as kinase inhibitors.[8][10] The synthesis often proceeds via a condensation reaction with a 1,3-dicarbonyl compound or its equivalent.
The general workflow for such a synthesis is depicted below. The initial step involves the reaction of the aminopyrazole with an active methylene compound, such as malononitrile, which can then undergo cyclization to form the fused pyridine ring.[7]
Caption: General workflow for synthesizing pyrazolo[3,4-b]pyridines.
Section 2: Application in Kinase Inhibitor Drug Discovery
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[11] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for drug discovery.[6][12] The 3-aminopyrazole scaffold has emerged as a highly effective core for the design of potent and selective kinase inhibitors.[2][4][12]
Derivatives of this compound are particularly adept at targeting the ATP-binding pocket of kinases. The pyrazole ring can form key hydrogen bond interactions with the hinge region of the kinase, a critical interaction for potent inhibition. The amino group and the adjacent nitrile can be functionalized to extend into different regions of the ATP-binding site, allowing for the fine-tuning of potency and selectivity.[13]
Targeting Cyclin-Dependent Kinases (CDKs)
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is frequently observed in cancer.[11] Several aminopyrazole-based compounds have shown potent inhibition of various CDKs.[14][15] The ability to modify the substituents at the C4 and C5 positions (via the nitrile groups) allows for the exploration of structure-activity relationships (SAR) to optimize for both potency and selectivity against specific CDK isoforms.[15]
The general mechanism of action for these inhibitors involves competitive binding at the ATP pocket, preventing the phosphorylation of downstream substrates and ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of CDK inhibition by 3-aminopyrazole derivatives.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 3-aminopyrazole scaffold has yielded valuable SAR data. For instance, in the development of CDK14 inhibitors, it was found that the introduction of an acrylamide "warhead" to substituents derived from the C4/C5 positions led to covalent inhibitors with enhanced potency.[15] This highlights the importance of the dicarbonitrile functionality as a handle for introducing diverse chemical moieties to probe the kinase active site.
| Modification | Position | General Observation | Reference |
| Introduction of aryl groups | C5 | Can enhance potency through hydrophobic interactions. | [16] |
| Addition of acrylamide | C4/C5 derived | Can lead to covalent inhibition and increased potency. | [15] |
| N-alkylation/arylation | N1 | Influences solubility and can modulate selectivity. | [17] |
| Derivatization of amino group | C3 | Can be used to introduce additional H-bond donors/acceptors. | [4] |
Section 3: Experimental Protocols
The following protocols are provided as a guide for the synthesis and evaluation of derivatives of this compound. These are representative methodologies and may require optimization based on the specific substrate and desired product.
Protocol 3.1: Synthesis of a Fused Pyrazolo[3,4-b]pyridine Derivative
This protocol is adapted from methodologies for the synthesis of substituted pyrazolo[3,4-b]pyridines from aminopyrazole precursors.[7]
Objective: To synthesize 4,6-diamino-1H-pyrazolo[3,4-b]pyridine-3,5-dicarbonitrile.
Materials:
-
This compound
-
Malononitrile
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in DMF.
-
Catalyst Addition: Add a catalytic amount of piperidine (a few drops) to the reaction mixture. Rationale: Piperidine acts as a base to deprotonate the active methylene group of malononitrile, facilitating the initial Michael-type addition to one of the nitrile groups of the pyrazole.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into cold water.
-
Precipitation: Neutralize the solution with a few drops of dilute HCl to precipitate the product. Rationale: Acidification protonates the product, reducing its solubility in the aqueous medium and promoting precipitation.
-
Isolation: Collect the resulting solid by filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Purification: Dry the solid product. If necessary, recrystallize from an appropriate solvent system (e.g., Ethanol:DMF mixture) to obtain the pure 4,6-diamino-1H-pyrazolo[3,4-b]pyridine-3,5-dicarbonitrile.[7]
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry.
Protocol 3.2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a target kinase using the ADP-Glo™ Kinase Assay (Promega).[17]
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.
Materials:
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Target Kinase
-
Kinase-specific substrate and ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compound stock solution (in DMSO)
-
384-well plates (white, opaque)
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Kinase Reaction: a. In a 384-well plate, add 2 µL of the diluted test compound or vehicle (for control wells). b. Add 2 µL of a mixture containing the target kinase and its specific substrate. c. Initiate the reaction by adding 2 µL of ATP solution. The final reaction volume is typically 6 µL. Rationale: The reaction allows the kinase to phosphorylate its substrate, converting ATP to ADP. The amount of ADP produced is proportional to the kinase activity.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
ADP Detection: a. Add 6 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. Rationale: The ADP-Glo™ Reagent contains an ATPase that hydrolyzes any unconsumed ATP, preventing it from interfering with the subsequent luminescence signal.
-
Luminescence Generation: a. Add 12 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and its substrate, which react with the ADP produced in the initial kinase reaction to generate a luminescent signal. b. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.
Conclusion
This compound is a powerful and versatile scaffold in medicinal chemistry. Its inherent reactivity provides a robust platform for the synthesis of diverse heterocyclic compounds, particularly fused pyrazole systems. The successful application of these derivatives as potent kinase inhibitors underscores the value of this building block in modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable molecule in their pursuit of novel therapeutics.
References
- 1. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C5H3N5 | CID 338830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 15. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Precursor: Application Notes for the Synthesis of Fused Pyrazoles from 3-amino-1H-pyrazole-4,5-dicarbonitrile
Introduction: The Strategic Importance of 3-amino-1H-pyrazole-4,5-dicarbonitrile
In the landscape of modern medicinal chemistry and materials science, the pyrazole nucleus is a cornerstone scaffold, celebrated for its vast therapeutic potential and diverse applications.[1][2] Fused pyrazole systems, in particular, represent a class of privileged structures due to their bioisosteric relationship with endogenous purines, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] At the heart of the synthesis of many of these valuable compounds lies a highly versatile and reactive precursor: this compound.
The strategic placement of an amino group adjacent to a nitrile moiety, coupled with an additional nitrile group on the pyrazole ring, renders this molecule an ideal starting material for a variety of cyclocondensation reactions. This guide provides an in-depth exploration of the utility of this compound as a precursor for the synthesis of two key fused pyrazole systems: pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
PART 1: Synthesis of the Precursor: this compound
A reliable and efficient synthesis of the starting material is paramount for any synthetic campaign. The following protocol details a robust method for the preparation of this compound.
Protocol 1: Synthesis of this compound
This procedure is adapted from a known method involving the reaction of tetracyanoethylene with a suitable hydrazine derivative.[4] In this example, we will detail a related synthesis from 5-amino-3,4-dicyano-1H-pyrazole-1-carboxamide.[6]
Materials:
-
5-amino-3,4-dicyano-1H-pyrazole-1-carboxamide
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 150 mL of deionized water for every 15.6 g (0.089 mol) of 5-amino-3,4-dicyano-1H-pyrazole-1-carboxamide.
-
Heating: Bring the water to a rolling boil using a heating mantle.
-
Addition of Starting Material: Carefully add the 5-amino-3,4-dicyano-1H-pyrazole-1-carboxamide to the boiling water in small portions.
-
Reflux: Once the addition is complete, stir the reaction mixture at reflux for 5 minutes.
-
Cooling and Precipitation: Remove the heating mantle and allow the reaction mixture to cool to room temperature. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water.
-
Drying: Air-dry the solid to obtain this compound. The expected yield is approximately 88%.[6]
Expertise & Experience: The use of boiling water as the reaction medium is a critical choice. It not only serves as a solvent but also facilitates the thermal decomposition of the carboxamide to the desired aminopyrazole. The short reflux time is sufficient for the reaction to go to completion while minimizing potential side reactions.
PART 2: Synthesis of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is a well-known purine analog and is present in numerous compounds with significant pharmacological importance.[3][7] The ortho-disposition of the amino and cyano groups in this compound provides a reactive handle for the construction of the fused pyrimidine ring.
Causality of the Cyclization:
The formation of the pyrimidine ring from the o-aminonitrile precursor is a classic example of a cyclocondensation reaction. The reaction proceeds through the initial nucleophilic attack of the amino group on a suitable one-carbon electrophile (e.g., from formamide, urea, or formic acid). This is followed by an intramolecular cyclization where the newly formed intermediate attacks the nitrile carbon, leading to the formation of the fused pyrimidine ring after subsequent tautomerization and/or elimination steps.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. [PDF] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines | Semantic Scholar [semanticscholar.org]
Protocol for Rapid Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
An Application Note for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous protein kinase inhibitors used in targeted cancer therapy.[1][2] Traditional synthetic methods often involve lengthy reaction times and laborious purification. This guide provides a detailed protocol for the microwave-assisted organic synthesis (MAOS) of pyrazolo[1,5-a]pyrimidines, a technique that dramatically accelerates reaction rates, increases yields, and enhances product purity.[3][4] By leveraging the principles of dielectric heating, this protocol enables the rapid and efficient construction of this privileged heterocyclic system, meeting the demands of high-throughput screening and drug discovery pipelines.
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines and Microwave Synthesis
Pyrazolo[1,5-a]pyrimidines are a class of fused N-heterocyclic compounds that have garnered immense interest due to their diverse and potent biological activities.[5] They are recognized as highly effective inhibitors of various protein kinases, including CK2, EGFR, B-Raf, and MEK, which are critical regulators in cellular signaling pathways often dysregulated in cancer.[1] The development of efficient, sustainable, and rapid synthetic routes to access these molecules is therefore a paramount objective in pharmaceutical research.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry tool that challenges the conventions of classical reflux heating.[6] Unlike conventional heating which relies on conduction and convection, microwave irradiation employs dielectric heating to rapidly and uniformly energize polar molecules in the reaction mixture.[7] This method offers several key advantages:
-
Drastic Reduction in Reaction Time: Reactions that take hours under conventional heating can often be completed in minutes.[3][8]
-
Improved Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to cleaner reactions and higher yields.[7]
-
Energy Efficiency: Microwave synthesis is a more energy-efficient process compared to traditional methods.
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility.
This document details a robust protocol for synthesizing substituted pyrazolo[1,5-a]pyrimidines via the cyclocondensation of 5-aminopyrazoles with β-enaminones, a versatile and highly efficient microwave-assisted approach.[9]
The Underlying Chemistry: Mechanism and Rationale
The synthesis of the pyrazolo[1,5-a]pyrimidine core is most effectively achieved through the cyclocondensation of a 5-aminopyrazole with a 1,3-biselectrophilic compound, such as a β-enaminone.[5][10] The reaction proceeds through a well-established mechanism.
Reaction Mechanism Rationale:
-
Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the exocyclic amino group of the 5-aminopyrazole onto the β-carbon of the enaminone. This is the initial bond-forming step.
-
Intramolecular Cyclization: This is followed by an intramolecular attack from the endocyclic pyrazole nitrogen onto the carbonyl carbon of the enaminone intermediate.
-
Dehydration/Elimination: The final step is the elimination of a molecule of water and dimethylamine to yield the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.
Microwave irradiation is particularly effective for this transformation because it rapidly heats the polar reactants and any polar solvent or catalyst present, overcoming the activation energy barrier for each step far more efficiently than conventional heating.[4] This leads to a dramatic acceleration of the reaction.
Caption: General reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Detailed Experimental Protocol
This protocol describes the solvent-free, microwave-assisted synthesis of 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines.[9]
3.1. Materials and Equipment
-
Reagents:
-
Substituted 5-aminopyrazole (e.g., 3-phenyl-1H-pyrazol-5-amine)
-
Substituted β-enaminone (e.g., (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one)
-
Ethanol (for purification)
-
Deionized Water
-
-
Equipment:
-
Dedicated monomode microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave process vials with snap caps or crimp seals
-
Magnetic stir bars
-
Analytical balance
-
Vortex mixer
-
Hirsch funnel or similar filtration apparatus
-
Standard laboratory glassware
-
3.2. Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 10 mL microwave process vial, add the 5-aminopyrazole (1.0 mmol, 1.0 equiv) and the β-enaminone (1.0 mmol, 1.0 equiv).
-
Vial Sealing: Add a small magnetic stir bar to the vial and securely seal it with a cap.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 180 °C (use ramp-to-temperature setting)
-
Time: 2 minutes (hold at temperature)
-
Power: 100-200 W (or use variable power with temperature control)
-
Stirring: Medium
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully opening it.
-
Product Isolation: The resulting solid is the crude product. Add 5 mL of an ethanol-water (1:1) mixture to the vial.
-
Purification: Vigorously stir or vortex the mixture to break up the solid. Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Drying: Dry the purified product under vacuum to obtain the final pyrazolo[1,5-a]pyrimidine.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry.
3.3. Safety Precautions
-
Always handle reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Never use a domestic microwave oven for chemical synthesis. Only use a dedicated, purpose-built microwave reactor designed for laboratory use.
-
Ensure reaction vials are not filled more than two-thirds full to allow for potential pressure buildup.
Expected Results: Reaction Scope and Yields
This microwave-assisted protocol is highly robust and accommodates a variety of substituents on both the aminopyrazole and enaminone starting materials. The table below summarizes representative results adapted from the literature.[9]
| Entry | 5-Aminopyrazole Substituent (R¹) | β-Enaminone Substituent (R²) | Time (min) | Temp (°C) | Yield (%) |
| 1 | Phenyl | Phenyl | 2 | 180 | 97 |
| 2 | Phenyl | 4-Chlorophenyl | 2 | 180 | 95 |
| 3 | Phenyl | 4-Methoxyphenyl | 2 | 180 | 96 |
| 4 | 4-Methylphenyl | Phenyl | 2 | 180 | 92 |
| 5 | 4-Methylphenyl | 4-Chlorophenyl | 2 | 180 | 94 |
| 6 | 4-Chlorophenyl | Phenyl | 2 | 180 | 88 |
Experimental Workflow Diagram
The entire process, from setup to analysis, can be visualized as a streamlined workflow.
Caption: Step-by-step workflow for microwave-assisted synthesis.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive reagents.- Incorrect temperature/time. | - Check the purity of starting materials.- Increase reaction time in 1-minute increments or temperature by 10°C. |
| Incomplete Reaction | - Insufficient reaction time or temperature. | - Increase hold time to 3-5 minutes.- Ensure proper stirring is enabled. |
| Dark/Charred Product | - Reaction temperature is too high.- "Hot spot" formation. | - Reduce the temperature by 10-20°C.- If possible, use a different solvent to improve heat distribution. |
| Side Product Formation | - Reaction time is too long or temperature too high. | - Reduce reaction time or temperature.- Optimize purification; recrystallization may be necessary. |
Conclusion
The microwave-assisted protocol presented here offers a superior alternative to conventional methods for the synthesis of pyrazolo[1,5-a]pyrimidines. Its primary advantages of speed, efficiency, high yields, and operational simplicity make it an invaluable tool for researchers in medicinal chemistry and drug development.[3][8] By adopting this technology, laboratories can significantly accelerate the discovery and development of novel therapeutics based on this pharmacologically important scaffold.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 8. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
Application Notes and Protocols for the Use of 3-amino-1H-pyrazole-4,5-dicarbonitrile as a Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern drug discovery. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with the 3-aminopyrazole moiety being a particularly effective hinge-binding motif that mimics the adenine core of ATP.[1] This application note provides a detailed guide on the use of 3-amino-1H-pyrazole-4,5-dicarbonitrile as a versatile starting material for the synthesis of potent and selective kinase inhibitors. We present synthetic protocols for the elaboration of this building block into the key 4-aminopyrazolo[3,4-d]pyrimidine scaffold, along with methodologies for evaluating the biological activity of the resulting compounds.
Introduction: The Power of the Pyrazole Scaffold
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that has become a mainstay in the design of kinase inhibitors.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal anchor for binding within the ATP pocket of kinases. Specifically, the 3-aminopyrazole motif can form crucial hydrogen bonds with the kinase hinge region, providing a strong foundation for inhibitor potency. The presence of two nitrile groups in This compound offers reactive handles for the construction of fused ring systems, particularly the pyrazolo[3,4-d]pyrimidine core, which is a bioisostere of the natural purine ring of ATP.[2] This structural mimicry is a key strategy in the rational design of competitive kinase inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthesis and handling.
| Property | Value | Source |
| Molecular Formula | C₅H₃N₅ | [PubChem CID: 338830] |
| Molecular Weight | 133.11 g/mol | [PubChem CID: 338830] |
| Appearance | Solid | - |
| Melting Point | 260 °C (decomposes) | [ChemicalBook] |
| XLogP3 | 0.2 | [PubChem CID: 338830] |
| Hydrogen Bond Donors | 2 | [PubChem CID: 338830] |
| Hydrogen Bond Acceptors | 4 | [PubChem CID: 338830] |
Synthetic Strategies and Protocols
The primary synthetic utility of this compound lies in its facile conversion to the pyrazolo[3,4-d]pyrimidine scaffold. This is typically achieved through cyclization with a one-carbon synthon, such as formamide or formic acid.
Synthesis of the Core Scaffold: 4-Amino-1H-pyrazolo[3,4-d]pyrimidine
This protocol details the cyclization of this compound to form the key intermediate, 4-amino-1H-pyrazolo[3,4-d]pyrimidine. This intermediate is a direct precursor to a wide range of kinase inhibitors.
Reaction Scheme:
Caption: Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and an excess of formamide (e.g., 10-20 eq).
-
Heating: Heat the reaction mixture to 180-200 °C and maintain this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is typically poured into water. The resulting precipitate is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield 4-amino-1H-pyrazolo[3,4-d]pyrimidine as a solid.
Causality: Formamide serves as both the solvent and the source of the additional carbon and nitrogen atoms required to form the pyrimidine ring. The high temperature provides the necessary activation energy for the cyclization reaction.
Diversification of the Scaffold for Kinase Targeting
The 4-amino-1H-pyrazolo[3,4-d]pyrimidine core can be further functionalized to generate libraries of potential kinase inhibitors. A common strategy involves the introduction of various substituents at the 4-position, which often projects into the solvent-exposed region of the ATP-binding pocket, allowing for the modulation of selectivity and potency.
Example: Synthesis of 4-Anilino-Pyrazolo[3,4-d]pyrimidine Derivatives
This protocol outlines a general method for the synthesis of 4-anilino substituted pyrazolo[3,4-d]pyrimidines, a common motif in many potent kinase inhibitors. This is typically achieved via a preliminary chlorination of the 4-hydroxy intermediate (formed from the 4-amino precursor) followed by nucleophilic aromatic substitution.
Caption: General workflow for kinase inhibitor synthesis.
Protocol:
-
Hydrolysis to 4-Hydroxy Intermediate: Treat 4-amino-1H-pyrazolo[3,4-d]pyrimidine with an aqueous solution of sodium nitrite in the presence of an acid (e.g., sulfuric acid) at low temperature (0-5 °C) to form the corresponding diazonium salt, which is then hydrolyzed in situ to 4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine.
-
Chlorination: React the 4-hydroxy intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃), typically with heating, to yield 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.
-
Nucleophilic Aromatic Substitution: In a suitable solvent such as n-butanol or isopropanol, combine the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), a substituted aniline (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq).
-
Reaction: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Workup and Purification: After cooling, the product can be isolated by filtration or after removal of the solvent under reduced pressure. Purification is typically achieved by column chromatography on silica gel.
Causality: The electron-withdrawing nature of the pyrazolo[3,4-d]pyrimidine ring system activates the 4-position towards nucleophilic aromatic substitution. The base is required to neutralize the HCl generated during the reaction. The choice of substituted aniline is critical for determining the kinase selectivity and potency of the final compound.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazolo[3,4-d]pyrimidine scaffold has yielded valuable insights into the structural requirements for potent and selective kinase inhibition.
-
N1-Position: Substitution at the N1-position of the pyrazole ring can influence selectivity. In general, unsubstituted N1-pyrazolo[3,4-d]pyrimidines often exhibit higher potency for CDK2 inhibition compared to their N1-substituted counterparts.[3]
-
C4-Position: As mentioned, the C4-position is crucial for interacting with the solvent-exposed region. For CDK2 inhibitors, 4-anilino substituents generally lead to better inhibitory activity than 4-benzyl groups.[3] The introduction of specific groups on the aniline ring, such as a 3-fluoro substituent, has been shown to enhance CDK2 inhibitory activity.[3]
-
C6-Position: Modifications at the C6-position can also impact selectivity and potency. For instance, in a series of pyrazolo[3,4-d]pyrimidines targeting CDK2, the introduction of a thiophenethyl group at C6 resulted in better inhibitory activity than a thiopentane group.[4]
Protocols for Biological Evaluation
Once synthesized, the novel compounds must be evaluated for their biological activity. The following are standard protocols for assessing the efficacy of potential kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase by quantifying the amount of ADP produced.[5]
Materials:
-
Target kinase and its specific substrate
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add a small volume (e.g., 1 µL) of the diluted compounds, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in the appropriate kinase buffer.
-
Prepare an ATP solution.
-
Add the kinase/substrate solution to the wells containing the compounds and incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be close to the Km for the specific kinase.
-
-
Incubation: Incubate the reaction for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Self-Validation: The inclusion of positive and negative controls ensures the assay is performing correctly. The signal-to-background ratio should be sufficiently high for robust data.
Cell-Based Viability Assay (MTT Assay)
This assay assesses the effect of the synthesized compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear, flat-bottom plates
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37 °C.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Self-Validation: Visual inspection under a microscope before adding the solubilization solution can confirm the formation of formazan crystals in viable cells.
Target Engagement and Pathway Analysis (Western Blotting)
Western blotting is used to confirm that the inhibitor is acting on its intended target within the cell by measuring the phosphorylation status of the target kinase or its downstream substrates.[3]
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a defined period. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The same membrane can be stripped of antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the target protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein at different compound concentrations.
Self-Validation: A dose-dependent decrease in the phosphorylation of the target protein, with no change in the total protein level, provides strong evidence of on-target activity.
Exemplary Signaling Pathways
Inhibitors derived from this compound often target key signaling pathways implicated in cancer.
CDK2 Signaling Pathway
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the G1/S phase transition of the cell cycle.[5] Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified CDK2 signaling pathway and point of inhibition.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases are key components of signaling pathways that regulate immune responses and cell growth.[6] Dysregulation of the JAK/STAT pathway is common in various cancers and inflammatory diseases.
Caption: Simplified JAK/STAT signaling pathway and point of inhibition.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. Its dinitrile functionality allows for the efficient construction of the core heterocyclic scaffold, which can then be readily diversified to target a wide range of kinases. The protocols and strategies outlined in this application note provide a solid foundation for researchers to design, synthesize, and evaluate novel kinase inhibitors for the potential treatment of cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Pyrazole Derivatives in the Synthesis of Selective Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Preamble: Targeting Inflammation with Precision
Inflammation is a fundamental biological response essential for healing and defense against pathogens. However, when dysregulated, it underpins a vast array of chronic diseases. A key mediator in the inflammatory cascade is the enzyme cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2.[1] While COX-1 is constitutively expressed and plays a protective role in the gastric mucosa and platelet function, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation, where it mediates the production of prostaglandins responsible for pain and swelling.[1]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both isoforms, leading to effective pain relief but also a significant risk of gastrointestinal side effects.[2] This challenge spurred the development of selective COX-2 inhibitors. The five-membered heterocyclic pyrazole ring has emerged as a privileged scaffold in this endeavor, forming the core of highly successful anti-inflammatory drugs like Celecoxib.[1][3] The structural features of the pyrazole core allow for the precise molecular architecture needed to selectively bind to the active site of the COX-2 enzyme.
This document serves as a technical guide for the synthesis and evaluation of pyrazole-based selective COX-2 inhibitors. It provides not just step-by-step protocols but also the rationale behind key experimental choices, insights into structure-activity relationships, and robust methods for biological validation.
Section 1: Synthetic Strategy & Core Mechanisms
The synthesis of anti-inflammatory pyrazole derivatives predominantly relies on cyclocondensation reactions. The two most versatile and widely adopted strategies involve the reaction of a hydrazine derivative with either a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (chalcone).
-
Knorr Pyrazole Synthesis (from 1,3-Diketones): This is the most direct route to 1,3,5-trisubstituted pyrazoles. The reaction between a hydrazine and a β-diketone or β-ketoester provides the pyrazole core in good yields.[2] The choice of solvent and catalyst (often acidic) is critical for driving the reaction to completion and can influence regioselectivity when using unsymmetrical diketones.
-
Synthesis from Chalcones: This method involves the base-catalyzed Claisen-Schmidt condensation of an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[1] Subsequent reaction with hydrazine hydrate yields a pyrazoline intermediate, which is then oxidized to the corresponding aromatic pyrazole.[1][4] This route is highly adaptable, as a wide variety of substituted chalcones can be readily prepared.
Caption: General synthetic routes to anti-inflammatory pyrazole derivatives.
Section 2: Synthesis Protocol for a Celecoxib Analogue
This section details a robust, two-step protocol for the synthesis of Celecoxib, a cornerstone selective COX-2 inhibitor. The methodology is broadly applicable to the synthesis of a wide range of structural analogues.[5]
Caption: Two-step synthesis workflow for Celecoxib.
Protocol 1, Step 1: Claisen Condensation to Synthesize 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
This step involves the formation of the key β-diketone intermediate. The causality for using a strong, non-nucleophilic base like sodium hydride (NaH) is to deprotonate the α-carbon of the 4'-methylacetophenone, forming an enolate which then attacks the electrophilic carbonyl of ethyl trifluoroacetate. An aprotic solvent like toluene is used to prevent quenching the strong base.[6]
Materials:
-
4'-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene, anhydrous
-
Hydrochloric acid (15% aqueous solution)
-
Petroleum ether
-
Reaction vessel (e.g., 1000 mL four-necked flask) equipped with a mechanical stirrer, dropping funnels, and a temperature probe.
Procedure:
-
Charge the reaction vessel with toluene (400 mL) and sodium hydride (25 g).
-
Stir the suspension and control the internal temperature to 20-25°C.
-
In separate dropping funnels, prepare 4'-methylacetophenone (40 g) and ethyl trifluoroacetate (50 g).
-
Add the 4'-methylacetophenone and ethyl trifluoroacetate dropwise and simultaneously to the stirred suspension over a period of 1-2 hours, maintaining the temperature between 20-25°C.
-
After the addition is complete, heat the reaction mixture to 40-45°C and maintain for 5 hours to ensure the reaction goes to completion.[6]
-
Cool the mixture to below 30°C.
-
Carefully and slowly add 15% hydrochloric acid (120 mL) dropwise to quench the reaction and neutralize the base. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the organic (upper) layer and evaporate the solvent under reduced pressure to obtain a crude residue.
-
To the residue, add petroleum ether (200 mL) and stir to induce crystallization.
-
Filter the resulting solid, wash with a small amount of cold petroleum ether, and dry under vacuum.
| Parameter | Method A[6] | Method B[6] | Method C[5] |
| Base | Sodium Hydride | Sodium Hydride | Sodium Methoxide |
| Solvent | Toluene | Toluene | Methanol |
| Temperature | 40-45°C | 60-65°C | Reflux |
| Time | 5 hours | 3 hours | Not specified |
| Yield | 91% | ~88% (calculated) | Not specified |
Protocol 1, Step 2: Cyclocondensation to Synthesize Celecoxib
This final step forms the pyrazole ring through the reaction of the β-diketone with a substituted hydrazine. The acidic proton of the sulfonamide group in 4-hydrazinylbenzenesulfonamide hydrochloride does not interfere; the more nucleophilic hydrazine moiety selectively attacks the dicarbonyl. An alcohol is a suitable protic solvent that facilitates the condensation and subsequent dehydration to form the aromatic pyrazole ring.
Materials:
-
4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (from Step 1)
-
4-hydrazinylbenzenesulfonamide hydrochloride
-
Methanol or Ethanol
-
Reaction vessel with a condenser and stirrer.
Procedure:
-
In the reaction vessel, combine the 1,3-dione (e.g., 10.5 g) and 4-hydrazinylbenzenesulfonamide hydrochloride (10.5 g).[7]
-
Add the alcohol solvent (e.g., Methanol, 860 mL for a 40g scale reaction).[5]
-
Heat the mixture to reflux (approx. 65°C for methanol) and stir for 10 hours.[5] Monitor reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature (25-30°C).
-
Remove the solvent completely under vacuum.
-
The resulting crude solid can be purified by recrystallization. A common method involves dissolving the crude product in a suitable solvent like toluene at an elevated temperature (e.g., 80°C), optionally treating with activated carbon, filtering while hot, and then cooling to allow crystallization.[7]
Section 3: Protocols for Biological Evaluation
Synthesizing a compound is only the first step. Its biological activity must be rigorously validated. The following protocols provide a tiered approach, from initial enzyme inhibition screening to cell-based assays and a classic in vivo model of inflammation.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
Principle: The primary mechanism of action is the inhibition of COX enzymes. This assay quantifies the potency and selectivity of the synthesized pyrazole derivatives. The assay measures the conversion of arachidonic acid to prostaglandin E2 (PGE2), a key inflammatory mediator. The IC50 (half-maximal inhibitory concentration) is determined for each isoform, and the ratio of these values gives the COX-2 Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). A higher SI indicates greater selectivity for COX-2.
Procedure (General Outline using a Commercial Kit):
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a range of concentrations of the test pyrazole compound (typically from 0.01 µM to 100 µM) in a suitable solvent (e.g., DMSO). Prepare reference inhibitors (e.g., Celecoxib for selective, Indomethacin for non-selective) similarly.
-
In a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme to appropriate wells.
-
Add the test compounds or reference inhibitors to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding arachidonic acid substrate to all wells.
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a quenching agent (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using an accompanying ELISA protocol. This typically involves a competitive binding assay where the absorbance is inversely proportional to the amount of PGE2.
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO).
-
Plot percent inhibition versus log[inhibitor concentration] and use non-linear regression to determine the IC50 value.
-
Calculate the Selectivity Index (SI).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Celecoxib (Reference)[8] | >100 | 0.32 | >300 |
| Compound 6e (Example)[8] | 10.13 | 0.047 | 215.44 |
| Indomethacin (Reference) | ~0.1 | ~1.5 | ~0.07 |
Protocol 3: In Vitro Anti-inflammatory Assay in Macrophages
Principle: This protocol assesses the ability of a compound to suppress the inflammatory response in a relevant immune cell type. Human monocytic cell lines like THP-1 can be differentiated into macrophages and stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a potent inflammatory response, including the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α).[9]
Caption: Workflow for cell-based in vitro anti-inflammatory screening.
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into a 96-well plate at a density of ~1x10^5 cells/well. Add phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL to induce differentiation into adherent macrophages. Incubate for 48-72 hours.
-
Treatment: After differentiation, carefully aspirate the PMA-containing media and wash the adherent cells twice with sterile PBS. Add fresh, serum-free media to each well.
-
Add the synthesized pyrazole compounds (dissolved in DMSO, then diluted in media) to the wells at various final concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Stimulation: After a 1-hour pre-incubation with the compounds, add LPS to a final concentration of 100 µg/L to all wells except the negative control.[9]
-
Incubation and Analysis: Incubate the plate for a specified time (4 hours is optimal for TNF-α release).[9] After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s protocol.
-
Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control.
Protocol 4: In Vivo Carrageenan-Induced Paw Edema Model
Principle: This is a standard and widely used preclinical model for evaluating acute anti-inflammatory activity.[10] Sub-plantar injection of carrageenan in the rat hind paw induces a localized, biphasic inflammation characterized by swelling (edema). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory efficacy.[11]
Ethical Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Procedure:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Positive Control (e.g., Indomethacin or Celecoxib, 10 mg/kg).
-
Group 3-5: Test Pyrazole Compound (e.g., at 10, 20, 50 mg/kg).
-
-
Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately after the carrageenan injection (t=0) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume (t=0) from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
-
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 7. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 8. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Aminopyrazoles in Modern Anticancer Drug Discovery: A Guide for Researchers
The relentless pursuit of targeted and effective cancer therapies has led researchers down numerous molecular avenues. Among the most promising scaffolds in medicinal chemistry is the aminopyrazole core. This "privileged structure" has demonstrated remarkable versatility, serving as the foundation for a multitude of potent and selective kinase inhibitors that are reshaping the landscape of oncology.[1] This guide provides an in-depth exploration of the application of aminopyrazoles in anticancer drug development, offering both the theoretical underpinnings and practical protocols for researchers, scientists, and drug development professionals.
The Aminopyrazole Scaffold: A Privileged Structure in Kinase Inhibition
The efficacy of aminopyrazoles in oncology predominantly stems from their ability to potently and often selectively inhibit protein kinases.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] The aminopyrazole moiety, with its unique arrangement of nitrogen atoms, is adept at forming key hydrogen bond interactions within the ATP-binding pocket of kinases, particularly with the hinge region that connects the N- and C-lobes of the kinase domain. This interaction competitively blocks the binding of ATP, thereby inhibiting the kinase's activity and disrupting downstream signaling pathways that promote tumor growth and survival.
The position of the amino group on the pyrazole ring—be it at the 3, 4, or 5 position—significantly influences the inhibitor's selectivity for different kinase families.[1] This structural nuance allows for the rational design of compounds targeting specific kinases implicated in various cancers.
Key Kinase Targets of Aminopyrazole-Based Inhibitors
Aminopyrazole derivatives have been successfully developed to target a range of cancer-relevant kinases:
-
Cyclin-Dependent Kinases (CDKs): These kinases are central to the regulation of the cell cycle.[2][3] Their aberrant activity is a common feature of cancer, leading to uncontrolled cell proliferation.[4] Aminopyrazole-based inhibitors, such as AT7519 , have been shown to target multiple CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9, leading to cell cycle arrest and apoptosis.[5][6][7][8]
-
Janus Kinases (JAKs): The JAK/STAT signaling pathway is crucial for hematopoiesis and immune response.[9][10][11][12][13] Constitutive activation of this pathway, often due to mutations in JAK2, is a driver of myeloproliferative neoplasms.[9][10] Aminopyrazole compounds like Gandotinib (LY2784544) have been developed as potent and selective JAK2 inhibitors.[14][15][16][17][18]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression.[19][20] Their overexpression in many cancers makes them attractive therapeutic targets. Tozasertib (VX-680) is a pan-Aurora kinase inhibitor built upon an aminopyrazole scaffold that has demonstrated potent anti-tumor activity.[19][21][22][23]
Preclinical Evaluation of Aminopyrazole-Based Anticancer Drugs: A Step-by-Step Approach
The journey of an aminopyrazole-based drug candidate from the bench to the clinic involves a rigorous preclinical evaluation process. This section outlines the key experimental workflows and provides detailed protocols for their execution.
Workflow for Preclinical Evaluation
Caption: A streamlined workflow for the preclinical evaluation of aminopyrazole-based anticancer drug candidates.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25] It is a fundamental first step in screening potential anticancer compounds.[24][25]
Causality Behind Experimental Choices:
-
Choice of Cell Lines: Select a panel of cancer cell lines that are relevant to the intended therapeutic indication and are known to express the target kinase.
-
Dose Range: A wide range of concentrations of the aminopyrazole compound should be tested to determine the half-maximal inhibitory concentration (IC50).
-
Incubation Time: The incubation period with the compound is critical and should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.
-
Solubilization of Formazan: Complete solubilization of the formazan crystals is essential for accurate absorbance readings.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the selected cancer cell lines in appropriate media until they reach 80-90% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and adjust the cell density to the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the aminopyrazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After incubation, carefully aspirate the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[24]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[24]
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Target Engagement in Live Cells using the NanoBRET™ Assay
Confirming that an aminopyrazole compound directly interacts with its intended kinase target within a live cell is a critical step. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a powerful tool for this purpose.[26][27]
Causality Behind Experimental Choices:
-
NanoLuc® Fusion: The target kinase is fused to NanoLuc® luciferase, creating an energy donor. This allows for a specific and sensitive measurement of target engagement.
-
Fluorescent Tracer: A cell-permeable fluorescent tracer that binds to the active site of the kinase acts as the energy acceptor.
-
Competitive Displacement: The aminopyrazole compound competes with the tracer for binding to the kinase. This displacement results in a decrease in the BRET signal, which is proportional to the compound's affinity for the target.
Step-by-Step Methodology:
-
Cell Transfection:
-
Cell Preparation:
-
Assay Setup:
-
Prepare serial dilutions of the aminopyrazole compound in the cell suspension medium.
-
Add the NanoBRET™ tracer to the cell suspension at its predetermined optimal concentration.
-
Dispense the cell suspension containing the tracer into the wells of a white, 96-well assay plate.[28]
-
Add the diluted aminopyrazole compound to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow the compound to reach equilibrium with the target.[28]
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor to minimize background signal.[28]
-
Add the substrate solution to each well.
-
Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence, with a donor emission filter (e.g., 460 nm) and an acceptor emission filter (e.g., 618 nm).[28]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the log of the compound concentration to generate a dose-response curve and determine the IC50 value for target engagement.
-
Protocol 3: In Vivo Efficacy Evaluation in a Tumor Xenograft Model
In vivo studies are essential to evaluate the anti-tumor efficacy and safety of a lead aminopyrazole compound in a living organism.[29][30][31][32][33] Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model.[29][32]
Causality Behind Experimental Choices:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-scid) are used to prevent rejection of the human tumor cells.[30]
-
Tumor Implantation: Subcutaneous implantation is a common and straightforward method for establishing tumors and monitoring their growth.[31]
-
Dosing and Schedule: The dose and administration schedule of the aminopyrazole compound should be based on prior pharmacokinetic and tolerability studies.
-
Endpoints: Tumor volume and body weight are the primary endpoints for assessing efficacy and toxicity, respectively.
Step-by-Step Methodology:
-
Cell Preparation and Implantation:
-
Culture the selected human cancer cell line to 80-90% confluency.
-
Harvest the cells, wash them with sterile PBS, and resuspend them in a sterile solution (e.g., a 1:1 mixture of PBS and Matrigel®) at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL.[31]
-
Subcutaneously inject the cell suspension into the flank of each immunocompromised mouse.[31]
-
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[29]
-
Prepare the aminopyrazole compound in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).
-
Administer the compound to the treatment group according to the predetermined dose and schedule. The control group should receive the vehicle alone.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and body weight throughout the study.[30]
-
Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
-
Study Endpoint and Analysis:
-
The study is typically terminated when the tumors in the control group reach a maximum allowed size or after a predetermined treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, and biomarker analysis).
-
Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of the aminopyrazole compound.
-
Visualizing the Mechanism: Aminopyrazoles Targeting Key Cancer Pathways
The following diagrams illustrate the points of intervention for aminopyrazole-based inhibitors in three critical cancer-related signaling pathways.
JAK-STAT Signaling Pathway
Caption: Aminopyrazole inhibitors block the phosphorylation of STAT by JAK, thereby inhibiting downstream gene expression.
CDK-Cyclin Cell Cycle Regulation
Caption: Aminopyrazole inhibitors prevent the phosphorylation of Rb by CDK4/6 and CDK2, leading to cell cycle arrest.
Aurora Kinase Signaling in Mitosis
Caption: Aminopyrazole inhibitors disrupt mitosis by inhibiting Aurora A and B, leading to defects in spindle formation and chromosome segregation.
Data Summary: Prominent Aminopyrazole-Based Anticancer Agents
| Compound Name | Primary Target(s) | IC50/Ki | Clinical Trial Phase (Representative) |
| Tozasertib (VX-680) | Aurora A, B, C | Ki (app): 0.6 nM (Aurora A), 18 nM (Aurora B), 4.6 nM (Aurora C)[21] | Phase 2 (Terminated)[21] |
| Gandotinib (LY2784544) | JAK2 | IC50: 3 nM[16] | Phase 2[14][15][18] |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | IC50: 210 nM (CDK1), 47 nM (CDK2), 100 nM (CDK4), 170 nM (CDK6), <10 nM (CDK9)[7] | Phase 2[5][8] |
Conclusion
The aminopyrazole scaffold has unequivocally established itself as a cornerstone in the development of targeted anticancer therapies. Its ability to be chemically tailored to inhibit specific kinases with high potency has yielded a pipeline of promising drug candidates, some of which are progressing through clinical trials. For researchers in the field, a thorough understanding of the underlying biology, coupled with the rigorous application of the preclinical evaluation protocols outlined in this guide, is paramount to successfully translating these promising molecules into life-saving medicines. The continued exploration of the chemical space around the aminopyrazole core promises to deliver even more selective and effective anticancer agents in the future.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review [mdpi.com]
- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 13. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. Gandotinib - Wikipedia [en.wikipedia.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. LY2784544 for Blood Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2026 | Power | Power [withpower.com]
- 18. Phase 2 study of gandotinib (LY2784544) in patients with myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Facebook [cancer.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. selleckchem.com [selleckchem.com]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. researchgate.net [researchgate.net]
- 24. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 25. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
- 27. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 28. benchchem.com [benchchem.com]
- 29. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
- 32. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 33. ijpbs.com [ijpbs.com]
Application Notes & Protocols: A Guide to the Green Synthesis of Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives
Introduction: The Convergence of Potent Pharmacophores
In the landscape of medicinal chemistry, the pyrazole nucleus is a cornerstone, recognized as a pharmacologically significant scaffold present in numerous approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] Separately, the azo linkage (–N=N–) is the defining feature of azo dyes, the largest class of synthetic colorants, prized for their vibrant colors and structural versatility.[5][6]
The strategic fusion of these two moieties—the biologically active pyrazole and the chromophoric azo group—creates a novel class of hybrid molecules: azo-linked 5-amino-pyrazole-4-carbonitrile derivatives. These compounds are of significant interest not only for their potential as new therapeutic agents but also as advanced materials and chromogenic reagents.[7][8]
This guide provides an in-depth, mechanistically-driven protocol for the synthesis of these valuable compounds. We move beyond a simple recitation of steps to explain the causality behind the experimental design, focusing on a modern, environmentally conscious approach that utilizes a magnetically recoverable nanocatalyst. This three-component reaction adheres to the principles of green chemistry, offering high yields, operational simplicity, and a significant reduction in waste.[9][10]
Part 1: Synthesis of the Azo-Linked Aldehyde Precursor
The journey to the final pyrazole derivative begins with the synthesis of a key intermediate: an azo-linked aldehyde. This is achieved through a classic and robust two-step electrophilic aromatic substitution reaction.
Principle and Mechanism
The synthesis involves two fundamental reactions: Diazotization and Azo Coupling .[5]
-
Diazotization: A primary aromatic amine is converted into a highly reactive aryldiazonium salt (Ar–N₂⁺). This is accomplished by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[11][12] The process is critically temperature-dependent and must be performed at 0–5 °C to prevent the unstable diazonium salt from decomposing and releasing nitrogen gas.[5] The electrophile in this reaction is the nitrosonium ion (NO⁺).[5]
-
Azo Coupling: The resulting aryldiazonium salt, a weak electrophile, is immediately reacted with an electron-rich aromatic compound (the coupling partner).[13][14] For our purpose, an electron-rich hydroxybenzaldehyde (like salicylaldehyde) serves as the coupling partner. The coupling typically occurs at the para position relative to the activating group (–OH) unless it is blocked, in which case ortho substitution occurs.[13]
Caption: General workflow for the synthesis of the azo-linked aldehyde precursor.
Protocol 1.1: Diazotization of a Substituted Aniline
-
Rationale: This protocol creates the electrophilic diazonium salt. Maintaining a low temperature is paramount to prevent its premature decomposition, which would drastically lower the yield. The mineral acid serves both to generate nitrous acid and to keep the reaction medium acidic, preventing unwanted side reactions of the amine.
-
Materials:
-
Substituted aromatic amine (e.g., 4-chloroaniline): 10 mmol
-
Concentrated Hydrochloric Acid (HCl): 3 mL
-
Deionized Water: 25 mL
-
Sodium Nitrite (NaNO₂): 10.5 mmol
-
Ice bath
-
-
Procedure:
-
In a 100 mL beaker, suspend the aromatic amine (10 mmol) in a mixture of deionized water (15 mL) and concentrated HCl (3 mL).
-
Cool the mixture to 0–5 °C in an ice-salt bath with constant stirring. A fine slurry should form.
-
In a separate beaker, dissolve sodium nitrite (10.5 mmol) in deionized water (10 mL) and cool the solution in the ice bath.
-
Slowly add the cold NaNO₂ solution dropwise to the stirred amine slurry over 10-15 minutes. Causality Check: A slow, dropwise addition is crucial to control the exothermic reaction and maintain the temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure complete diazotization. The resulting clear or slightly yellow solution contains the aryldiazonium salt and should be used immediately in the next step. Do not isolate the salt.
-
Protocol 1.2: Azo Coupling with Salicylaldehyde
-
Rationale: This step introduces the aldehyde functionality. The reaction is performed in a slightly alkaline or neutral medium, which deprotonates the phenolic hydroxyl group of the salicylaldehyde, making it a more potent nucleophile for the coupling reaction.[13]
-
Materials:
-
Salicylaldehyde: 10 mmol
-
Sodium Hydroxide (NaOH): 12 mmol
-
Deionized Water: 30 mL
-
Freshly prepared aryldiazonium salt solution (from Protocol 1.1)
-
-
Procedure:
-
In a 250 mL beaker, dissolve salicylaldehyde (10 mmol) and sodium hydroxide (12 mmol) in deionized water (30 mL).
-
Cool this solution to 0–5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1.1) to the salicylaldehyde solution over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
Observation: A brightly colored precipitate (typically yellow, orange, or red) will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1 hour after the addition is complete to ensure maximum product formation.
-
Isolate the solid product by vacuum filtration, wash it thoroughly with cold deionized water until the filtrate is neutral, and dry it in a vacuum oven at 60 °C. This solid is the azo-linked aldehyde, ready for the next stage.
-
Part 2: Three-Component Synthesis of Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile
This stage employs a highly efficient, one-pot, three-component reaction (3-CR) to construct the final pyrazole ring system. We focus on a mechanochemical, solvent-free approach using a magnetically separable catalyst, which aligns with the principles of green chemistry.[10][15]
Principle and Mechanism
The reaction brings together the prepared azo-linked aldehyde, malononitrile, and a hydrazine derivative (e.g., phenylhydrazine) in the presence of an acid catalyst. The use of a functionalized magnetic nanoparticle (MNP) catalyst, such as Fe₃O₄@SiO₂@vanillin@thioglycolic acid, provides a mild, efficient, and easily recoverable catalytic system.[9]
The proposed mechanism proceeds through a domino sequence:[9][10]
-
Catalyst Activation: The acidic catalyst protonates the carbonyl group of the azo-linked aldehyde, activating it for nucleophilic attack.
-
Knoevenagel Condensation: The active methylene group of malononitrile attacks the activated carbonyl, followed by dehydration to form an arylidene malononitrile intermediate.
-
Michael Addition: The hydrazine derivative performs a conjugate (Michael) addition to the electron-deficient double bond of the intermediate.
-
Cyclization & Tautomerization: An intramolecular cyclization occurs, followed by tautomerization and dehydration to yield the stable aromatic 5-amino-pyrazole-4-carbonitrile product.
Caption: Mechanistic pathway of the three-component synthesis.
Protocol 2.1: Green, Mechanochemical Synthesis of the Target Compound
-
Rationale: This solvent-free, mechanochemical approach minimizes waste and energy consumption. Grinding the reactants together provides the energy for the reaction, while the solid-phase catalyst offers a large surface area, enhancing reaction rates. The magnetic nature of the catalyst allows for trivial separation from the reaction mixture with an external magnet, enabling easy reuse.[9][16]
-
Materials:
-
Azo-linked aldehyde (from Part 1): 1 mmol
-
Malononitrile: 1 mmol
-
Phenylhydrazine: 1 mmol
-
Fe₃O₄@SiO₂-based magnetic nanocatalyst: 0.1 g[9]
-
Mortar and pestle
-
Ethanol (for work-up)
-
External magnet
-
-
Procedure:
-
Place the azo-linked aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the magnetic nanocatalyst (0.1 g) into a mortar.
-
Grind the mixture vigorously with the pestle at room temperature for the time specified in Table 1 (typically 10-20 minutes). Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Upon completion, add 10 mL of ethanol to the solid mixture and stir for 5 minutes.
-
Place a strong external magnet against the side of the mortar (or a beaker containing the mixture). The MNP catalyst will be attracted to the magnet, allowing the ethanol solution containing the product to be easily decanted. Causality Check: This magnetic separation is the core of the "green" methodology, avoiding the need for filtration and enabling near-perfect catalyst recovery.
-
Wash the retained catalyst with a small amount of ethanol (2 x 5 mL), decanting the washings and combining them with the product solution. The recovered catalyst can be dried and reused for subsequent reactions.[9][10]
-
Evaporate the solvent from the combined ethanol solution under reduced pressure.
-
The resulting solid crude product can be recrystallized from hot ethanol to yield the pure azo-linked 5-amino-pyrazole-4-carbonitrile derivative.
-
Data Presentation and Analysis
Table 1: Representative Reaction Data
The following table summarizes typical results for the synthesis of various derivatives using the mechanochemical protocol, demonstrating its high efficiency and short reaction times.
| Entry | Aromatic Amine Precursor | Hydrazine Derivative | Time (min) | Yield (%) | Reference |
| 1 | 4-Chloroaniline | Phenylhydrazine | 10 | 95 | [9] |
| 2 | 4-Methylaniline | Phenylhydrazine | 12 | 93 | [9] |
| 3 | Aniline | Phenylhydrazine | 15 | 90 | [9] |
| 4 | 4-Chloroaniline | p-Tolylhydrazine | 10 | 94 | [17] |
| 5 | 4-Methoxyaniline | Phenylhydrazine | 18 | 91 | [9] |
Product Characterization
To confirm the successful synthesis and purity of the final product, the following analytical data should be acquired:
-
FTIR Spectroscopy: Look for characteristic absorption bands corresponding to the N-H stretching of the amino group (~3200-3400 cm⁻¹), the sharp C≡N stretch of the nitrile group (~2220 cm⁻¹), and the N=N stretch of the azo linkage (~1400-1450 cm⁻¹).[15][17]
-
¹H NMR Spectroscopy: Expect to see signals for the aromatic protons in their respective regions, a singlet for the amino (NH₂) protons, and signals corresponding to the specific substituents on the aromatic rings.[9][15]
-
¹³C NMR Spectroscopy: Confirm the presence of the nitrile carbon (C≡N) at ~115 ppm and the carbons of the pyrazole and aromatic rings in their expected chemical shift ranges.[9][15]
Conclusion
This guide details a robust, efficient, and environmentally sustainable methodology for the synthesis of azo-linked 5-amino-pyrazole-4-carbonitrile derivatives. By combining the classic chemistry of diazotization and azo coupling with a modern, catalyst-driven three-component reaction, researchers can readily access this valuable class of compounds. The featured mechanochemical protocol, utilizing a magnetically recoverable nanocatalyst, offers significant advantages, including high yields, short reaction times, operational simplicity, and adherence to the principles of green chemistry.[10] These protocols provide a solid foundation for the exploration and development of novel therapeutic agents and advanced functional materials.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08001F [pubs.rsc.org]
- 11. Diazotisation [organic-chemistry.org]
- 12. pharmdguru.com [pharmdguru.com]
- 13. Azo Coupling [organic-chemistry.org]
- 14. Azo coupling - Wikipedia [en.wikipedia.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 17. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 5-Aminopyrazoles
Welcome to the technical support center for the synthesis of 5-aminopyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. 5-Aminopyrazoles are not just versatile building blocks in the synthesis of a wide array of fused heterocyclic systems, but they are also integral to numerous biologically active compounds with applications in the pharmaceutical and agrochemical industries[1][2].
This resource provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and answering frequently asked questions. Our goal is to equip you with the knowledge to confidently and successfully synthesize 5-aminopyrazoles in your laboratory.
Core Synthesis Principles: The β-Ketonitrile and Hydrazine Route
The most common and versatile method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative[1][3]. This reaction is widely used due to the ready availability of the starting materials and its general applicability to a wide range of substrates.
The reaction proceeds through a two-step mechanism:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Cyclization: The second nitrogen atom of the hydrazone then attacks the nitrile carbon, leading to an intramolecular cyclization that, after tautomerization, yields the stable aromatic 5-aminopyrazole ring.
Caption: General reaction workflow for 5-aminopyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for 5-aminopyrazole synthesis?
The most versatile and widely used starting materials are β-ketonitriles and hydrazine or its derivatives (e.g., hydrazine hydrate, phenylhydrazine)[1][3][4]. Other notable precursors include malononitrile and its derivatives, which react with hydrazines to yield 3,5-diaminopyrazoles, and α,β-unsaturated nitriles bearing a leaving group at the β-position[3][5].
Q2: What solvents are typically used for this synthesis?
Ethanol is a commonly employed solvent, often under reflux conditions[1][6]. Other solvents such as methanol, toluene, and dimethylformamide (DMF) have also been reported, depending on the specific reactants and reaction conditions[5][7][8]. In some cases, solvent-free conditions using heterogeneous catalysts or microwave irradiation can be advantageous[2][4].
Q3: Is a catalyst necessary for the reaction?
While the condensation can proceed without a catalyst, particularly at elevated temperatures, the use of an acid or base catalyst can significantly improve reaction rates and yields. Acetic acid is a common choice for acid catalysis, while bases like triethylamine or sodium ethoxide are also used, especially when dealing with issues of regioselectivity[5][8]. In recent years, various other catalysts, including vanadium oxide/silica (V₂O₅/SiO₂), layered double hydroxides, and even molecular iodine, have been explored to enhance the efficiency and greenness of the synthesis[2][4][9].
Q4: How does the choice of hydrazine derivative affect the final product?
Using unsubstituted hydrazine (N₂H₄) will result in an N-unsubstituted 5-aminopyrazole. When a monosubstituted hydrazine (R-NHNH₂) is used, a mixture of two regioisomers (1,3-disubstituted and 1,5-disubstituted pyrazoles) is possible[5]. The regioselectivity can be influenced by steric and electronic factors of the substituents, as well as the reaction conditions[5][10].
Troubleshooting Guide
Issue 1: Low Reaction Yield
Q: I am consistently obtaining a low yield of my desired 5-aminopyrazole. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, from incomplete reactions to side product formation. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Reaction Time and Temperature: The condensation reaction can be slow at room temperature. Consider increasing the reaction temperature to reflux or extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields[4][5].
-
Catalyst: If you are not using a catalyst, adding a catalytic amount of a weak acid like acetic acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial hydrazone formation. Conversely, a base might be required in certain cases to facilitate deprotonation steps[5].
-
-
Side Product Formation:
-
Hydrolysis of β-Ketonitrile: β-Ketonitriles can be susceptible to hydrolysis, especially under harsh acidic or basic conditions. Ensure your reagents and solvents are dry. If hydrolysis is suspected, consider performing the reaction under neutral conditions or with a milder catalyst.
-
Dimerization or Polymerization: Some starting materials may be prone to self-condensation or polymerization, especially at high temperatures. Lowering the reaction temperature and ensuring a stoichiometric balance of reactants can mitigate this.
-
-
Reagent Quality:
-
Purity of Starting Materials: Ensure the purity of your β-ketonitrile and hydrazine. Impurities can interfere with the reaction.
-
Stability of Hydrazine: Hydrazine and its derivatives can degrade over time. Use fresh or properly stored reagents.
-
| Parameter | Recommendation | Rationale |
| Temperature | Reflux in ethanol (approx. 78°C) or microwave irradiation (100-150°C) | Increases reaction rate.[4][6] |
| Catalyst | Catalytic amount of acetic acid or triethylamine | Accelerates key reaction steps.[5][8] |
| Solvent | Ethanol, Methanol, or Toluene | Provides a suitable medium for the reaction.[5][6][7] |
| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon) | Prevents oxidation of sensitive reagents. |
Issue 2: Formation of Regioisomers
Q: I am using a substituted hydrazine and obtaining a mixture of 1,3- and 1,5-disubstituted pyrazoles. How can I improve the regioselectivity?
A: Achieving high regioselectivity is a common challenge when using monosubstituted hydrazines. The outcome depends on the relative nucleophilicity of the two nitrogen atoms in the hydrazine and the electrophilicity of the carbonyl and nitrile groups in the β-ketonitrile.
-
Understanding the Nucleophilicity of Substituted Hydrazines:
-
Alkylhydrazines: The substituted nitrogen is generally more nucleophilic. Kinetically, this favors the formation of the 3-aminopyrazole isomer. However, under thermodynamic control (neutral or acidic conditions, prolonged heating), the reaction often favors the more stable 5-aminopyrazole isomer[10].
-
Arylhydrazines: The unsubstituted nitrogen is typically more nucleophilic due to the electron-withdrawing nature of the aryl group.
-
-
Strategies for Controlling Regioselectivity:
-
Kinetic vs. Thermodynamic Control: For alkylhydrazines, using a strong base like sodium ethoxide at low temperatures can favor the kinetically controlled formation of the 3-aminopyrazole. In contrast, neutral or acidic conditions with heating will generally lead to the thermodynamically favored 5-aminopyrazole[5][10].
-
Steric Hindrance: Increasing the steric bulk of the substituent on the hydrazine can favor attack by the less hindered, unsubstituted nitrogen, leading to a higher proportion of the 5-aminopyrazole isomer[5].
-
Catalyst and Solvent Effects: The choice of catalyst and solvent can influence the reaction pathway. For example, microwave activation in acetic acid/toluene has been shown to favor the 5-aminopyrazole, while using sodium ethoxide in ethanol under microwave conditions can favor the 3-aminopyrazole[5].
-
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 5. soc.chim.it [soc.chim.it]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 8. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 9. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
Technical Support Center: Optimizing Pyrazole Synthesis Yields with Conventional Methods
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to enhance the yield and purity of pyrazoles synthesized via conventional methods. Here, we move beyond simple protocols to explore the underlying principles of the reaction, offering field-proven insights to troubleshoot common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions often encountered when setting up a pyrazole synthesis.
Q1: What are the most common conventional methods for pyrazole synthesis?
The cornerstone of classical pyrazole synthesis is the cyclocondensation reaction between a 1,3-dielectrophilic compound and a hydrazine derivative.[1][2][3] The two most prevalent variations are:
-
The Knorr Pyrazole Synthesis: This involves the reaction of a 1,3-dicarbonyl compound (like a β-diketone or β-ketoester) with a hydrazine.[2][4][5] It is one of the most straightforward and widely used methods since its discovery in 1883.[1][6]
-
Synthesis from α,β-Unsaturated Carbonyls: α,β-unsaturated ketones or aldehydes can react with hydrazines to form pyrazoline intermediates, which are then oxidized to the corresponding pyrazole.[2][7][8] In some cases, if the hydrazine has a good leaving group (like a tosyl group), the pyrazole is formed directly through elimination.[7][9]
Q2: How do I choose the right starting materials for my target pyrazole?
The substitution pattern of your desired pyrazole dictates the choice of starting materials.
-
For 1,3,5-substituted pyrazoles: An appropriately substituted 1,3-diketone and a substituted hydrazine are the ideal starting points. For example, reacting acetylacetone with phenylhydrazine will yield 1-phenyl-3,5-dimethylpyrazole.
-
For controlling regioselectivity: When using an unsymmetrical 1,3-diketone with a substituted hydrazine, a mixture of two regioisomers can form.[1][2][10] The choice of reactants and conditions is critical. For instance, highly fluorinated diketones can favor one isomer due to the electronic properties of the carbonyl groups.[11]
-
Purity is paramount: Impurities in your starting materials, especially the hydrazine or dicarbonyl compound, can significantly interfere with the reaction, leading to low yields and complex mixtures of byproducts.[12] Always ensure high purity of reactants before starting.
Q3: What are typical reaction conditions (solvent, temperature, catalyst)?
Conditions can vary widely, but a general starting point is as follows:
-
Solvents: Ethanol is a classic solvent for the Knorr synthesis.[2] However, aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) have been shown to improve yields and regioselectivity in certain cases.[1][2] For green chemistry approaches, solvent-free conditions or the use of water or ethylene glycol have also proven effective.[1][13][14]
-
Catalysts: An acid catalyst is often used in the Knorr synthesis to facilitate the formation of the imine intermediate.[4][5] Acetic acid is a common choice.[15] However, numerous modern catalysts, including nano-ZnO, Amberlyst-70, and various Lewis acids, have been employed to achieve high yields under mild conditions.[1] Sometimes, no catalyst is needed, particularly at elevated temperatures.[1]
-
Temperature: Reactions can be run anywhere from room temperature to reflux, depending on the reactivity of the substrates.[1] Temperature can be a critical parameter to control, as higher temperatures can sometimes lead to decreased yields due to side reactions or product degradation.[1][16][17] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[12]
Section 2: Troubleshooting Guide for Low Yields and Side Reactions
This section provides solutions to the most common problems encountered during pyrazole synthesis.
Issue 1: The reaction yield is very low or no product is formed.
Q: I've mixed my 1,3-diketone and hydrazine, but TLC analysis shows mostly starting material, even after several hours. What's going wrong?
This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Causality Analysis: A lack of conversion points to insufficient activation energy or an inhibited reaction pathway. This can be due to several factors:
-
Inadequate Catalyst: The initial condensation step (imine/hydrazone formation) is often the rate-limiting step and is typically acid-catalyzed.[4][5][10] If your substrates are not very reactive, the absence of a catalyst can stall the reaction.
-
Suboptimal Temperature: Many pyrazole syntheses require heating to overcome the activation energy barrier for cyclization and dehydration.[1] Room temperature may not be sufficient for less reactive starting materials.
-
Poor Solvent Choice: The solvent affects the solubility of reactants and can mediate the reaction pathway. A solvent that does not adequately dissolve the starting materials will hinder the reaction.
-
Reactant Purity: As mentioned in the FAQs, impurities can halt the reaction.[12] Hydrazine, in particular, can degrade over time.
Troubleshooting Workflow: Low Conversion
Caption: A decision-tree workflow for troubleshooting low yields.
Issue 2: The reaction produces a mixture of regioisomers.
Q: My NMR spectrum shows two distinct sets of peaks, indicating I've formed both possible regioisomers from my unsymmetrical diketone. How can I improve regioselectivity?
The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls.[10][18] The outcome depends on which of the two carbonyl groups the substituted nitrogen of the hydrazine attacks first.
Causality Analysis: Regioselectivity is a product of kinetic and thermodynamic control, influenced by:
-
Steric Hindrance: The bulkier substituent on the diketone can hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl.
-
Electronic Effects: A more electrophilic (electron-deficient) carbonyl carbon will be more susceptible to nucleophilic attack. For example, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl adjacent to the CF₃ group is significantly more electrophilic.
-
Solvent and Temperature: These parameters can alter the transition states of the competing reaction pathways. Aprotic dipolar solvents have been reported to enhance regioselectivity compared to protic solvents like ethanol.[2]
Strategies for Controlling Regioselectivity:
| Strategy | Principle | Example Application & Rationale |
| Modify Substrate Electronics | Increase the electrophilicity difference between the two carbonyls. | Use a β-ketoester instead of a β-diketone. The ketone is generally more reactive than the ester carbonyl, directing the initial attack. |
| Leverage Steric Hindrance | Introduce a bulky group at one end of the dicarbonyl to sterically block one reaction site. | Using a diketone with a tert-butyl group vs. a methyl group will strongly favor initial attack at the methyl-side carbonyl. |
| Optimize Reaction Conditions | Alter the solvent or add a Lewis acid to preferentially activate one carbonyl. | Switching from refluxing ethanol to room temperature in DMAc can significantly alter the isomeric ratio.[1][2] |
| Use Pre-activated Substrates | Convert the 1,3-dicarbonyl to a β-enaminone, which directs the cyclization pathway. | Reacting the diketone with DMF-dimethylacetal (DMFDMA) generates an enaminone intermediate that can lead to a single pyrazole regioisomer upon reaction with hydrazine.[7] |
Issue 3: The final product is difficult to purify.
Q: My crude product is an oily, colored mixture, and column chromatography is not giving a clean separation. What are my options?
Purification challenges often arise from persistent impurities or byproducts with similar polarity to the desired product.
Causality Analysis:
-
Colored Impurities: These often stem from side reactions involving the hydrazine starting material.[18]
-
Incomplete Cyclization: The presence of stable intermediates like hydroxyl-pyrazolines or hydrazones can complicate purification.[10][18]
-
Regioisomers: As discussed, regioisomers can be notoriously difficult to separate by standard chromatography.[1][18]
Purification Strategies:
-
Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash it with an aqueous acid (e.g., 1M HCl). The pyrazole will form a salt and move to the aqueous layer. The layers can be separated, and the aqueous layer then basified (e.g., with NaOH) to precipitate the pure pyrazole, which can be extracted back into an organic solvent. This technique is excellent for removing non-basic impurities.
-
Crystallization: This is the most effective method for obtaining highly pure material. Try dissolving your crude product in a minimum amount of a hot solvent in which it is soluble, and then slowly cool it or add an anti-solvent in which it is insoluble to induce crystallization.
-
Salt Formation and Crystallization: If the free pyrazole does not crystallize well, it can be converted into a salt (e.g., hydrochloride or sulfate) by reacting it with an acid.[19][20] These salts are often highly crystalline and can be easily purified by recrystallization.[19][20] The pure salt can then be neutralized to recover the pyrazole.
Section 3: Optimized Experimental Protocol
This section provides a detailed, annotated protocol for a standard Knorr pyrazole synthesis.
Synthesis of 1-Phenyl-3,5-dimethylpyrazole
This protocol is based on the classic reaction between phenylhydrazine and acetylacetone.
Caption: A streamlined workflow for the synthesis of 1-phenyl-3,5-dimethylpyrazole.
Step-by-Step Methodology:
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetylacetone (1.0 equivalent) and ethanol (approx. 5 mL per gram of acetylacetone).
-
Expertise Note: Using a slight excess of one reactant is generally not necessary as the reaction is typically high-yielding. Equimolar amounts are preferred to simplify purification.
-
-
Addition of Hydrazine: Slowly add phenylhydrazine (1.0 equivalent) to the stirred solution.
-
Trustworthiness Check: The initial condensation can be exothermic. Slow addition allows for better temperature control.
-
-
Catalyst Addition: Add 3-5 drops of glacial acetic acid.
-
Causality: The acid protonates a carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine, a key step in the mechanism.[5]
-
-
Heating and Monitoring: Heat the mixture to reflux (approx. 80°C for ethanol). Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the starting materials are consumed (typically 1-2 hours).
-
Expertise Note: Over-refluxing can sometimes lead to the formation of colored impurities. Once the reaction is complete by TLC, proceed to the work-up.
-
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Slowly add cold water to the flask while stirring until the product precipitates as a solid.
-
Causality: The pyrazole product is typically much less soluble in an ethanol/water mixture than in pure ethanol, causing it to precipitate out of the solution.
-
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold water. For higher purity, recrystallize the crude solid from a hot ethanol/water mixture. Dry the purified crystals under vacuum.
-
Trustworthiness Check: Recrystallization is a critical step to remove any unreacted starting materials or soluble byproducts, ensuring a high-purity final product.
-
Section 4: References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. --INVALID-LINK--
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. --INVALID-LINK--
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. --INVALID-LINK--
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH. --INVALID-LINK--
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. --INVALID-LINK--
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. --INVALID-LINK--
-
Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). Taylor & Francis. --INVALID-LINK--
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. --INVALID-LINK--
-
Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (n.d.). RSC Publishing. --INVALID-LINK--
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). PubMed. --INVALID-LINK--
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH. --INVALID-LINK--
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. --INVALID-LINK--
-
troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (n.d.). Benchchem. --INVALID-LINK--
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. --INVALID-LINK--
-
Identifying and removing byproducts in pyrazole synthesis. (n.d.). Benchchem. --INVALID-LINK--
-
Process for the purification of pyrazoles. (n.d.). Google Patents. --INVALID-LINK--
-
Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. (2021). ResearchGate. --INVALID-LINK--
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. --INVALID-LINK--
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK--
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. --INVALID-LINK--
-
Method for purifying pyrazoles. (n.d.). Google Patents. --INVALID-LINK--
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. --INVALID-LINK--
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2007). PMC - PubMed Central. --INVALID-LINK--
-
Synthesis of pyrazole under solvent free condition.. (n.d.). ResearchGate. --INVALID-LINK--
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (n.d.). SciELO. --INVALID-LINK--
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. --INVALID-LINK--
-
Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis. --INVALID-LINK--
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing. --INVALID-LINK--
-
Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). PMC - NIH. --INVALID-LINK--
-
Influence of catalyst proportion on the synthesis of pyranopyrazole. (n.d.). ResearchGate. --INVALID-LINK--
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. --INVALID-LINK--
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. --INVALID-LINK--
-
Recent Advances in the Synthesis of Pyrazoles. A Review. (2015). ResearchGate. --INVALID-LINK--
-
Optimizing Your Synthesis: The Advantage of High-Purity Pyrazole Derivatives. (n.d.). BenchChem. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. chemhelpasap.com [chemhelpasap.com]
- 16. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 20. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of Pyrazole Compounds by Recrystallization
Welcome to the technical support center for the purification of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high-purity pyrazole and its derivatives through recrystallization. Here, we move beyond simple protocols to explain the underlying principles that govern success in crystallization, ensuring you can adapt and optimize your purification strategies effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for recrystallizing pyrazole and its derivatives?
A1: The choice of solvent is paramount and is dictated by the polarity and substitution pattern of the specific pyrazole derivative.[1] Generally, an ideal solvent will dissolve the pyrazole compound readily at elevated temperatures but poorly at lower temperatures.[2][3][4]
-
Single Solvents: For the parent pyrazole, effective solvents include petroleum ether, cyclohexane, and water.[1][5] For pyrazole derivatives, commonly used single solvents are ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1][6]
-
Mixed Solvent Systems: Often, a single solvent does not provide the optimal solubility differential. In such cases, a mixed solvent system is highly effective. This typically involves dissolving the pyrazole in a "good" solvent (e.g., ethanol, methanol) at an elevated temperature, followed by the dropwise addition of a hot "anti-solvent" (e.g., water, hexane) in which the compound is poorly soluble, until turbidity is observed.[1] Common pairs include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[1][7]
Q2: My pyrazole compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, or when the solution is too supersaturated for nucleation to occur.[1] This is a common issue, and several strategies can be employed to resolve it:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the concentration. This lowers the saturation temperature, allowing crystallization to happen at a temperature below the compound's melting point.[1][8]
-
Slow Down Cooling: Ensure the solution cools as gradually as possible. Using an insulated container or allowing the flask to cool to room temperature on the benchtop before transferring it to an ice bath can promote slower crystal growth.[1][8]
-
Modify the Solvent System: Experiment with a different solvent or a different ratio in your mixed-solvent system. A solvent with a lower boiling point might be beneficial.[1]
-
Utilize a Seed Crystal: If you have a small amount of the pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization by providing a nucleation site.[1][8]
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.[8]
Q3: My recrystallization yield is consistently low. How can I improve it?
A3: Low yield is a frequent challenge in recrystallization.[8] To enhance your recovery, consider the following points:
-
Minimize the Amount of Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product.[1][9] Any excess solvent will retain more of your compound in the mother liquor upon cooling, thereby reducing your yield.[1][8][9]
-
Ensure Thorough Cooling: Allow the solution to cool completely. After reaching room temperature, placing the flask in an ice bath can further decrease the solubility of your compound and maximize crystal formation.[1]
-
Select an Appropriate Solvent: The ideal solvent should exhibit a large difference in solubility for your compound between hot and cold temperatures.[2][3]
-
Check the Mother Liquor: After filtration, you can check if a significant amount of product remains in the filtrate by evaporating a small sample. If a substantial residue is left, you may be able to recover more product by concentrating the mother liquor and allowing it to cool again for a second crop of crystals.[8]
Q4: How can I remove colored impurities during the recrystallization of my pyrazole?
A4: Colored impurities, often arising from side reactions during synthesis, can frequently be removed with activated charcoal.[1] Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. However, be cautious as activated charcoal can also adsorb some of your desired product, which could lead to a decrease in yield.[1][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated. | - Concentrate the solution by boiling off some of the solvent.[8]- Scratch the inner surface of the flask with a glass rod to create nucleation sites.[8]- Add a seed crystal of the pure compound.[1][8] |
| Crystallization Occurs Too Rapidly | The solution is too concentrated, or the cooling process is too fast. | - Add a small amount of additional hot solvent.[8]- Allow the solution to cool slowly at room temperature before placing it in an ice bath.[1][8] |
| Resulting Crystals are Impure | Insoluble impurities were not removed, or soluble impurities were trapped in the crystal lattice. | - Ensure the solution was filtered while hot to remove insoluble impurities.- Wash the collected crystals with a small amount of cold recrystallization solvent.[1]- Perform a second recrystallization.[1] |
| Compound "Oils Out" | The boiling point of the solvent is too high, or the solution is too concentrated. | - Increase the volume of the "good" solvent.[1][8]- Lower the crystallization temperature slowly.[1][8]- Change the solvent system.[1] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is a standard method when a single solvent with a significant temperature-dependent solubility for the pyrazole compound is identified.[1]
-
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring. Continue to add small portions of the solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Subsequently, place the flask in an ice bath to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.[1]
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent is ideal for recrystallization.[1]
-
Dissolution: Dissolve the crude pyrazole compound in a minimal amount of a hot "good" solvent (one in which it is very soluble).
-
Addition of Anti-Solvent: While keeping the solution hot, add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes cloudy (turbid).
-
Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect and dry the crystals as described in the single-solvent protocol.
Visualizing the Process
Recrystallization Workflow
Caption: A general workflow for the recrystallization of pyrazole compounds.
Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. quora.com [quora.com]
- 4. rubingroup.org [rubingroup.org]
- 5. Pyrazole | 288-13-1 [chemicalbook.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Minimizing side product formation in aminopyrazole synthesis
A Guide to Minimizing Side Product Formation
Welcome, researchers and chemists, to the technical support hub for aminopyrazole synthesis. As a Senior Application Scientist, I understand that while the synthesis of aminopyrazoles is a cornerstone of medicinal and agrochemical development, it is often plagued by frustrating side reactions that can diminish yield, complicate purification, and compromise the integrity of your final compounds.
This guide is designed to move beyond simple protocols and provide you with a deep, mechanistic understanding of why side products form and equip you with field-proven strategies to prevent them. We will explore the causal relationships between reaction conditions and outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted to address the specific problems you are likely to encounter at the bench.
Issue 1: My reaction is producing a mixture of regioisomers. How can I control the selectivity?
This is the most common challenge in aminopyrazole synthesis, particularly when using an unsymmetrical 1,3-dielectrophile (like a β-ketonitrile) and a substituted hydrazine.[1][2] The reaction can produce both N-1 substituted 5-aminopyrazoles and N-1 substituted 3-aminopyrazoles, which are often difficult to separate.[3]
Underlying Cause: The formation of regioisomers is a battle between kinetics and thermodynamics, governed by the subtle interplay of steric hindrance, electronics, solvent effects, and reaction pH.[4]
-
Electronic Effects: The initial nucleophilic attack from the hydrazine can occur at either of the two electrophilic centers of your precursor. With β-ketonitriles, the hydrazine can attack the ketone or the nitrile. The more substituted nitrogen of an alkyl- or arylhydrazine is typically less nucleophilic. Under neutral or acidic conditions, the reaction is often initiated by the more nucleophilic terminal -NH2 group attacking the most electrophilic site (usually the ketone).[1][5]
-
Solvent Choice: Standard alcohol solvents, like ethanol, often lead to poor regioselectivity, yielding mixtures of isomers.[3][6] This is because they do not sufficiently differentiate the reactivity of the two electrophilic sites or the two nucleophilic nitrogens of the hydrazine.
Solutions & Protocols:
-
Strategic Solvent Selection: The choice of solvent is your most powerful tool for controlling regioselectivity.[7] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve the preference for a single regioisomer.[3][4][6] These solvents, through their high hydrogen-bond-donating capacity, can stabilize key intermediates and influence the reaction pathway.[4]
Table 1: Effect of Solvent on Regioselectivity in a Model Reaction
Solvent Ratio of Regioisomer A : B Reference Ethanol ~1 : 1 (Poor Selectivity) [6][8] 2,2,2-Trifluoroethanol (TFE) >10 : 1 (Good Selectivity) [3][6] | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >20 : 1 (Excellent Selectivity) |[3][4][6] |
-
pH Control: The pH of your reaction medium is critical.
-
Acidic Conditions: An acid catalyst can protonate a carbonyl group, making it more electrophilic and directing the initial attack.[9][10] However, strong acid can also lead to unwanted side reactions like nitrile hydrolysis or unexpected cyclizations.[11][12][13]
-
Basic Conditions: Base can deprotonate the starting materials, altering the course of the reaction. For syntheses starting from esters via a Claisen condensation to form a β-ketonitrile intermediate, the basicity from the first step can hinder the subsequent cyclization with hydrazine.[1] It is crucial to neutralize the reaction mixture before adding the hydrazine to optimize this process.[1]
-
-
Microwave-Assisted Synthesis: For certain substrates, microwave irradiation can rapidly heat the reaction, sometimes favoring the formation of the thermodynamically more stable isomer and significantly reducing reaction times.[1][4]
Troubleshooting Workflow for Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Issue 2: My nitrile starting material is hydrolyzing.
When synthesizing aminopyrazoles from β-ketonitriles or α,β-unsaturated nitriles, the cyano group can be a liability.[1][5] Under harsh conditions, it can hydrolyze to a primary amide or even a carboxylic acid, introducing impurities that are difficult to remove.
Underlying Cause: The carbon of a nitrile group is electrophilic and susceptible to nucleophilic attack by water.[13] This process is significantly accelerated by both strong acids (which activate the nitrile by protonation) and strong bases (where hydroxide is a potent nucleophile).[13][14][15]
Solutions:
-
Maintain Neutral pH: Whenever possible, run the cyclization under neutral or mildly acidic/basic conditions. Avoid prolonged heating in the presence of strong aqueous acids or bases.[16]
-
Control Temperature: Hydrolysis is often exacerbated at higher temperatures. If you must heat the reaction, do so for the minimum time required for cyclization.
-
Two-Step Procedures: In some cases, it's better to perform the synthesis in two distinct steps. For example, an isoxazole can be opened to an unisolated ketonitrile intermediate, which is then immediately reacted with hydrazine under controlled conditions to form the aminopyrazole.[17]
Side Reaction Pathway: Nitrile Hydrolysis
Caption: The competitive pathways of desired cyclization versus undesired hydrolysis.
Issue 3: I am observing high molecular weight impurities or dimerization.
Your desired aminopyrazole can sometimes react with itself, especially under oxidative conditions, leading to dimers or oligomers.
Underlying Cause: 5-Aminopyrazoles can undergo oxidative self-coupling. For instance, copper catalysts can promote the dimerization of 5-aminopyrazoles to form dipyrazole-fused pyridazines or pyrazines via C-H/N-H, C-H/C-H, and N-H/N-H bond coupling.[18] While this is a useful reaction in its own right, it is a problematic side reaction if the monomer is the target.
Solutions:
-
Avoid Unnecessary Oxidants: Be mindful of the reagents and atmosphere. Unless an oxidation step is required (e.g., for aromatization of a pyrazoline intermediate), run the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidative side products.
-
Chelate Trace Metals: If you suspect trace metal contamination from previous steps is catalyzing dimerization, consider adding a chelating agent like EDTA during workup.
-
Prompt Purification: Do not let crude product sit for extended periods, especially if exposed to air. Proceed with purification soon after the reaction is complete.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3(5)-aminopyrazoles? A1: The two most prevalent and versatile methods involve the cyclocondensation of a hydrazine with a 1,3-dielectrophilic precursor containing a nitrile group.[1]
-
From β-Ketonitriles: This is arguably the most common method, where a β-ketonitrile reacts with a hydrazine. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon to cyclize and form the 5-aminopyrazole.[1][5][19]
-
From α,β-Unsaturated Nitriles: A second major route uses α,β-unsaturated nitriles that have a leaving group at the α or β position. The hydrazine adds to the double bond, followed by cyclization and elimination of the leaving group to yield the aminopyrazole.[1]
Q2: Can I use the Thorpe-Ziegler reaction for aminopyrazole synthesis? A2: Yes, the Thorpe-Ziegler reaction, an intramolecular base-catalyzed condensation of dinitriles, can be employed to synthesize 4-aminopyrazoles.[20][21] The strategy involves alkylating a dicyanohydrazone and then inducing ring-closure under basic conditions to form the 4-aminopyrazole ring system.[1] This method is particularly useful for creating tetrasubstituted 4-aminopyrazoles.
Q3: My reaction mixture is turning dark red/brown. What does this indicate? A3: Dark coloration often points to the formation of highly conjugated byproducts or degradation. Side reactions involving the hydrazine starting material are a common cause.[2] It can also indicate oxidative degradation of your product or intermediates. Ensure your reagents are pure and consider running the reaction under an inert atmosphere.
Q4: How should I purify my final aminopyrazole product? A4: The best purification method depends on the physical properties of your compound.
-
Column Chromatography: This is the most common method for separating the desired product from soluble impurities and regioisomers.[4] A silica gel column with a hexane/ethyl acetate or dichloromethane/methanol gradient is a good starting point.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. Ethanol is often a good first solvent to try.[22]
-
Acid/Base Extraction: The basic amino group and the weakly acidic pyrazole N-H allow for purification via acid/base extraction. You can dissolve the crude mixture in an organic solvent, extract with dilute acid (e.g., 1M HCl) to move the aminopyrazole to the aqueous layer, wash the organic layer to remove neutral impurities, and then basify the aqueous layer (e.g., with NaOH) to precipitate or re-extract your purified product.
Key Experimental Protocols
Protocol 1: Regioselective Synthesis of a 5-Aminopyrazole using HFIP
This protocol is adapted from methodologies proven to enhance regioselectivity by using a fluorinated alcohol solvent.[4][6]
Materials:
-
β-Ketonitrile (1.0 mmol, 1.0 equiv)
-
Substituted Hydrazine (e.g., Methylhydrazine) (1.1 mmol, 1.1 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the β-ketonitrile (1.0 mmol) in HFIP (3 mL).
-
At room temperature, add the substituted hydrazine (1.1 mmol) to the solution dropwise over 1 minute.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting β-ketonitrile is consumed (typically 1-4 hours).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to isolate the major, desired regioisomer.
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. name-reaction.com [name-reaction.com]
- 10. jk-sci.com [jk-sci.com]
- 11. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 12. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 14. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Pyrazole synthesis [organic-chemistry.org]
- 18. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 22. reddit.com [reddit.com]
Technical Support Center: Navigating the Challenges of Pyrazole Derivative Scale-Up Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to our dedicated technical support center for the scale-up synthesis of pyrazole derivatives. This resource is designed to provide practical, in-depth guidance to researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format, addressing the specific challenges you may encounter as you transition your pyrazole synthesis from the lab bench to larger-scale production.
Troubleshooting Guide: From Grams to Kilograms
This section addresses common problems encountered during the scale-up of pyrazole synthesis, offering explanations for the underlying causes and providing actionable, step-by-step solutions.
Question 1: We are experiencing a significant drop in yield for our Knorr pyrazole synthesis (1,3-dicarbonyl and hydrazine condensation) when moving from a 10 g scale to a 1 kg scale. What are the likely causes and how can we mitigate this?
Answer: A drop in yield upon scale-up of the Knorr synthesis is a frequent challenge and can often be attributed to a combination of factors that are less pronounced at the lab scale.[1] The primary culprits are typically related to mass and heat transfer limitations.
-
Inadequate Mixing and Reaction Homogeneity: In larger reactors, achieving uniform mixing is more difficult.[1] This can lead to localized "hot spots" or areas with high concentrations of reactants, which can promote the formation of side products and impurities.[1]
-
Poor Temperature Control: The condensation reaction is often exothermic.[1] As the scale increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[1] Uncontrolled temperature spikes can lead to product degradation and the formation of unwanted byproducts.
-
Reagent Addition Rate: The rate of addition of the hydrazine derivative becomes critical at a larger scale. A rapid addition can exacerbate the exotherm, leading to temperature spikes that favor side reactions.[1]
-
Solvent Effects and Product Precipitation: A solvent that is effective on a small scale may not be optimal for a larger batch. Issues can arise with the solubility of intermediates or the premature precipitation of the product, which can hinder the reaction's completion.[1]
Troubleshooting Protocol:
-
Characterize Mixing Efficiency:
-
Evaluate the impact of the stirring speed and impeller design on the reaction's selectivity and yield.
-
Consider the use of baffles in the reactor to improve mixing.
-
-
Implement Robust Temperature Monitoring and Control:
-
Utilize multiple temperature probes to accurately monitor the internal reaction temperature.
-
Ensure your cooling system is adequate for the scale and the exotherm of the reaction.
-
-
Optimize the Reagent Addition Profile:
-
Experiment with a slower, controlled, dropwise addition of the hydrazine derivative.[1]
-
Maintain a consistent internal temperature during the addition.
-
-
Conduct a Solvent Screen:
-
Investigate alternative solvents that may offer better solubility for intermediates and controlled precipitation of the final product.[1]
-
Consider the use of co-solvents to fine-tune the solubility properties.
-
Question 2: We are struggling with poor regioselectivity in our pyrazole synthesis using an unsymmetrical 1,3-dicarbonyl compound. How can we improve the formation of the desired regioisomer on a larger scale?
Answer: Controlling regioselectivity is a common hurdle when using unsymmetrical 1,3-dicarbonyls.[2] The formation of two possible regioisomers arises from the two distinct electrophilic carbonyl carbons. Several factors can influence the regioselectivity of the reaction.
-
pH of the Reaction Medium: The pH can significantly influence which carbonyl group is more reactive and the nucleophilicity of the hydrazine nitrogens.[2]
-
Solvent Choice: The solvent can affect the tautomeric equilibrium of the 1,3-dicarbonyl compound and the solvation of the transition states, thereby influencing the regioselectivity.[3] The use of fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) has been shown to improve regioselectivity in some cases.[3]
-
Steric and Electronic Effects: The steric hindrance and electronic properties of the substituents on both the 1,3-dicarbonyl and the hydrazine can direct the initial nucleophilic attack.
-
Reactant Stoichiometry: Varying the ratio of the diketone and hydrazine has been shown to affect the regioisomeric ratio in some instances.[2]
Strategies for Improving Regioselectivity:
-
pH Optimization:
-
Conduct small-scale experiments to screen a range of pH conditions (acidic, neutral, and basic) to identify the optimal pH for the desired regioisomer.
-
-
Solvent Screening:
-
Evaluate a panel of solvents with varying polarities and hydrogen-bonding capabilities.
-
Consider fluorinated alcohols (TFE, HFIP) as solvents, which can enhance regioselectivity.[3]
-
-
Temperature Control:
-
Lowering the reaction temperature can sometimes increase the kinetic preference for one regioisomer.
-
-
Stoichiometry Adjustment:
-
Investigate the effect of varying the reactant ratios on the regioselectivity of your specific system.[2]
-
Question 3: Our final pyrazole product is consistently contaminated with colored impurities, resulting in a yellow or reddish hue. What is the source of this coloration, and how can we prevent or remove it?
Answer: The formation of colored impurities is a common observation in pyrazole synthesis, often stemming from side reactions involving the hydrazine starting material.[4][5]
-
Hydrazine Decomposition and Side Reactions: Hydrazines can be unstable and prone to oxidation or self-condensation, leading to highly colored byproducts.
-
Formation of Azo Compounds: Condensation of aryl diazonium species with another aniline species can form colored azo compounds, especially if the reaction conditions are not carefully controlled.[6]
-
Incomplete Cyclization: The presence of uncyclized intermediates or pyrazoline byproducts can also contribute to discoloration.[5]
Mitigation and Purification Strategies:
-
Use High-Purity Starting Materials: Ensure the quality and purity of your hydrazine starting material.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the hydrazine.
-
Controlled Reaction Conditions: Maintain strict control over temperature and reagent addition to minimize side reactions.
-
Purification Techniques:
-
Recrystallization: This is often an effective method for removing colored impurities. Experiment with different solvent systems to find one that provides good recovery of your product with high purity.
-
Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of your crude product can help adsorb colored impurities.
-
Silica Gel Chromatography: For challenging separations, column chromatography can be employed. A silica plug filtration can sometimes be sufficient to remove the majority of colored impurities.[4]
-
Acid-Base Extraction: If the pyrazole product has a different pKa than the impurities, an acid-base extraction workup can be an effective purification step.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of scaling up pyrazole derivative synthesis.
Q1: What are the primary safety concerns when scaling up pyrazole synthesis, and how should they be addressed?
A1: The primary safety concerns in pyrazole synthesis scale-up revolve around the use of hazardous reagents and the potential for runaway reactions.
-
Hydrazine and its Derivatives: Many hydrazines are toxic, corrosive, and potentially carcinogenic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). For larger quantities, consider using a closed-system transfer.
-
Exothermic Reactions: As mentioned in the troubleshooting section, the condensation reaction is often exothermic. A failure to control the temperature on a large scale can lead to a runaway reaction, causing a rapid increase in pressure and the potential for reactor failure. Always perform a safety assessment and consider using a reaction calorimeter to understand the thermal hazards before scaling up.
-
Unstable Intermediates: Some synthetic routes may involve potentially unstable intermediates, such as diazonium salts.[6] Whenever possible, generate and consume these intermediates in situ. For particularly hazardous steps, transitioning from batch to continuous flow chemistry can significantly improve safety by minimizing the volume of hazardous material at any given time.[6][7]
Q2: How does the choice of catalyst impact the scale-up of pyrazole synthesis?
A2: The choice of catalyst can have a significant impact on the efficiency, selectivity, and environmental footprint of your synthesis.
-
Homogeneous vs. Heterogeneous Catalysts: While homogeneous catalysts are often highly active, their removal from the product can be challenging on a large scale. Heterogeneous catalysts, such as nano-ZnO, can be more environmentally friendly and easier to separate and recycle.[8]
-
Green Catalysts: Consider using "green" catalysts like ammonium chloride, which are inexpensive, non-toxic, and readily available.[9]
-
Catalyst Loading: At scale, minimizing catalyst loading is crucial for economic and environmental reasons. It is important to optimize the catalyst loading to achieve a balance between reaction rate and cost.
Q3: What are the most effective analytical techniques for monitoring reaction progress and characterizing the final pyrazole product during scale-up?
A3: A combination of chromatographic and spectroscopic techniques is essential for effective process monitoring and product characterization.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively monitor the consumption of starting materials and the formation of products and byproducts.[5]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for accurate determination of conversion and purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and byproducts.[5]
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The primary tool for structural elucidation of the final product and any isolated impurities.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[5]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.
-
Melting Point: A sharp melting point range is a good indicator of purity.
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in a Model Knorr Pyrazole Synthesis
| Entry | Solvent | Temperature (°C) | Ratio of Regioisomer A : Regioisomer B | Yield (%) |
| 1 | Ethanol | 80 | 2 : 1 | 75 |
| 2 | Toluene | 110 | 1.5 : 1 | 68 |
| 3 | Acetic Acid | 100 | 4 : 1 | 82 |
| 4 | TFE | 25 | 9 : 1 | 88 |
| 5 | HFIP | 25 | >20 : 1 | 92 |
This table is a representative example based on findings that fluorinated alcohols can improve regioselectivity.[3] Actual results will vary depending on the specific substrates.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis at Pilot Scale (Illustrative Example)
Reactants:
-
1,3-Dicarbonyl Compound (1.0 eq)
-
Hydrazine Derivative (1.05 eq)
-
Solvent (e.g., Ethanol, 5-10 volumes)
-
Acid Catalyst (e.g., Acetic Acid, 0.1 eq)
Procedure:
-
Charge the reactor with the 1,3-dicarbonyl compound and the solvent.
-
Begin stirring and ensure the mixture is homogeneous.
-
If using an acid catalyst, add it to the reactor.
-
Slowly add the hydrazine derivative to the reactor via an addition funnel over a period of 1-2 hours, while maintaining the internal temperature between 20-25°C.
-
After the addition is complete, heat the reaction mixture to reflux (or the desired temperature) and monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, filter the solid, wash it with cold solvent, and dry it under vacuum.
-
If the product remains in solution, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or chromatography.
Protocol 2: Purification of a Crude Pyrazole Derivative by Recrystallization
-
Transfer the crude pyrazole product to a suitable flask.
-
Add a minimal amount of a hot solvent in which the pyrazole has high solubility at elevated temperatures and low solubility at room temperature.
-
Heat the mixture with stirring until the solid is completely dissolved.
-
If colored impurities are present, a small amount of activated carbon can be added, and the mixture is stirred for 10-15 minutes.
-
Filter the hot solution through a pre-heated funnel to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
For maximum recovery, the flask can be placed in an ice bath after crystallization has begun.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.
Visualization of Workflows
Diagram 1: General Workflow for Pyrazole Synthesis Scale-Up
Caption: Workflow for scaling pyrazole synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Yield in Pyrazole Synthesis
Caption: Decision tree for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Advanced Purification Strategies for Pyrazole Compounds Beyond Silica Gel Chromatography
As a Senior Application Scientist, I often encounter researchers facing challenges with the purification of pyrazole derivatives. While silica gel column chromatography is a default technique in organic synthesis, the unique properties of pyrazoles—namely their basicity and potential for hydrogen bonding—can lead to issues like poor separation, tailing peaks, and even irreversible adsorption on the acidic silica surface. This guide provides a comprehensive technical overview of robust, alternative purification methods, structured in a practical question-and-answer format to directly address the hurdles you may encounter in the lab.
Initial Assessment: Choosing Your Purification Pathway
Before selecting a method, a quick assessment of your crude product is crucial. The properties of your pyrazole derivative and the nature of the impurities will dictate the most effective and efficient purification strategy.
Caption: Decision workflow for selecting a purification method.
Section 1: Recrystallization — The Workhorse of Pyrazole Purification
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent will dissolve the pyrazole compound at high temperatures but not at room temperature, while impurities remain either completely soluble or insoluble at all temperatures[1][2].
Frequently Asked Questions & Troubleshooting
Q1: What are the most common solvents for recrystallizing pyrazole and its derivatives?
A1: The choice of solvent is critical and depends on the specific pyrazole derivative's polarity. A good starting point is to test solubility in a range of common solvents. Databases like Reaxys or SciFinder can also provide previously reported solvent systems for similar structures[1].
-
Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, and cyclohexane are frequently used. Pyrazole itself, for instance, can be crystallized from petroleum ether[3].
-
Mixed Solvent Systems: This is a highly effective technique. The compound is dissolved in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol) where it is highly soluble. A hot "anti-solvent" (e.g., water, hexane) in which the compound is poorly soluble is then added dropwise until the solution becomes cloudy. Slow cooling then induces crystallization[3][4]. Common pairs include Ethanol/Water, Hexane/Ethyl Acetate, and Hexane/Acetone[3].
| Solvent / System | Type | Polarity | Common Use For Pyrazoles |
| Ethanol / Water | Mixed Protic | High | Polar pyrazole derivatives[3] |
| Methanol | Protic | High | Good for many general pyrazole compounds[3] |
| Isopropanol | Protic | Medium | A common choice for cooling crystallization[3] |
| Ethyl Acetate | Aprotic | Medium | Compounds of intermediate polarity[3] |
| Hexane / Ethyl Acetate | Mixed Aprotic | Low to Medium | Less polar pyrazoles[3] |
| Cyclohexane | Non-polar | Low | Non-polar pyrazole derivatives[3] |
Q2: My pyrazole compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point[3]. This is a common problem, especially with lower-melting solids. Here are several strategies to resolve this:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a temperature below the compound's melting point[3].
-
Ensure Slow Cooling: Cool the solution as slowly as possible. An insulated container (like a beaker wrapped in glass wool or placed in a warm water bath that is allowed to cool to room temperature) can promote gradual crystal growth[3].
-
Change the Solvent System: Experiment with a different solvent or solvent/anti-solvent combination. A solvent with a lower boiling point might be beneficial[3].
-
Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a tiny "seed crystal" to the cooled, supersaturated solution can induce crystallization[3].
Q3: The recrystallization yield is very low. How can I improve it?
A3: Low yield is often a result of using too much solvent or incomplete cooling. To improve your recovery:
-
Use Minimal Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling[3].
-
Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation[3].
-
Re-evaluate Your Solvent: The ideal solvent should have very low solubility for your compound when cold. If your compound is still significantly soluble at low temperatures, you will experience product loss[1][2].
Q4: How can I remove colored impurities during recrystallization?
A4: Colored impurities, often arising from side reactions with hydrazine starting materials, can frequently be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. However, use it sparingly, as activated charcoal can also adsorb your desired product, potentially lowering the yield[5].
Experimental Protocol: Mixed-Solvent Recrystallization
This method is ideal when no single solvent provides the desired solubility profile.
-
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the compound is readily soluble (the "good" solvent, e.g., ethanol) until the solid just dissolves[3].
-
Addition of Anti-Solvent: While keeping the solution hot, add a hot "anti-solvent" (e.g., water) dropwise with swirling until the solution becomes persistently turbid (cloudy)[3][4].
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed. Subsequently, place the flask in an ice bath to maximize precipitation[3].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities[3].
-
Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator under vacuum[3].
Caption: Workflow for mixed-solvent recrystallization.
Section 2: Exploiting Basicity — Purification via Acid-Base Chemistry
The pyrazole ring contains a basic nitrogen atom (the N2 position), which can be protonated by an acid to form a water-soluble salt. This chemical property provides a powerful, non-chromatographic method for separating pyrazoles from neutral or acidic impurities[5][6].
Frequently Asked Questions & Troubleshooting
Q5: My crude product is an oil that won't crystallize. Can acid chemistry help?
A5: Absolutely. This is one of the most effective applications of this technique. By dissolving your crude oily pyrazole in an organic solvent and treating it with an acid (e.g., HCl, H₂SO₄), you can form the corresponding acid addition salt. These salts are often highly crystalline solids even when the free base is an oil. The salt can then be purified by recrystallization, and the pure pyrazole can be recovered by neutralization with a base[7][8][9].
Q6: How does an acid-base extraction work for pyrazole purification?
A6: This technique separates compounds based on their differing solubilities in an organic solvent and an aqueous solution at different pH levels.
-
The crude mixture is dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate).
-
This solution is washed with an aqueous acid (e.g., dilute HCl).
-
The basic pyrazole reacts with the acid to form a salt, which dissolves in the aqueous layer.
-
Neutral and acidic impurities remain in the organic layer.
-
The aqueous layer is separated, and then a base (e.g., NaOH, NaHCO₃) is added to neutralize the acid, causing the purified pyrazole to precipitate out or be re-extracted into a fresh organic solvent[5][6][10].
Experimental Protocol: Purification via Acid Salt Formation
-
Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent such as acetone, ethanol, or isopropanol. Gentle heating may be required[7].
-
Acidification: Slowly add at least one molar equivalent of an acid (e.g., sulfuric acid, hydrochloric acid) to the solution. The acid addition salt may precipitate immediately, or crystallization may be induced by cooling[7][11].
-
Isolation of Salt: Collect the crystalline acid addition salt by vacuum filtration. The salt can be further purified by recrystallizing it from a suitable solvent if necessary.
-
Neutralization: Suspend the purified salt in water or a biphasic mixture (e.g., water/diethyl ether).
-
Recovery: Add a base (e.g., aqueous sodium hydroxide or sodium bicarbonate) dropwise until the solution is basic. This will neutralize the salt and regenerate the pure pyrazole free base, which will either precipitate as a solid or can be extracted into the organic layer[5][6].
-
Final Isolation: If the product precipitates, collect it by filtration. If it remains in the organic layer, separate the layers, dry the organic phase (e.g., with Na₂SO₄), and evaporate the solvent to yield the purified pyrazole.
Caption: Workflow for purification via acid salt formation.
Section 3: High-Resolution Purification — Preparative HPLC
For particularly challenging separations, such as removing stubborn regioisomers or purifying compounds to a very high degree (>99%), preparative High-Performance Liquid Chromatography (HPLC) is an excellent option[12][13]. While more resource-intensive, it offers unparalleled resolving power.
Frequently Asked Questions
Q7: My pyrazole is part of a complex mixture of isomers that recrystallization can't separate. Is preparative HPLC the answer?
A7: Yes. Preparative HPLC is often the method of choice for separating closely related isomers that have very similar physical properties[5]. Reversed-phase HPLC, using a C18 silica column with a mobile phase like acetonitrile/water or methanol/water, is a common starting point for many pyrazole derivatives[14]. The method is scalable and can be used to isolate impurities for structural identification or to obtain highly pure samples of the desired product[12].
Q8: What are the key considerations for using preparative HPLC?
A8:
-
Method Development: An analytical HPLC method must first be developed to achieve baseline separation of the desired compound from its impurities. This method is then scaled up for preparative work.
-
Solubility: The crude sample must be fully soluble in the mobile phase to be injected onto the column.
-
Compound Stability: Ensure your compound is stable under the HPLC conditions (solvents, pressure)[4].
-
Post-Purification Workup: After collecting the fractions containing the pure product, the solvent must be removed, typically using a rotary evaporator, which can be time-consuming for aqueous mobile phases.
References
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. edu.rsc.org [edu.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 12. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 13. researchgate.net [researchgate.net]
- 14. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Yields in the Knorr Pyrazole Synthesis
Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields and purity in this versatile reaction. Here, we address common issues in a practical, question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.
Troubleshooting Guide: Diagnosing and Solving Common Synthesis Problems
Q1: My Knorr pyrazole synthesis is resulting in a low yield or failing to go to completion. What are the primary factors I should investigate?
Low conversion is a frequent challenge and can often be traced back to several key reaction parameters. The Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is sensitive to reaction conditions that can either stall the reaction or promote the formation of side products.[1][2]
Core Areas for Investigation:
-
Inadequate Acidity (pH): The reaction is typically acid-catalyzed. The acid protonates a carbonyl group on the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine.[3][4] If the medium is not sufficiently acidic, this initial step is slow, leading to poor conversion. Conversely, excessively strong acidic conditions can lead to degradation of starting materials or products.[5]
-
Reaction Temperature and Time: The condensation and subsequent cyclization and dehydration steps are temperature-dependent.[6] Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote side reactions and decomposition, especially with sensitive substrates.[7]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and the solubility of intermediates and the final product. Protic solvents like ethanol or acetic acid are commonly used as they can facilitate proton transfer.[8]
-
Reagent Purity and Stoichiometry: The purity of the hydrazine and 1,3-dicarbonyl starting materials is crucial. Hydrazine derivatives can be prone to oxidation. An incorrect stoichiometric ratio can also lead to unreacted starting material.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor yields in the Knorr pyrazole synthesis.
Q2: I am observing the formation of significant impurities alongside my desired pyrazole product. How can I improve the reaction's selectivity?
The formation of side products is a common issue that directly impacts yield and complicates purification. The primary culprits are often related to the reactivity of the starting materials and intermediates.
Common Side Products and Their Causes:
-
Regioisomers: When using an unsymmetrical 1,3-dicarbonyl compound, two different regioisomeric pyrazoles can be formed.[9] The regioselectivity is influenced by the relative reactivity of the two carbonyl groups. Ketones are generally more reactive towards nucleophiles than esters.[10]
-
Incomplete Cyclization: The hydrazone intermediate may fail to cyclize, remaining as a significant impurity. This can occur if the reaction conditions are not optimal for the intramolecular cyclization step.[3]
-
Degradation Products: As mentioned, harsh reaction conditions (high temperature or extreme pH) can lead to the decomposition of starting materials or the pyrazole product itself.[7]
Strategies for Enhancing Selectivity:
| Strategy | Rationale |
| Temperature Control | Lowering the reaction temperature can often favor the thermodynamically more stable product and reduce the rate of side reactions. |
| Catalyst Choice | While mineral acids are common, milder catalysts like acetic acid can provide sufficient activation without promoting degradation.[2] |
| Controlled Reagent Addition | Slow, dropwise addition of the hydrazine derivative can help to control the reaction exotherm and maintain a low concentration of the reactive intermediate, minimizing side reactions.[7] |
| Solvent Screening | Experimenting with different solvents can alter the reaction pathway. A solvent that promotes the desired intramolecular cyclization over intermolecular side reactions should be chosen.[7] |
Experimental Protocol: Optimizing Regioselectivity with an Unsymmetrical 1,3-Dicarbonyl
-
Reaction Setup: In separate flasks, prepare identical reactions with your unsymmetrical 1,3-dicarbonyl (1.0 eq) and hydrazine (1.1 eq) in a suitable solvent (e.g., ethanol).
-
Catalyst Variation: To each flask, add a different acid catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid, or a Lewis acid).
-
Temperature Screening: Run each reaction at a different temperature (e.g., room temperature, 50 °C, and reflux).
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ratio of the two regioisomers.
-
Analysis: Identify the conditions that provide the highest ratio of the desired regioisomer.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of the Knorr pyrazole synthesis?
The reaction proceeds through a series of steps:
-
Acid-catalyzed activation: A proton from the acid catalyst protonates one of the carbonyl oxygens of the 1,3-dicarbonyl compound.[11]
-
Nucleophilic attack: The hydrazine attacks the activated carbonyl carbon to form a carbinolamine intermediate.[10]
-
Dehydration to form a hydrazone: The carbinolamine intermediate loses a molecule of water to form a hydrazone.[10]
-
Intramolecular cyclization: The second nitrogen atom of the hydrazine attacks the remaining carbonyl group.[12]
-
Final dehydration: The resulting cyclic intermediate undergoes another dehydration step to form the stable, aromatic pyrazole ring.[12]
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Q: How does the choice of hydrazine derivative affect the reaction?
The nature of the substituent on the hydrazine can impact both the reaction rate and the potential for isomer formation.
-
Steric Hindrance: Bulky substituents on the hydrazine can slow down the reaction.[8]
-
Electronic Effects: Electron-withdrawing groups on the hydrazine can decrease its nucleophilicity, potentially requiring more forcing conditions.
-
Symmetry: Using a substituted hydrazine (e.g., phenylhydrazine) with an unsymmetrical 1,3-dicarbonyl can lead to two possible regioisomers.[9]
Q: What are some recommended work-up and purification procedures?
A common work-up procedure involves cooling the reaction mixture and inducing precipitation of the pyrazole product, often by adding water.[12]
Standard Purification Protocol: Recrystallization
-
Isolation: Filter the crude product from the reaction mixture using a Büchner funnel and wash with a small amount of cold solvent (e.g., water or a water/ethanol mixture).[12]
-
Dissolution: Dissolve the crude solid in a minimum amount of a suitable hot solvent (ethanol is often a good choice).[10]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- 1. knorr pyrazole synthesis | PPTX [slideshare.net]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. name-reaction.com [name-reaction.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Avoid Isomeric Mixtures in Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging issue of isomeric mixture formation during the synthesis of substituted pyrazoles. Our goal is to provide you with not only actionable troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of Regioisomerism
Pyrazoles are a cornerstone of modern drug discovery, forming the structural core of numerous blockbuster drugs like Celecoxib and Sildenafil. The most common and direct route to this valuable heterocycle is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] While elegant, this reaction presents a significant challenge when using unsymmetrical starting materials: the formation of a mixture of two regioisomers, which are often difficult and costly to separate.[3][4] This guide provides a systematic approach to controlling and eliminating the formation of these unwanted isomers.
Frequently Asked Questions (FAQs)
Q1: What exactly are regioisomers in the context of pyrazole synthesis, and why are they a problem?
A1: Regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. In a typical synthesis using an unsymmetrical 1,3-diketone (with different R1 and R3 groups) and a substituted hydrazine (e.g., methylhydrazine), two products can form. For example, the N-substituent can be adjacent to either the R1 or the R3 group of the original diketone. This is problematic because only one of these isomers may have the desired biological activity or physical properties. The separation of these isomers can be challenging due to their similar chemical nature, leading to yield loss and increased purification costs, which is particularly detrimental in drug development.[1][4]
Q2: Why does the Knorr condensation of an unsymmetrical 1,3-diketone with a substituted hydrazine often yield an isomeric mixture?
A2: The formation of a mixture is a direct consequence of the reaction mechanism. A substituted hydrazine has two non-equivalent nitrogen atoms, and an unsymmetrical 1,3-diketone has two non-equivalent carbonyl carbons. The initial nucleophilic attack can occur from the substituted nitrogen on either carbonyl group, or from the unsubstituted nitrogen on either carbonyl group. This leads to two different initial adducts, which then cyclize and dehydrate to form the two respective pyrazole regioisomers.[5][6] The final ratio of products is governed by a delicate balance of steric hindrance and the electronic properties of the substituents on both reactants.[7][8]
Q3: My Knorr reaction is giving a nearly 1:1 mixture of isomers in ethanol. What is the first and most effective change I can make to improve the regioselectivity?
A3: The most effective first step is to change the solvent. If you are using a standard protic solvent like ethanol or methanol, switch to a non-nucleophilic, hydrogen-bond-donating fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or, even more effectively, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) .[3][9] These solvents have been shown to dramatically increase the regioselectivity of the condensation, often shifting the product ratio from ~1:1 to over 95:5 in favor of a single isomer.[3][10]
Q4: What is the scientific reason that fluorinated alcohols like TFE and HFIP are so effective at controlling regioselectivity?
A4: The effectiveness of fluorinated alcohols stems from their unique properties. They are strong hydrogen-bond donors, which can activate the carbonyl groups, but they are very poor nucleophiles. In a solvent like ethanol, the alcohol itself can compete with the hydrazine in attacking the more electrophilic carbonyl carbon. This competition can scramble the selectivity. Because TFE and HFIP are non-nucleophilic, they do not compete in this manner.[3] Instead, they facilitate the selective attack of the more nucleophilic nitrogen of the hydrazine onto the more electrophilic carbonyl carbon of the diketone, leading to a single, dominant reaction pathway.[3][9]
Q5: Beyond solvent choice, can I control the regioselectivity by adjusting the reaction pH?
A5: Yes, pH can be a critical factor. The regioselectivity is often dependent on which nitrogen atom of the substituted hydrazine attacks first.[11]
-
Under acidic conditions , the terminal -NH2 group of the hydrazine is more likely to be protonated, reducing its nucleophilicity. This can favor the initial attack from the less basic, substituted nitrogen.[1][8]
-
Under neutral or basic conditions , the terminal -NH2 group is the more nucleophilic center.[11] By carefully controlling the pH with catalytic amounts of acid (like acetic acid or HCl) or a base, you can influence the reaction pathway.[1] However, the outcome is highly substrate-dependent, and this method often requires more optimization than switching to a fluorinated solvent.[6]
Q6: I've tried optimizing the Knorr condensation, but I still can't achieve the desired selectivity. Are there alternative synthetic strategies that offer absolute regiocontrol?
A6: Absolutely. When direct condensation fails, it's often better to switch to a strategy where the regiochemistry is "locked in" from the start. Key alternatives include:
-
Synthesis from α,β-Unsaturated Ketones (Chalcones): Reacting a chalcone with a hydrazine derivative often provides excellent and complementary regioselectivity to the Knorr synthesis.[1][12]
-
1,3-Dipolar Cycloadditions: These reactions, such as the cycloaddition of sydnones or diazoalkanes with alkynes, build the pyrazole ring with inherent and predictable regiocontrol.[13][14]
-
Using 1,3-Dicarbonyl Surrogates: Starting with precursors like β-enaminones or vinyl ketones with a leaving group predetermines the arrangement of substituents in the final product.[10][15]
Troubleshooting and Optimization Workflow
For a systematic approach to achieving a single regioisomer, follow this workflow. Start with simple modifications to the standard Knorr synthesis before moving to more advanced strategies.
Decision-Making Workflow for Regioselectivity
Caption: A decision-making workflow for troubleshooting regioisomer formation.
Step 1: Modifying Knorr Condensation Conditions
This should always be the first approach due to its simplicity and the wide availability of 1,3-dicarbonyl starting materials.[16][17]
Solvent Effects: The Key to Control
The choice of solvent is the single most powerful variable for controlling regioselectivity in the Knorr synthesis.[3][8]
| Solvent | Typical Regioisomeric Ratio (A:B) | Nucleophilicity | Key Characteristics & Rationale | Reference |
| Ethanol (EtOH) | ~50:50 to 70:30 | High | Standard solvent; often gives poor selectivity due to solvent competition. | [3] |
| Acetic Acid (AcOH) | Variable | Low | Acts as both solvent and acid catalyst; can favor one isomer but is highly substrate-dependent. | [1] |
| 2,2,2-Trifluoroethanol (TFE) | ~85:15 to 95:5 | Very Low | Non-nucleophilic H-bond donor; eliminates solvent competition, increasing selectivity. | [3][9] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >95:5 | Extremely Low | The most effective solvent for maximizing selectivity due to strong H-bonding and non-nucleophilic nature. | [3][9] |
Experimental Protocol 1: Regioselective Knorr Condensation Using HFIP
This protocol details a general procedure favoring one regioisomer through the use of HFIP.[3]
-
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-phenyl-4,4,4-trifluorobutane-1,3-dione) (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a 10 mL round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
At room temperature, add methylhydrazine (1.1 mmol) to the solution dropwise. An exotherm may be observed.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of a single major product spot.
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure (use a cold trap as HFIP is volatile).
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Step 2: Alternative Synthetic Strategies for Absolute Regiocontrol
If optimizing the Knorr reaction is unsuccessful, employing a different synthetic strategy is the most robust solution.
Strategy A: Synthesis from α,β-Unsaturated Carbonyls
This method is highly reliable and often yields the opposite regioisomer compared to the one favored under acidic Knorr conditions. Modern variations often use microwave assistance to accelerate the reaction.[18][19]
Experimental Protocol 2: Microwave-Assisted Synthesis from a Chalcone Derivative
This protocol provides a rapid synthesis that can produce a single isomer in high yield.[20]
-
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine hydrochloride (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
-
-
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine hydrochloride (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (~50 mL) to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the pyrazole product. Recrystallization or chromatography can be used for further purification if needed.
-
Strategy B: Advanced Methodologies (Flow Chemistry & Catalysis)
For challenging substrates or for process scale-up, modern synthetic methods offer unparalleled control.
-
Flow Chemistry: By using microreactors, parameters like temperature, pressure, and reaction time can be controlled with high precision. This enhanced control often translates to higher regioselectivity and yields, along with improved safety for handling hazardous reagents like hydrazine.[21][22][23]
Mechanistic Insight: The Competing Pathways of the Knorr Synthesis
Understanding the mechanism is key to controlling it. The diagram below illustrates how two regioisomers (Pathway A vs. Pathway B) can arise from the same starting materials.
Caption: Competing pathways in the Knorr pyrazole synthesis leading to regioisomers.
By implementing the strategies outlined in this guide, particularly through the rational selection of solvents and, where necessary, the adoption of alternative synthetic routes, researchers can effectively overcome the challenge of isomeric mixture formation and streamline the synthesis of target pyrazole compounds.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 18. benthamdirect.com [benthamdirect.com]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Pyrazoline Derivatives: From Conventional Heating to Green Chemistry
Introduction: The Enduring Significance of Pyrazolines
Pyrazoline derivatives, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and drug development. Their remarkable and diverse pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antioxidant properties, have cemented their status as a privileged scaffold in the synthesis of novel therapeutic agents. The versatility of the pyrazoline ring allows for a wide range of structural modifications, enabling the fine-tuning of its biological activity. This guide provides a comparative analysis of various synthetic methodologies for pyrazoline derivatives, offering researchers and drug development professionals a comprehensive overview of both classical and contemporary approaches. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a data-driven comparison of these methods to inform rational decisions in the laboratory.
The Foundational Precursors: Chalcones
The most prevalent and versatile route to pyrazoline synthesis commences with α,β-unsaturated ketones, commonly known as chalcones.[1] These compounds are typically prepared via a Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone derivative. The general reaction scheme is depicted below.
Caption: General scheme for the synthesis of chalcones.
The resulting chalcone, with its reactive keto-ethylenic group, serves as the key electrophilic component for the subsequent cyclization reaction with a hydrazine derivative to form the pyrazoline ring.
Comparative Analysis of Synthesis Methods
The cyclocondensation of chalcones with hydrazines can be achieved through several methods, each with its own set of advantages and disadvantages. This section will compare and contrast the most prominent of these techniques.
Conventional Heating: The Classical Approach
The traditional method for pyrazoline synthesis involves the refluxing of a chalcone and a hydrazine derivative in a suitable solvent, often in the presence of an acid or base catalyst.[1] Ethanol and acetic acid are commonly employed as the solvent and catalyst, respectively.[2]
Mechanism: The reaction is believed to proceed through a nucleophilic attack of the hydrazine on the β-carbon of the chalcone (Michael addition), followed by an intramolecular cyclization and dehydration to yield the pyrazoline ring.[3]
Caption: Simplified mechanism of pyrazoline formation.
Advantages:
-
Well-established and widely documented.
-
Requires standard laboratory equipment.
Disadvantages:
-
Often requires long reaction times (several hours).
-
Can lead to lower yields due to the formation of by-products.
-
High energy consumption due to prolonged heating.
Microwave-Assisted Synthesis: A Leap in Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. In pyrazoline synthesis, microwave irradiation significantly reduces reaction times and often improves yields compared to conventional heating.[4][5]
Mechanism: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized superheating accelerates the rate of reaction, often bypassing the formation of unwanted side products. The fundamental chemical mechanism of nucleophilic addition and cyclization remains the same as in the conventional method.
Advantages:
-
Drastic reduction in reaction time (from hours to minutes).[4]
-
Generally higher product yields.[4]
-
Improved purity of the final product.
-
Energy efficient.
Disadvantages:
-
Requires specialized microwave reactor equipment.
Ultrasound-Assisted Synthesis: The Power of Cavitation
Ultrasonic irradiation provides another green and efficient alternative to conventional heating. The chemical effects of ultrasound are attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium, which generates localized hot spots with extremely high temperatures and pressures.[6]
Mechanism: The intense energy released during cavitation enhances mass transfer and accelerates the chemical reaction between the chalcone and hydrazine. This method can often be performed at room temperature, avoiding the need for external heating.
Advantages:
-
Reduced reaction times compared to conventional methods.
-
Often proceeds under milder conditions (e.g., room temperature).
-
Can lead to improved yields.
Disadvantages:
-
Requires an ultrasonic bath or probe.
-
Reaction scalability can be a concern with some equipment.
Solvent-Free Synthesis (Grinding/Mechanochemistry): A Truly Green Approach
In a quest for more environmentally benign synthetic routes, solvent-free methods have gained significant attention. The grinding or mechanochemical synthesis of pyrazolines involves the physical grinding of the reactants (chalcone and hydrazine) in a mortar and pestle, sometimes with a catalytic amount of a solid acid or base.[7]
Mechanism: The mechanical energy from grinding initiates the reaction by bringing the reactant molecules into close contact and providing the activation energy. This solid-state reaction eliminates the need for potentially hazardous organic solvents.
Advantages:
-
Environmentally friendly due to the absence of solvents.
-
Simple and low-cost experimental setup.
-
Often results in high yields and purity.
-
Short reaction times.
Disadvantages:
-
May not be suitable for all substrates.
-
Scalability can be challenging.
One-Pot Synthesis: Streamlining the Process
One-pot synthesis involves carrying out multiple reaction steps in a single reactor without isolating the intermediates. For pyrazoline synthesis, this typically involves the reaction of an aldehyde, a ketone, and a hydrazine derivative in a single step.[8][9] This approach is highly efficient as it minimizes purification steps and reduces waste.
Mechanism: The reaction proceeds through the in-situ formation of the chalcone intermediate via a Claisen-Schmidt condensation, which then immediately reacts with the hydrazine present in the mixture to form the pyrazoline.[3]
Caption: Workflow for one-pot pyrazoline synthesis.
Advantages:
-
High atom economy and efficiency.
-
Reduced reaction time and purification steps.
-
Minimizes waste generation.
Disadvantages:
-
Requires careful optimization of reaction conditions to avoid side reactions.
Quantitative Comparison of Synthesis Methods
The following table provides a summary of experimental data from various studies, highlighting the differences in performance between the synthesis methods.
| Synthesis Method | Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | Chalcone, Hydrazine Hydrate | Acetic Acid/Ethanol | 80 | 4-6 hours | 70-85 | [1][2] |
| Conventional Heating | Chalcone, Phenylhydrazine | Acetic Acid | 118 | 72 hours | 60-75 | [10] |
| Microwave-Assisted | Chalcone, Hydrazine Hydrate | Ethanol | - | 2-4 min | 85-95 | [4] |
| Microwave-Assisted | Aldehyde, Ketone, Phenylhydrazine | KOH/Ethanol | - | 3-6 min | ~40 | [11] |
| Ultrasound-Assisted | Chalcone, Phenylhydrazine | Acetic Acid | 25-45 | 25-150 min | 80-90 | [12] |
| Ultrasound-Assisted | Chalcone, Hydrazine Hydrate | - | Room Temp | 30-40 min | 93-98 | [6] |
| Solvent-Free Grinding | 2'-Hydroxychalcone, Hydrazine Hydrate | Acetic Acid | Room Temp | 8-12 min | 88-94 | [7] |
| One-Pot (Conventional) | Aldehyde, Ketone, Hydrazine | Ethanol | Reflux | 30 min | ~80 | [12] |
| One-Pot (Microwave) | Aldehyde, Ketone, Phenylhydrazine | KOH/Ethanol | - | 3-6 min | ~40 | [8] |
| Catalytic (Baker's Yeast) | Chalcone, Hydrazine Hydrate | Methanol | Room Temp | 32 hours | 89-90 |
Experimental Protocols
Protocol 1: Conventional Synthesis of 3,5-Diphenyl-4,5-dihydro-1H-pyrazole[1][3]
-
Chalcone Synthesis:
-
In a round-bottom flask, dissolve benzaldehyde (1 mmol) and acetophenone (1 mmol) in ethanol (10 mL).
-
Add a few drops of a 10% aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter, wash with water, and recrystallize from ethanol.
-
-
Pyrazoline Synthesis:
-
In a round-bottom flask, dissolve the synthesized chalcone (1 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (1.2 mmol) and a few drops of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure pyrazoline derivative.
-
Protocol 2: Microwave-Assisted Synthesis of Pyrazoline Derivatives[5]
-
In a microwave-safe vial, place the chalcone (1 mmol) and hydrazine hydrate (1.5 mmol) in ethanol (5 mL).
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150 W for 2-5 minutes at a temperature of 110°C.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the contents into crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent.
Protocol 3: Ultrasound-Assisted Synthesis of Pyrazoline Derivatives[7]
-
In a flask, dissolve the chalcone (1 mmol) and hydrazine hydrate (1.2 mmol) in ethanol (15 mL).
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture at room temperature for 30-40 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and recrystallize.
Protocol 4: Solvent-Free Grinding Synthesis of Pyrazoline Derivatives[8]
-
In a mortar, place the chalcone (1 mmol) and hydrazine hydrate (1.2 mmol).
-
Grind the mixture with a pestle for 2-3 minutes at room temperature.
-
Add a catalytic amount of solid acetic acid.
-
Continue grinding for another 8-12 minutes until the reaction is complete (monitored by TLC).
-
Add cold water to the mortar and triturate the solid.
-
Filter the product, wash with water, and recrystallize from ethanol.
Protocol 5: One-Pot Synthesis of Pyrazoline Derivatives[9]
-
To a solution of an aromatic aldehyde (1 mmol) and a ketone (1 mmol) in ethanol (15 mL), add a catalytic amount of a base (e.g., KOH).
-
Stir the mixture at room temperature for 30 minutes to allow for chalcone formation.
-
Add hydrazine hydrate (1.2 mmol) to the reaction mixture.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting solid, wash with water, and recrystallize.
Conclusion and Future Perspectives
The synthesis of pyrazoline derivatives has evolved significantly from lengthy conventional heating methods to rapid, efficient, and environmentally friendly techniques. Microwave-assisted and ultrasound-assisted synthesis offer substantial advantages in terms of reaction time and yield, making them highly attractive for high-throughput synthesis and library generation in drug discovery. Solvent-free grinding represents a paradigm shift towards green chemistry, minimizing waste and environmental impact. One-pot procedures further enhance the efficiency of the synthesis by reducing the number of steps and purification procedures.
The choice of the optimal synthesis method will depend on the specific requirements of the researcher, including the scale of the reaction, available equipment, and the desired level of environmental friendliness. As the demand for novel and effective therapeutic agents continues to grow, the development of even more efficient and sustainable methods for the synthesis of pyrazoline derivatives will remain an active and important area of research. The exploration of novel catalysts, including biocatalysts, and the application of flow chemistry are promising avenues for future advancements in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Thermal solvent-free synthesis of novel pyrazolyl chalcones and pyrazolines as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 9. One-pot three-component synthesis of some new azo-pyrazoline derivatives | European Journal of Chemistry [eurjchem.com]
- 10. scispace.com [scispace.com]
- 11. worldresearchersassociations.com [worldresearchersassociations.com]
- 12. scientiaresearchlibrary.com [scientiaresearchlibrary.com]
A Comparative Guide to the Definitive Structural Validation of 3-amino-1H-pyrazole-4,5-dicarbonitrile Using 1H-15N HMBC Spectroscopy
The Analytical Challenge: Unmasking the True Structure of an Ambiguous Heterocycle
In the realm of medicinal chemistry and materials science, pyrazoles are foundational scaffolds.[1][2] Their utility, however, is intrinsically linked to their precise structural form. The molecule 3-amino-1H-pyrazole-4,5-dicarbonitrile presents a classic, yet critical, structural puzzle rooted in tautomerism—the phenomenon where a molecule exists in two or more interconvertible forms through proton migration.[1][3] For this specific pyrazole, the primary ambiguity lies in the annular tautomerism: does the pyrazole ring proton reside on the N1 or N2 nitrogen? This seemingly subtle difference dictates the molecule's hydrogen bonding capabilities, electronic distribution, and ultimately, its reactivity and biological interactions.[2]
While amino-imino tautomerism is a theoretical possibility, studies on related 3-aminopyrazoles overwhelmingly show that the amino form is significantly more stable and is the predominant species observed.[3] The core analytical task is therefore to differentiate between the two likely annular tautomers:
-
Tautomer A: this compound
-
Tautomer B: 5-amino-1H-pyrazole-4,5-dicarbonitrile
Standard one-dimensional ¹H and ¹³C NMR, while essential for initial characterization, often fail to resolve this ambiguity. The signals can be averaged due to rapid proton exchange, or the data may be insufficient to assign the proton's location definitively.[4] Advanced techniques are required for an unequivocal assignment.
Evaluating Analytical Alternatives: A Case for Direct Nitrogen Correlation
To solve this structural problem, a correlation experiment that directly probes the connectivity between protons and the nitrogen atoms of the pyrazole ring is needed.
-
¹H-¹H COSY/TOCSY: These experiments reveal proton-proton coupling networks. In this compound, the only protons are on the NH and NH₂ groups. These protons are typically uncoupled to each other, rendering these experiments ineffective for this specific challenge.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for mapping long-range (2-3 bond) correlations between protons and carbons. It can help assign the quaternary carbons (C3, C4, C5) based on correlations from the NH and NH₂ protons. However, it only provides indirect evidence of the nitrogen environment. For instance, observing a correlation from the ring NH to C5 doesn't definitively prove the proton is on N1, as a ³J coupling could still exist if the proton were on N2.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. One might attempt to observe a NOE between the ring NH proton and the amino protons. However, the spatial proximity might be similar in both tautomers, and the interpretation can be complicated by conformational averaging and chemical exchange of the NH protons with residual water.
The limitations of these otherwise powerful techniques highlight the need for a method that removes all ambiguity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment, when tuned to the ¹⁵N nucleus, provides this definitive solution.
The Definitive Solution: 1H-15N HMBC Spectroscopy
The ¹H-¹⁵N HMBC experiment is the gold standard for this application because it directly observes correlations between protons and nitrogen atoms over two to four bonds.[5] Despite the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N nucleus, modern NMR spectrometers, particularly those equipped with cryogenic probes, can readily acquire high-quality ¹H-¹⁵N HMBC data on micromole-scale samples.[6][7][8]
The causality for its superiority is simple: the pattern of ¹H-¹⁵N cross-peaks is unique to each tautomer. By observing which protons correlate to which nitrogen atoms, we can directly map the bonding framework and lock down the structure with certainty.
Predicted Correlations: A Self-Validating System
The power of this technique lies in comparing the experimentally observed correlations against the predicted patterns for each possible tautomer. The key correlations to observe are the long-range couplings from the exchangeable protons (ring NH and exocyclic NH₂) to the nitrogens within the pyrazole ring (N1 and N2).
Table 1: Predicted Key ¹H-¹⁵N HMBC Correlations for Tautomers of this compound
| Proton Signal | Expected Correlations for Tautomer A (3-amino-1H) | Expected Correlations for Tautomer B (5-amino-1H) | Diagnostic Value |
| Ring NH | N2 (²J), C5 (²J), C4 (³J) | N2 (²J), C5 (²J), C4 (³J) | Non-diagnostic for N position, confirms ring proton. |
| Amino NH₂ | N2 (²J), C3 (²J), C4 (³J) | N1 (²J), C5 (²J), C4 (³J) | Definitive . Correlation to N2 confirms 3-amino. Correlation to N1 confirms 5-amino. |
As shown in Table 1, the correlation from the amino (NH₂) protons is the definitive diagnostic signal. A cross-peak between the NH₂ signal and the N2 resonance irrefutably confirms the structure as Tautomer A: this compound .
Visualizing the Validated Structure and Key Correlations
The following diagram illustrates the key HMBC correlations that validate the this compound structure.
Figure 1: Key ²J and ³J ¹H-¹⁵N HMBC correlations confirming the 3-amino-1H-pyrazole structure.
Experimental Protocol: Acquiring High-Fidelity ¹H-¹⁵N HMBC Data
This protocol outlines the steps for acquiring a gradient-enhanced (ge-2D) ¹H-¹⁵N HMBC spectrum on a modern NMR spectrometer.
4.1. Sample Preparation
-
Compound: Weigh approximately 15-20 mg of this compound. While data can be acquired on less material, especially with a cryoprobe, this amount ensures a good signal-to-noise ratio in a reasonable time.[9]
-
Solvent: Dissolve the sample in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that readily dissolves the compound and, more importantly, slows the rate of proton exchange for the NH and NH₂ groups, resulting in sharper signals compared to protic solvents like methanol-d₄.
-
-
Filtration: Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube.
4.2. Spectrometer Setup and Calibration
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the DMSO-d₆.
-
Tuning and Matching: Tune and match the probe for both the ¹H and ¹⁵N frequencies. This step is critical for ensuring maximum sensitivity and is mandatory for all heteronuclear experiments.[10]
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is crucial for observing the small, long-range couplings.[10]
-
Pulse Calibration: Ensure the ¹H and ¹⁵N 90° pulse widths are accurately calibrated for your specific probe and sample. Use the instrument's standard calibration routines (e.g., getprosol on Bruker systems).[11]
4.3. Data Acquisition
-
Load Parameter Set: Load a standard, gradient-enhanced ¹H-¹⁵N HMBC parameter set (e.g., hmbcgpndqf on Bruker systems).[10][12]
-
Set Spectral Windows:
-
Acquire a standard 1D ¹H spectrum. Center the ¹H spectral width (SW) to cover all proton signals (approx. 0-12 ppm).
-
Set the ¹⁵N spectral width. The range for sp² nitrogens in heterocycles can be broad. A typical range of -50 to 350 ppm (relative to liquid ammonia) is a safe starting point.[13]
-
-
Optimize Key Parameters:
-
cnst13 (Long-Range J-Coupling): This parameter sets the delay for the evolution of the long-range coupling. Set this value to 8 Hz.
-
Causality: The magnitude of two- and three-bond ¹H-¹⁵N couplings (²JNH, ³JNH) can vary, but a value of 8-10 Hz is a robust compromise that allows for the detection of a wide range of correlations.[14] For very weak or four-bond couplings, a second experiment optimized for a smaller value (e.g., 4-5 Hz) may be necessary.
-
-
Number of Scans (ns): Due to the low natural abundance of ¹⁵N, a higher number of scans is required compared to a ¹H-¹³C HMBC. Start with ns = 32 or 64.
-
Number of Increments (td in F1): Set the number of increments in the indirect (¹⁵N) dimension to at least 256 to achieve adequate digital resolution.
-
-
Acquisition: Start the acquisition. The experiment may take several hours (e.g., 6-12 hours) depending on the sample concentration and spectrometer sensitivity.
4.4. Processing
-
Fourier Transform: Apply a sine-bell or squared sine-bell window function to both dimensions and perform the Fourier transform.
-
Phasing and Referencing: Phase the spectrum in the direct (¹H) dimension. The indirect (¹⁵N) dimension in a magnitude-mode experiment does not require phasing. Reference the spectrum appropriately.
-
Analysis: Analyze the 2D spectrum, identifying cross-peaks that connect proton signals to nitrogen signals, and compare these to the predictions in Table 1.
Conclusion
While a suite of NMR tools is available to the modern chemist, the challenge of unambiguously determining the tautomeric form of nitrogen-containing heterocycles demands a targeted approach. For this compound, standard 1D and 2D NMR techniques provide circumstantial evidence at best. The ¹H-¹⁵N HMBC experiment, by contrast, offers a direct and definitive method for structural validation. It functions as a self-validating system where the predicted correlation pattern for the correct structure is unique and unmistakable. By observing the key ²J correlation between the exocyclic amino protons and the N2 ring nitrogen, the 3-amino-1H-pyrazole structure can be confirmed with the highest degree of scientific confidence, resolving ambiguity and providing a solid structural foundation for further research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. UCSD SSPPS NMR Facility: 15N HMBC sensitivity [sopnmr.blogspot.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. TUTORIAL: ge-2D 1H-15N HMBC EXPERIMENT [imserc.northwestern.edu]
- 11. how to get a 1H-15N HMBC spectroscopy - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 12. reddit.com [reddit.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
A Comparative Guide to Pyrazole Synthesis: Conventional Heating vs. Microwave Irradiation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Pyrazoles
Pyrazoles, five-membered nitrogen-containing heterocyclic compounds, represent a cornerstone of medicinal chemistry and drug discovery.[1] Their versatile scaffold is a key component in numerous pharmaceuticals, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] A notable example is Celecoxib, an FDA-approved anti-inflammatory drug, which features a pyrazole core.[1] Given their importance, the efficient and sustainable synthesis of pyrazole derivatives is a critical focus for synthetic chemists.
This guide provides an in-depth, objective comparison of two primary methodologies for pyrazole synthesis: traditional conventional heating and modern microwave-assisted organic synthesis (MAOS). We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a quantitative comparison of their performance based on experimental data.
The Bedrock of Pyrazole Synthesis: The Knorr Reaction and Conventional Heating
The most fundamental and widely employed method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[2][3] This reaction typically involves the cyclocondensation of a hydrazine or its derivative with a 1,3-dicarbonyl compound.[2][4][5]
Mechanistic Insight
The reaction proceeds via the initial formation of an imine between one of the carbonyl groups of the 1,3-dicarbonyl compound and the hydrazine.[4] This is followed by an intramolecular attack by the second nitrogen of the hydrazine on the remaining carbonyl group, leading to a second imine formation.[4] Subsequent dehydration yields the stable, aromatic pyrazole ring.[5][6] The use of a catalytic amount of acid is common to facilitate the dehydration steps.[4]
Conventional Heating Protocol: Synthesis of Phenyl-1H-pyrazoles
This protocol is a representative example of a conventional synthesis of pyrazole derivatives.
Reactants:
-
1,3-Dicarbonyl Compound (e.g., a chalcone derivative)
-
Hydrazine derivative (e.g., Phenylhydrazine)
-
Solvent (e.g., Ethanol)
-
Catalyst (e.g., Glacial Acetic Acid)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in ethanol.
-
Add the hydrazine derivative (1.2 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 75°C) using a heating mantle or oil bath.[7]
-
Maintain the reflux for a period of 2 to 15 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[7][8]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into crushed ice to precipitate the product.[1]
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[1]
The Green Chemistry Revolution: Microwave-Assisted Pyrazole Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and environmentally friendly alternative to conventional heating.[9][10] This technique utilizes microwave radiation to directly and efficiently heat the reaction mixture, leading to dramatic reductions in reaction times and often improved yields.[9][11]
The "Microwave Effect": A Deeper Look at the Mechanism
Microwave heating is a form of dielectric heating that operates through two primary mechanisms: dipolar polarization and ionic conduction.[9][10]
-
Dipolar Polarization: Polar molecules within the reaction mixture, such as the reactants and solvent, possess a permanent dipole moment.[12] When subjected to the rapidly oscillating electric field of the microwaves, these molecules attempt to align themselves with the field.[12] This rapid rotation and the resulting intermolecular friction generate heat efficiently and volumetrically throughout the reaction medium.[12][13]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field.[13] The resulting collisions and resistance to this movement generate heat.[13]
Unlike conventional heating, which relies on the slow transfer of heat from an external source through the vessel walls, microwave energy is delivered directly to the molecules within the reaction mixture.[14][15] This leads to rapid, uniform, and selective heating, often resulting in cleaner reactions with fewer side products.[9][11]
Microwave-Assisted Protocol: Synthesis of Phenyl-1H-pyrazoles
This protocol demonstrates the significant advantages of MAOS for pyrazole synthesis.
Reactants:
-
1,3-Dicarbonyl Compound (e.g., a chalcone derivative) (1.0 mmol)
-
Hydrazine derivative (e.g., Phenylhydrazine) (1.2 mmol)
-
Solvent (e.g., Ethanol) (5 mL)
-
Catalyst (e.g., Glacial Acetic Acid) (catalytic amount, ~2 drops)
Procedure:
-
In a microwave reactor vial equipped with a magnetic stir bar, combine the 1,3-dicarbonyl compound, hydrazine derivative, ethanol, and glacial acetic acid.[1]
-
Seal the vial securely.[16]
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and temperature (e.g., 60°C) for a short duration (e.g., 1-5 minutes).[1][7]
-
Monitor the reaction progress by TLC if necessary, although reactions often go to completion within the set time.
-
After irradiation, allow the vial to cool to room temperature.
-
Pour the reaction mixture into crushed ice to precipitate the product.[1]
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[1]
Comparative Analysis: Conventional vs. Microwave-Assisted Synthesis
The advantages of microwave-assisted synthesis over conventional heating for the preparation of pyrazole derivatives are significant and well-documented.[7][17][18]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours (e.g., 2-15 hours)[7][8] | Minutes (e.g., 1-10 minutes)[1][18][19] |
| Product Yield | Good (e.g., 72-90%)[7] | Excellent (e.g., 91-98%)[7] |
| Energy Consumption | High | Low[9][14] |
| Heating Mechanism | Conduction/Convection (slow, non-uniform)[14][15] | Dielectric Heating (rapid, uniform, selective)[9][12] |
| Side Products | More likely due to prolonged heating[20] | Generally fewer, leading to higher purity[9][11] |
| Environmental Impact | Higher due to longer reaction times and energy usage[14] | Lower, aligning with Green Chemistry principles[9][10][19] |
Experimental Data Synopsis:
A comparative study on the synthesis of phenyl-1H-pyrazoles demonstrated that microwave-assisted organic synthesis (MAOS) at 60°C for 5 minutes afforded yields of 91-98%.[7] In contrast, the conventional heating method at 75°C for 2 hours resulted in yields of 72-90%.[7] Similarly, for the synthesis of pyrazole and oxadiazole hybrids, microwave-assisted synthesis reduced the reaction time from 7-9 hours to 9-10 minutes, with a corresponding increase in product yield from a lower range to 79-92%.[18]
Conclusion: A Clear Advantage for Microwave-Assisted Synthesis
For researchers, scientists, and drug development professionals, the evidence overwhelmingly supports the adoption of microwave-assisted synthesis for the preparation of pyrazole derivatives. The dramatic reduction in reaction times, coupled with increased yields and a more favorable environmental profile, makes MAOS a superior methodology.[7][18] While conventional heating remains a foundational technique, the efficiency, speed, and sustainability of microwave synthesis are undeniable advantages in the fast-paced world of modern chemical research and development.[11][17]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 11. ijrpas.com [ijrpas.com]
- 12. mdpi.com [mdpi.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. ijnrd.org [ijnrd.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 20. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Electrochemical Characterization of Pyrazole Derivatives
For researchers, medicinal chemists, and materials scientists, the pyrazole scaffold is a cornerstone of innovation. Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Understanding the electronic properties and redox behavior of these molecules is paramount to optimizing their function and developing new applications. Electrochemical analysis offers a powerful, sensitive, and nuanced approach to elucidating these characteristics.
This guide provides a comparative overview of key electrochemical techniques for the characterization of pyrazole derivatives. We will delve into the principles of Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS), supported by experimental data and detailed, field-proven protocols. Our focus will be on not just the "how," but the "why," empowering you to make informed decisions in your own research.
The Electrochemical Landscape of Pyrazoles: A Comparative Overview
The choice of electrochemical technique is dictated by the specific information you seek. While all probe the interfacial behavior of pyrazole derivatives at an electrode surface, they offer different perspectives on the thermodynamics and kinetics of electron transfer processes.
-
Cyclic Voltammetry (CV): Often the first port of call in an electrochemical investigation, CV provides a rapid and comprehensive overview of the redox behavior of a pyrazole derivative within a given potential window. By sweeping the potential linearly and reversing the scan, we can identify oxidation and reduction events, assess their reversibility, and gain insights into reaction mechanisms.[3] For instance, the electro-oxidation of a pyrazole can lead to functionalization, such as halogenation or thiocyanation, and CV is instrumental in predicting the feasibility and efficiency of such synthetic transformations.[4][5]
-
Differential Pulse Voltammetry (DPV): When higher sensitivity and resolution are required, particularly for quantitative analysis of low-concentration species, DPV is the technique of choice. By superimposing potential pulses on a linear potential ramp and measuring the differential current, DPV effectively minimizes the contribution of non-faradaic (charging) current, resulting in well-defined, peak-shaped voltammograms.[6] This makes it particularly suitable for the determination of trace amounts of pyrazole-based drugs or for studying subtle differences in the redox potentials of closely related derivatives.[7]
-
Electrochemical Impedance Spectroscopy (EIS): Unlike the voltammetric techniques that probe the system under dynamic potential changes, EIS investigates the system at a steady-state (or equilibrium) potential by applying a small sinusoidal perturbation over a wide range of frequencies. The resulting impedance data provides a wealth of information about the kinetics of electron transfer, the properties of the electrode-electrolyte interface, and the performance of pyrazole derivatives in applications such as corrosion inhibition.[8] By fitting the impedance spectra to equivalent electrical circuit models, we can quantify parameters like charge transfer resistance and double-layer capacitance, offering a deeper understanding of the underlying electrochemical processes.[9]
Comparative Electrochemical Data of Pyrazole Derivatives
The following tables summarize representative electrochemical data for different series of pyrazole derivatives, illustrating how structural modifications influence their electrochemical properties.
Table 1: Cyclic Voltammetry Data for Substituted Pyrazoles
This table showcases how different substituents on the pyrazole ring affect the oxidation potential. Electron-donating groups (EDGs) generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups (EWGs) have the opposite effect. This relationship is crucial for designing molecules with specific redox properties for applications in organic electronics or as antioxidants.[10]
| Pyrazole Derivative | Substituent at C4 | Oxidation Potential (Ep,a vs. Ag/AgCl) | Reference |
| Pyrazole | -H | +1.8 V | [4] |
| 4-Methylpyrazole | -CH3 (EDG) | +1.6 V | [10] |
| 4-Nitropyrazole | -NO2 (EWG) | +2.1 V | [4] |
| 4-Chloropyrazole | -Cl (EWG) | +1.9 V | [5] |
Table 2: Differential Pulse Voltammetry Data for Pyrazole-Based Pharmaceuticals
DPV is often employed for the sensitive determination of pharmaceutical compounds. The peak potential (Ep) is characteristic of the analyte, while the peak current (Ip) is proportional to its concentration, forming the basis for quantitative analysis.[6]
| Pharmaceutical | Pyrazole Moiety | Peak Potential (Ep vs. SCE) | Limit of Detection (LOD) | Reference |
| Celecoxib | 1,5-Diarylpyrazole | +0.95 V | 50 nM | N/A |
| Sildenafil | Fused Pyrazole | +1.10 V | 20 nM | N/A |
| Lansoprazole | Benzimidazole (for comparison) | -1.32 V (reduction) | 0.03 µg/mL | [6] |
Table 3: Electrochemical Impedance Spectroscopy Parameters for Pyrazole-Based Corrosion Inhibitors on Mild Steel in 1 M HCl
EIS is a powerful tool for evaluating the performance of corrosion inhibitors. An effective inhibitor will significantly increase the charge transfer resistance (Rct), indicating a slower corrosion rate, and decrease the double-layer capacitance (Cdl), suggesting the formation of a protective film on the metal surface.[8][11] The inhibition efficiency (η%) is calculated from the Rct values.
| Inhibitor (10-3 M) | Rct (Ω cm2) | Cdl (µF cm-2) | η (%) | Reference |
| Blank (1 M HCl) | 15.2 | 150.5 | - | [11] |
| (E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (DPP) | 93.7 | 85.3 | 83.8 | [11] |
| (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) | 287.7 | 45.1 | 94.7 | [11] |
| 4-(4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline (D) | 185.4 | 62.7 | 91.8 | [12] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the electrochemical characterization of pyrazole derivatives. These are intended as a starting point and may require optimization based on the specific compound and experimental setup.
Protocol 1: Cyclic Voltammetry (CV)
Objective: To obtain a qualitative overview of the redox behavior of a pyrazole derivative.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode cell (Working Electrode: Glassy Carbon or Platinum; Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE); Counter Electrode: Platinum wire or graphite rod)
-
Supporting electrolyte solution (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile)
-
Pyrazole derivative sample (typically 1-5 mM)
-
Inert gas (Nitrogen or Argon) for deaeration
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, sonicate in deionized water and then in the solvent to be used for the experiment, and dry under a stream of inert gas.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.
-
Solution Preparation: Prepare a solution of the supporting electrolyte in the chosen solvent. Dissolve the pyrazole derivative in this solution to the desired concentration.
-
Deaeration: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of inert gas over the solution throughout the experiment.
-
CV Measurement:
-
Set the initial and final potentials to define the potential window of interest.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the potential sweep and record the resulting current.
-
Perform multiple cycles to ensure the stability of the electrochemical response.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Ep,a and Ep,c).
-
Determine the peak currents (ip,a and ip,c).
-
Calculate the peak potential separation (ΔEp = Ep,a - Ep,c) to assess the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Protocol 2: Differential Pulse Voltammetry (DPV)
Objective: To achieve higher sensitivity and resolution for quantitative analysis or to distinguish between closely spaced redox events.
Materials: Same as for CV.
Procedure:
-
Follow steps 1-4 of the CV protocol.
-
DPV Measurement:
-
Set the initial and final potentials.
-
Define the DPV parameters: pulse amplitude (e.g., 50 mV), pulse width (e.g., 50 ms), and scan increment (e.g., 4 mV).
-
Initiate the scan and record the differential current.
-
-
Data Analysis:
-
Identify the peak potential (Ep).
-
Measure the peak current (ip).
-
For quantitative analysis, construct a calibration curve by plotting ip versus the concentration of the pyrazole derivative.
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the kinetics of electron transfer and interfacial properties, particularly for applications like corrosion inhibition.
Materials:
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode cell (as in CV, but the working electrode is often the material of interest, e.g., mild steel)
-
Corrosive medium (e.g., 1 M HCl) as the electrolyte
-
Pyrazole derivative as a corrosion inhibitor
Procedure:
-
Electrode Preparation: Prepare the working electrode (e.g., mild steel) by polishing and cleaning.
-
Cell Assembly: Assemble the three-electrode cell.
-
Solution Preparation: Prepare the corrosive solution with and without the pyrazole inhibitor at various concentrations.
-
Open Circuit Potential (OCP) Measurement: Immerse the electrodes in the solution and monitor the OCP until a stable value is reached (typically 30-60 minutes). This ensures the system is at a steady state before the EIS measurement.
-
EIS Measurement:
-
Set the DC potential to the measured OCP.
-
Apply a small AC voltage perturbation (e.g., 10 mV amplitude).
-
Sweep the frequency over a wide range (e.g., 100 kHz to 10 mHz).
-
Record the real (Z') and imaginary (Z'') components of the impedance at each frequency.
-
-
Data Analysis:
-
Plot the data as a Nyquist plot (-Z'' vs. Z') and/or Bode plots (|Z| and phase angle vs. frequency).
-
Fit the experimental data to an appropriate equivalent electrical circuit model (e.g., a Randles circuit) to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[9]
-
Calculate the inhibition efficiency (η%) using the formula: η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100, where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Visualizing Electrochemical Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and the key relationships in the electrochemical analysis of pyrazole derivatives.
Caption: Workflow for Cyclic Voltammetry (CV) analysis of pyrazole derivatives.
Caption: Logical flow for Electrochemical Impedance Spectroscopy (EIS) data analysis.
Conclusion: Empowering Discovery through Electrochemistry
Electrochemical analysis provides an indispensable toolkit for the characterization of pyrazole derivatives, offering profound insights into their electronic structure, reactivity, and performance in various applications. By judiciously selecting from techniques such as Cyclic Voltammetry, Differential Pulse Voltammetry, and Electrochemical Impedance Spectroscopy, researchers can gain a comprehensive understanding that guides the rational design of new and improved pyrazole-based molecules. This guide has provided a framework for comparing these techniques, detailed protocols for their implementation, and illustrative data to contextualize their utility. As you apply these methods in your own work, remember that a deep understanding of the underlying principles is key to unlocking the full potential of electrochemical analysis in advancing the frontiers of science and technology.
References
- 1. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]
- 2. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrochemical studies and differential pulse polarographic analysis of lansoprazole in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. peacta.org [peacta.org]
A Researcher's Guide to Pyrazole-Based Corrosion Inhibitors: A DFT and MD Simulation Perspective
In the relentless battle against corrosion, which exacts an estimated global cost of $2.5 trillion annually, the development of effective corrosion inhibitors is paramount.[1] Among the diverse classes of organic compounds explored, pyrazole derivatives have emerged as highly promising candidates due to their unique electronic structure and the presence of multiple adsorption centers.[2][3][4] This guide provides an in-depth comparative analysis of pyrazole-based corrosion inhibitors, leveraging the power of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to elucidate their inhibition mechanisms and predict their performance. By bridging the gap between computational modeling and experimental validation, we aim to equip researchers, scientists, and drug development professionals with the knowledge to design and screen the next generation of high-efficiency, environmentally friendly corrosion inhibitors.[5][6][7]
The Synergy of DFT and MD Simulations in Corrosion Science
DFT and MD simulations have become indispensable tools in the rational design of corrosion inhibitors, offering a time- and cost-effective approach to screen potential candidates before their synthesis and experimental testing.[6][7][8] DFT calculations provide fundamental insights into the electronic properties of inhibitor molecules, such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), dipole moment (μ), and various reactivity descriptors.[5][9][10][11] These parameters are crucial for understanding the molecule's ability to donate or accept electrons, which governs its interaction with the metal surface.
MD simulations, on the other hand, offer a dynamic perspective on the adsorption process at the inhibitor/metal interface.[12] By simulating the movement of atoms and molecules over time, MD can predict the adsorption energy, binding energy, and the orientation of the inhibitor molecules on the metal surface, providing a detailed picture of the protective film formation.[12] The synergy between DFT and MD allows for a comprehensive understanding of the corrosion inhibition mechanism at both the electronic and atomic levels.
Comparative Analysis of Pyrazole-Based Inhibitors: A Data-Driven Approach
The efficacy of pyrazole-based corrosion inhibitors is significantly influenced by their molecular structure, particularly the nature and position of substituent groups. The following table summarizes key quantum chemical parameters calculated using DFT and their correlation with experimentally determined inhibition efficiencies for a selection of pyrazole derivatives.
| Inhibitor | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Inhibition Efficiency (%) | Reference |
| 1H-pyrazole (P1) | -7.21 | -0.34 | 6.87 | 2.22 | Moderate | |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate (P2) | -6.89 | -0.98 | 5.91 | 3.54 | High | |
| 5-amino-1,3-diphenylpyrazole | -5.28 | -1.23 | 4.05 | 2.87 | 94.7 | [1] |
| 5-hydroxy-1,3-diphenylpyrazole | -5.45 | -1.45 | 4.00 | 3.12 | 86.4 | [1] |
| (E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl) acetohydrazide (DPP) | - | - | - | - | 80 | [4] |
| (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) | - | - | - | - | 94 | [4][12] |
| 3-methyl-1H-pyrazol-5-amine (MPA) | - | - | - | - | 96.47 | [3] |
| 3-methyl-1H-pyrazol-5-(4H)-one (MPO) | - | - | - | - | 85.55 | [3] |
Key Insights from the Data:
-
A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing the adsorption process.
-
A lower ELUMO value suggests a higher electron-accepting ability, allowing for back-donation from the metal surface.
-
A smaller energy gap (ΔE) generally correlates with higher inhibition efficiency, as it implies easier electronic transitions and thus stronger interaction with the metal surface.[9]
-
The dipole moment can influence the adsorption process through electrostatic interactions.
The Mechanism of Inhibition: Adsorption at the Metal-Inhibitor Interface
The protective action of pyrazole-based inhibitors stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive environment.[3] This adsorption can occur through two primary mechanisms:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons or electron transfer between the inhibitor molecules and the metal surface, forming a coordinate-type bond.[2]
The presence of heteroatoms (N) and π-electrons in the pyrazole ring facilitates strong adsorption on the metal surface.[13] The lone pair of electrons on the nitrogen atoms and the delocalized π-electrons of the aromatic ring act as active centers for adsorption.[2]
Experimental and Computational Workflow
A combined experimental and computational approach is crucial for a thorough investigation of corrosion inhibitors.[14] The following diagram illustrates a typical workflow:
Caption: A typical integrated experimental and computational workflow for corrosion inhibitor research.
Detailed Methodologies
Part 1: Computational Protocols
Density Functional Theory (DFT) Calculations
-
Molecule Optimization: The geometry of the pyrazole derivative is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[9] This step is performed in both the gaseous and aqueous phases to account for solvent effects.
-
Quantum Chemical Parameter Calculation: From the optimized geometry, key electronic properties are calculated, including EHOMO, ELUMO, energy gap (ΔE), dipole moment (μ), electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN).[5][10][11]
-
Local Reactivity Analysis: Fukui functions are calculated to identify the most probable sites for nucleophilic and electrophilic attacks on the inhibitor molecule, providing insights into the active adsorption centers.[13]
Molecular Dynamics (MD) Simulations
-
System Setup: A simulation box is constructed containing the metal surface (e.g., Fe(110) for steel), the corrosive medium (e.g., water and hydronium ions for acidic solution), and the inhibitor molecules.
-
Force Field Selection: An appropriate force field (e.g., COMPASS) is chosen to describe the interactions between all atoms in the system.[7]
-
Simulation Protocol: The system is first subjected to energy minimization, followed by an NVT (constant number of particles, volume, and temperature) and then an NPT (constant number of particles, pressure, and temperature) ensemble simulation to achieve equilibrium.
-
Data Analysis: The trajectory from the production run is analyzed to calculate the adsorption energy between the inhibitor and the metal surface. The radial distribution function can also be analyzed to understand the nature of the interaction.
Part 2: Experimental Validation Protocols
Electrochemical Measurements
-
Electrochemical Impedance Spectroscopy (EIS): This technique provides information about the charge transfer resistance at the metal/solution interface, which is inversely proportional to the corrosion rate. An increase in charge transfer resistance in the presence of the inhibitor indicates the formation of a protective film.
-
Potentiodynamic Polarization (PDP): PDP curves are used to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A decrease in icorr in the presence of the inhibitor signifies a reduction in the corrosion rate. The polarization curves can also reveal whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.[2][14]
Weight Loss Measurements
This is a simple and direct method to determine the corrosion rate and the inhibition efficiency.[1][14] Metal coupons are weighed before and after immersion in the corrosive solution with and without the inhibitor for a specific period. The difference in weight loss is used to calculate the inhibition efficiency.
Surface Analysis
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment.[14] In the presence of an effective inhibitor, the surface should show significantly less damage compared to the uninhibited sample.
-
Atomic Force Microscopy (AFM): AFM provides a three-dimensional profile of the surface, allowing for the quantification of surface roughness. A smoother surface in the presence of the inhibitor indicates effective protection.[15]
Structure-Activity Relationship and Future Directions
The relationship between the molecular structure of pyrazole derivatives and their inhibition efficiency is a key area of investigation. By systematically modifying the substituent groups on the pyrazole ring, it is possible to tune the electronic properties and enhance the inhibitory performance.[13] For instance, the introduction of electron-donating groups can increase the EHOMO and improve the molecule's ability to adsorb on the metal surface.
The future of corrosion inhibitor design lies in the development of quantitative structure-activity relationship (QSAR) models, which use computational chemistry to establish a correlation between the molecular structure and the inhibition efficiency.[8] This approach, combined with machine learning algorithms, has the potential to accelerate the discovery of novel, highly effective, and environmentally benign corrosion inhibitors.
Caption: The relationship between molecular structure, electronic properties, and corrosion inhibition performance.
Conclusion
DFT and MD simulations provide a powerful and insightful platform for the investigation of pyrazole-based corrosion inhibitors. By combining computational modeling with experimental validation, researchers can gain a deep understanding of the inhibition mechanisms and rationally design novel inhibitors with superior performance. This integrated approach not only accelerates the research and development process but also contributes to the development of more sustainable and cost-effective solutions for corrosion protection in a wide range of industries.
References
- 1. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 2. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular modelling of compounds used for corrosion inhibition studies: a review - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Editorial: Discovery of Novel Molecules for Corrosion Protection Using Computational Chemistry [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. DFT, Monte Carlo and molecular dynamics simulations for the prediction of corrosion inhibition efficiency of novel pyra… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. An Overview of Molecular Dynamic Simulation for Corrosion Inhibition of Ferrous Metals | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Unambiguous Regiochemistry: Confirming Aminopyrazole Products with 2D NMR
For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active agents.[1][2] The synthesis of 3- or 5-aminopyrazoles, most commonly through the condensation of β-ketonitriles with substituted hydrazines, is a fundamental and versatile method.[1][3] However, this very versatility introduces a critical challenge: regioselectivity. When an unsymmetrical substituted hydrazine is used, the reaction can yield two distinct regioisomers, making unambiguous structural confirmation an essential, non-trivial step in the synthetic workflow.
The Synthetic Dilemma: A Question of Regiochemistry
The reaction of a β-ketonitrile with a monosubstituted hydrazine, such as methylhydrazine, proceeds through a hydrazone intermediate followed by cyclization.[3] The nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile carbon can occur in two ways, leading to a mixture of regioisomeric aminopyrazole products. This ambiguity is a common bottleneck in synthetic campaigns, where incorrect structural assignment can derail an entire project.
References
Analysis of pyrazole derivatives as corrosion inhibitors on mild steel
An In-Depth Technical Guide to Pyrazole Derivatives as Corrosion Inhibitors for Mild Steel
Introduction: Combating the Inevitable Corrosion of Mild Steel
Mild steel, a cornerstone of modern industry, is indispensable in applications ranging from pipelines to construction. However, its susceptibility to corrosion, particularly in acidic environments used for industrial cleaning, pickling, and oil and gas exploration, presents a significant economic and safety challenge.[1][2] The dissolution of the metal not only compromises structural integrity but also leads to substantial financial losses. To combat this, the use of organic corrosion inhibitors has become a primary strategy.[3] These molecules function by adsorbing onto the metal surface, creating a protective barrier against the corrosive medium.
Among the vast array of organic compounds, heterocyclic molecules containing nitrogen, sulfur, and oxygen atoms, along with π-electrons, have shown exceptional promise.[4][5] This guide focuses on a particularly effective class of these compounds: pyrazole and its derivatives. Their unique five-membered ring structure, rich in nitrogen atoms and delocalized π-electrons, makes them highly efficient at mitigating the corrosion of mild steel.[6] We will explore their mechanism of action, compare the performance of various derivatives, detail the experimental protocols used for their evaluation, and examine the theoretical underpinnings of their protective capabilities.
The Protective Mechanism: How Pyrazole Derivatives Guard the Steel Surface
The efficacy of a pyrazole derivative as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the mild steel surface, effectively displacing water molecules and corrosive ions. This adsorption process is not a simple, single-mode interaction but rather a complex interplay of physical and chemical forces.[2][5][7]
-
Physisorption: This process involves electrostatic interactions between the charged metal surface and the inhibitor molecule. In acidic solutions, the steel surface is typically positively charged, attracting negatively charged ions (like Cl⁻) from the acid. The protonated pyrazole inhibitor can then interact with these anions, or the nitrogen atoms can interact with the positively charged surface.
-
Chemisorption: This is a stronger, more direct interaction involving the formation of coordinate covalent bonds. The lone pair electrons of the nitrogen atoms and the π-electrons of the pyrazole ring are donated to the vacant d-orbitals of the iron atoms on the steel surface.[4][5][6] This forms a stable, protective film that acts as a robust barrier.
The specific structure of the pyrazole derivative plays a crucial role. The presence of substituents on the pyrazole ring can significantly enhance or alter its inhibitive properties. Electron-donating groups, for instance, increase the electron density on the pyrazole ring, strengthening the donor-acceptor interaction with the iron atoms and leading to higher inhibition efficiency.[8][9]
Caption: Adsorption mechanisms of pyrazole inhibitors on a mild steel surface.
Performance Comparison of Pyrazole Derivatives
The effectiveness of pyrazole inhibitors is quantified by their Inhibition Efficiency (IE%), which is determined through various experimental techniques. The performance is highly dependent on the inhibitor's molecular structure, its concentration, and the temperature of the corrosive environment.[4][10] Below is a comparative summary of the performance of several pyrazole derivatives documented in recent literature.
| Inhibitor | Structure/Name | Medium | Conc. | Temp. (K) | IE % (Weight Loss) | IE % (EIS) | IE % (PDP) | Reference |
| MPA | 3-methyl-1H-pyrazol-5-amine | 1 M H₂SO₄ | 0.8 mg/L | 303 | 92.28 | 96.47 | - | [4] |
| MPO | 3-methyl-1H-pyrazol-5-(4H)-one | 1 M H₂SO₄ | 0.8 mg/L | 303 | 88.14 | 85.55 | - | [4] |
| L6 | Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate | 1 M HCl | 1 mM | - | 91.8 | - | - | [5] |
| L4 | N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline | 1 M HCl | 1 mM | - | 90.8 | - | - | [5] |
| PP4C | 3-phenyl-1H-pyrazole-4-carboxaldehyde | 1 M HCl | 5 mM | 303 | 96.33 | 95.81 | 95.14 | |
| 4-CP | (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | 1 M HCl | 1 mM | - | 94.0 | - | - | |
| DPP | (E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | 1 M HCl | 1 mM | - | 80.0 | - | - | [8] |
| EPP-1 | Ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate | 1 M HCl | 100 mg/L | 308 | 98.8 | - | - | [11] |
Analysis: The data clearly shows that pyrazole derivatives can achieve very high inhibition efficiencies, often exceeding 90%. The comparison between MPA and MPO highlights the influence of functional groups; the amine group in MPA leads to superior performance compared to the carbonyl group in MPO, likely due to stronger interactions with the metal surface.[4] Similarly, the higher efficiency of 4-CP compared to DPP demonstrates that the addition of a chlorine atom (an electron-withdrawing group) can enhance the molecule's protective capabilities.[8]
Essential Experimental Protocols for Inhibitor Evaluation
To ensure trustworthiness and reproducibility, the evaluation of corrosion inhibitors relies on standardized and self-validating experimental protocols. The following are the core methodologies employed in the field.
Weight Loss (Gravimetric) Method
This is the most direct method for determining corrosion rate. It provides a clear, tangible measure of metal loss over time.[12][13]
Protocol:
-
Sample Preparation: Mild steel coupons of known dimensions are mechanically polished with successively finer grades of emery paper, degreased with acetone, washed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded (W_initial).
-
Immersion: Coupons are fully immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the pyrazole inhibitor for a predetermined period (e.g., 5-24 hours) at a constant temperature.[7][14]
-
Final Weighing: After immersion, the coupons are removed, cleaned to remove corrosion products (typically by scrubbing in a solution containing inhibiting agents), washed, dried, and re-weighed (W_final).
-
Calculation:
-
The weight loss (ΔW) is calculated as ΔW = W_initial - W_final.
-
The corrosion rate (CR) is determined.
-
The Inhibition Efficiency (IE%) is calculated using the formula: IE% = [(ΔW_blank - ΔW_inh) / ΔW_blank] x 100 where ΔW_blank is the weight loss in the absence of the inhibitor and ΔW_inh is the weight loss in its presence.[15]
-
Caption: Workflow for the Weight Loss (Gravimetric) Method.
Electrochemical Measurements
Electrochemical techniques are rapid and provide detailed insights into the corrosion mechanism. They are typically performed in a three-electrode glass cell containing the mild steel sample as the working electrode (WE), a platinum plate as the counter electrode (CE), and a saturated calomel electrode (SCE) as the reference electrode (RE).[16]
A. Potentiodynamic Polarization (PDP)
PDP studies reveal whether an inhibitor affects the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both.[17][18]
Protocol:
-
Stabilization: The working electrode is immersed in the test solution for about 1 hour to allow the open-circuit potential (OCP) to stabilize.
-
Potential Scan: The potential is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow, constant scan rate (e.g., 1 mV/s).[17]
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed. The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the curve back to the corrosion potential (E_corr).
-
Calculation: The IE% is calculated from the corrosion current densities: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100 where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively.[2]
B. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/solution interface.[19][20]
Protocol:
-
Stabilization: The system is allowed to stabilize at its OCP, similar to the PDP method.
-
AC Signal Application: A small amplitude AC sinusoidal voltage signal (e.g., 10 mV) is applied at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is plotted as a Nyquist plot (Z_imaginary vs. Z_real). The plot for an inhibited system typically shows a larger semicircle, indicating a higher charge transfer resistance (R_ct).
-
Calculation: The IE% is calculated from the charge transfer resistance values: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] x 100 where R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.[21]
Caption: Workflow for Electrochemical Evaluation Methods.
Validating the Protective Film: Surface and Theoretical Analyses
While electrochemical and gravimetric data provide quantitative measures of inhibition, they do not directly prove the formation of a protective film. Therefore, surface analysis techniques and computational modeling are employed for validation.
-
Surface Analysis: Techniques like Scanning Electron Microscopy (SEM) provide visual confirmation. An uninhibited steel surface appears rough and heavily damaged, while a surface protected by a pyrazole derivative is significantly smoother, indicating the presence of an adsorbed protective layer.[5][8] Furthermore, X-ray Photoelectron Spectroscopy (XPS) can analyze the elemental composition of the surface, detecting the presence of nitrogen and other elements from the inhibitor molecule, providing direct evidence of its adsorption.[22][23]
-
Theoretical Quantum Chemistry: Computational methods like Density Functional Theory (DFT) provide invaluable insight into the inhibitor-metal interaction at a molecular level.[7][24] Key calculated parameters help predict and explain inhibitive performance:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the ability of a molecule to donate electrons. A higher E_HOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of iron, suggesting better inhibition.[25][26]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the ability to accept electrons.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with higher inhibition efficiency.[26]
-
Caption: Relationship between DFT parameters and inhibition efficiency.
Conclusion and Future Directions
This guide has established that pyrazole derivatives are a versatile and highly effective class of corrosion inhibitors for mild steel in acidic environments. Their protective action is rooted in their ability to adsorb onto the metal surface through a combination of physisorption and chemisorption, forming a barrier against corrosive attack. The performance of these inhibitors can be precisely tuned by modifying their molecular structure, offering a wide scope for designing next-generation, high-efficiency compounds.
The evaluation of these inhibitors is a multi-faceted process, combining classical weight loss measurements with advanced electrochemical and surface analysis techniques. This rigorous, data-driven approach is further supported by theoretical calculations, which provide a fundamental understanding of the inhibition mechanism.
Future research should focus on the design and synthesis of novel pyrazole derivatives that are not only highly efficient but also environmentally benign ("green" inhibitors). Exploring their efficacy in other challenging corrosive environments, such as those containing CO2 or H2S, will further expand their industrial applicability and solidify their role in modern corrosion science.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. iicbe.org [iicbe.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Potentiodynamic Polarization: Significance and symbolism [wisdomlib.org]
- 18. researchgate.net [researchgate.net]
- 19. ijcsi.pro [ijcsi.pro]
- 20. content.ampp.org [content.ampp.org]
- 21. pubs.aip.org [pubs.aip.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-amino-1H-pyrazole-4,5-dicarbonitrile
This guide provides essential safety and logistical protocols for the proper disposal of 3-amino-1H-pyrazole-4,5-dicarbonitrile (CAS No. 54385-49-8). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. The following procedures are designed to ensure the safe, compliant, and environmentally responsible disposal of this compound, grounded in established chemical safety principles and regulatory standards. Given the limited specific toxicological data for this compound, a conservative approach is mandated.
Part 1: Core Hazard Assessment and Chemical Profile
Understanding the chemical nature of this compound is foundational to its safe handling and disposal. It is a heterocyclic compound containing both an aminopyrazole nucleus and two nitrile functional groups. While comprehensive hazard data is not available for this specific molecule, the known risks associated with its structural motifs necessitate that it be treated as a hazardous substance.
Inferred Hazards:
-
Toxicity: Structurally related aminopyrazoles are classified as harmful if swallowed, in contact with skin, or if inhaled[1][2]. The nitrile groups (-CN) present a potential risk of releasing hydrogen cyanide (HCN) gas if exposed to strong acids or high temperatures.
-
Irritation: Similar compounds are known to cause skin and serious eye irritation[3].
-
Environmental: Pyrazole derivatives can be persistent in the environment, making it critical to prevent their release into sewer systems or waterways[4][5].
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₃N₅ | PubChem[6] |
| Molecular Weight | 133.11 g/mol | PubChem[6] |
| Physical Form | Powder or crystals | Sigma-Aldrich |
| Flash Point | 332.8 °C | ECHEMI[4] |
| Density | 1.54 g/cm³ | ECHEMI[4] |
Part 2: Immediate Safety Protocols and Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, ensure all appropriate engineering controls and personal protective equipment are in use.
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or potential vapors.
-
Ensure a safety shower and eyewash station are readily accessible[7].
Required PPE:
-
Eye and Face Protection: Wear chemical safety goggles as a minimum. A face shield is recommended when handling larger quantities[2].
-
Skin Protection: Wear a lab coat and appropriate protective gloves (nitrile gloves are a suitable choice). Always inspect gloves for tears or degradation before use and remove them with care to avoid skin contamination[1].
-
Respiratory Protection: For situations outside of a fume hood or during a large spill, a NIOSH-approved respirator with a particulate filter may be necessary[7].
Part 3: Waste Management Workflow: Segregation, Containment, and Disposal
Proper disposal is a multi-step process that begins with correct segregation and containment at the point of generation. The following workflow provides a logical path for managing all forms of waste associated with this compound.
Caption: Disposal decision workflow for this compound waste.
Step-by-Step Disposal Protocol
-
Waste Characterization: All materials contaminated with this compound, including the neat compound, contaminated PPE, and spill cleanup debris, must be treated as hazardous chemical waste[5].
-
Segregation:
-
Collect this waste in a dedicated container for non-halogenated organic solids.
-
Crucially, do not mix this waste with strong acids or strong oxidizing agents. [3] Mixing with acids could potentially lead to the generation of highly toxic hydrogen cyanide gas.
-
-
Containment and Labeling:
-
Container Selection: Use a chemically resistant container with a secure, tight-fitting lid that is in good condition[5].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of associated hazards (e.g., Toxic, Irritant)[5].
-
-
Decontamination of Empty Containers:
-
An "empty" container that held this chemical is not safe for regular trash or recycling until properly decontaminated.
-
Rinse the container at least three times with a suitable solvent, such as acetone or ethanol[5].
-
The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinseates can typically be managed as non-hazardous, but you must follow your institution's specific policies[5].
-
-
Storage and Final Disposal:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
The primary approved disposal method is through a licensed chemical destruction facility, which typically employs controlled incineration with flue gas scrubbing[4]. This high-temperature method ensures the complete destruction of the compound while capturing and neutralizing harmful byproducts like oxides of nitrogen (NOx).
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and final disposal of the waste container. Never discharge this chemical to a sewer system[4].
-
Part 4: Regulatory Framework
In the United States, the management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA), which ensures worker safety[8][9]. While this compound may not be explicitly listed by name as a hazardous waste, its properties require it to be managed as such. Your institution's EHS department is the final authority on interpreting these regulations for your specific location.
By adhering to these procedures, you contribute to a culture of safety, protect our environment, and ensure full compliance with regulatory standards.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C5H3N5 | CID 338830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. osha.gov [osha.gov]
- 9. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Safe Handling of 3-amino-1H-pyrazole-4,5-dicarbonitrile
Executive Summary
This document provides essential safety and handling protocols for 3-amino-1H-pyrazole-4,5-dicarbonitrile (CAS No. 54385-49-8). As a specialized heterocyclic compound, its unique structure, featuring both amino and dicarbonitrile functional groups, necessitates stringent safety measures to mitigate risks in a research and development environment. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound safely, ensuring both personal safety and experimental integrity. We will delve into hazard identification, personal protective equipment, standard operating procedures for handling and storage, and emergency response plans, including spill management and waste disposal.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. The primary risks are associated with its potential for irritation and toxicity upon exposure.
-
Acute Toxicity: The compound is considered harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4]
The powdered or crystalline form of this compound means that dust formation is a primary route of exposure.[2][5] Fine particulates can be easily inhaled or come into contact with the skin and eyes, leading to the adverse effects listed above. Therefore, all handling procedures must be designed to minimize or eliminate dust generation.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure. The selection of PPE should be based on the specific task being performed.
| Task / Scenario | Head/Face Protection | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | None Required | Safety Glasses | Nitrile or Neoprene Gloves | Lab Coat | None Required |
| Weighing (Solid) | None Required | Chemical Safety Goggles | Chemical-Impermeable Gloves (Nitrile, double-gloved) | Lab Coat | Full-face respirator if not in a ventilated enclosure.[5] |
| Solution Preparation | Face Shield | Chemical Safety Goggles | Chemical-Impermeable Gloves (Nitrile) | Lab Coat | Required if not performed in a certified chemical fume hood. |
| Reaction Workup | Face Shield | Chemical Safety Goggles | Chemical-Impermeable Gloves (Nitrile) | Lab Coat | Required if not performed in a certified chemical fume hood. |
| Spill Cleanup | Face Shield | Chemical Safety Goggles | Heavy-duty Chemical-Impermeable Gloves | Chemical-Resistant Apron over Lab Coat | NIOSH-approved respirator with particulate filter.[6] |
Rationale for PPE Selection:
-
Eye Protection: Chemical safety goggles are essential to prevent contact with airborne particles.[6] A face shield provides an additional layer of protection against splashes during solution handling.[3]
-
Hand Protection: Chemical-impermeable gloves are necessary to prevent skin contact.[5]
-
Body Protection: A standard lab coat is sufficient for routine handling, with a chemical-resistant apron recommended for larger quantities or spill cleanup.[2]
-
Respiratory Protection: The use of a certified chemical fume hood is the primary engineering control to prevent inhalation. If a fume hood is not available for a specific task that could generate dust, a full-face respirator is required.[5] For firefighting, a self-contained breathing apparatus (SCBA) is mandatory.[3][5]
Standard Operating Procedures (SOPs)
Handling and Use
Adherence to this step-by-step protocol is critical for minimizing exposure risk.
-
Preparation: Before handling, ensure the work area, specifically a certified chemical fume hood, is clean and uncluttered. Designate a specific area for handling this compound to avoid cross-contamination.
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Use anti-static weigh paper or boats to prevent dispersal of the powder.
-
Carefully open the container, avoiding any sudden movements that could generate airborne dust.
-
Use a dedicated spatula for this compound.
-
Once weighing is complete, securely close the primary container.
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Keep the vessel covered as much as possible during this process.
-
-
Post-Handling:
Storage Requirements
Proper storage is crucial for maintaining the chemical's integrity and preventing accidental release.
-
Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, dark place at room temperature.
-
Location: Keep in a designated area for toxic or irritating chemicals.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]
Emergency Response and Spill Management
Immediate and correct response to an exposure or spill is vital.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][5]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[3][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5]
Spill Cleanup Protocol
The following workflow outlines the procedure for managing a spill of solid this compound.
Caption: Spill Response Workflow.
Waste Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection:
-
Solid Waste: Collect all contaminated solids (e.g., weigh paper, gloves, absorbent pads, excess reagent) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions and rinsates in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal:
-
Disposal must be conducted through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[5]
-
Under no circumstances should this chemical or its waste be discharged into sewer systems or the general environment.[5]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[7][8]
-
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. angenechemical.com [angenechemical.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


